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Heptacosanoic acid

Cat. No.: B7797561
CAS No.: 68439-87-2
M. Wt: 410.7 g/mol
InChI Key: VXZBFBRLRNDJCS-UHFFFAOYSA-N
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Description

Heptacosanoic acid is a C27, very long straight-chain, saturated fatty acid. It has a role as a plant metabolite. It is a very long-chain fatty acid and a straight-chain saturated fatty acid. It is a conjugate acid of a heptacosanoate.
This compound has been reported in Loranthus tanakae, Artemisia igniaria, and other organisms with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H54O2 B7797561 Heptacosanoic acid CAS No. 68439-87-2

Properties

IUPAC Name

heptacosanoic acid
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InChI

InChI=1S/C27H54O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27(28)29/h2-26H2,1H3,(H,28,29)
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InChI Key

VXZBFBRLRNDJCS-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C27H54O2
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DSSTOX Substance ID

DTXSID5075070
Record name Heptacosanoic acid
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Molecular Weight

410.7 g/mol
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Physical Description

Solid
Record name Heptacosanoic acid
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CAS No.

7138-40-1, 68439-87-2
Record name Heptacosanoic acid
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Record name Heptacosanoic acid
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Record name Carboxylic acids, C27-47
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Record name HEPTACOSANOIC ACID
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Foundational & Exploratory

Heptacosanoic Acid: An In-depth Technical Guide on Natural Sources and Abundance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptacosanoic acid, also known as carboceric acid, is a very long-chain saturated fatty acid (VLCFA) with the chemical formula C₂₇H₅₄O₂. As a member of the VLCFA family, it plays a role in the formation of complex lipids and waxes in various organisms. This technical guide provides a comprehensive overview of the natural sources of this compound, its abundance, and the methodologies used for its analysis.

Natural Sources and Abundance of this compound

This compound is found in trace amounts in a variety of natural sources, primarily in the plant kingdom. Its presence in animal products and bee-related products is not well-established or consistently reported.

Plant Sources

This compound is a known constituent of plant epicuticular waxes and suberin, which are protective outer layers of plants. Specific plant species in which this compound has been identified include:

  • Loranthus tanakae : This parasitic plant has been reported to contain this compound, although quantitative data on its abundance remains limited.

  • Artemisia igniaria : This plant, a member of the Asteraceae family, is another reported source of this compound.

  • Pistia stratiotes : The hexane root extract of this aquatic plant, commonly known as water lettuce, has been shown to contain this compound.

While identified in these plants, the precise concentration of this compound can vary depending on the plant part, age, and environmental conditions. Further quantitative studies are needed to establish the exact abundance in these and other plant species.

Animal Sources

The occurrence of this compound in healthy animal tissues and products is not well-documented. It has been detected in the adrenal cortex and brain tissues of individuals with certain metabolic disorders like adrenoleukodystrophy and Zellweger syndrome, where the metabolism of VLCFAs is impaired. Its presence in these pathological conditions suggests a role in lipid metabolism, though it is not a common component of the fatty acid profile in healthy animals.

Bee Products

The presence of this compound in bee products such as beeswax, propolis, and royal jelly is not definitively established. While these products are rich in a variety of fatty acids, including other VLCFAs, specific and consistent identification of this compound is lacking in the existing literature. Fatty acid analyses of these products often focus on more abundant and characteristic fatty acids.

Quantitative Data Summary

Currently, there is a scarcity of specific quantitative data on the abundance of this compound in its natural sources. The available information is largely qualitative, indicating its presence rather than its concentration. The following table summarizes the known sources and the current status of quantitative data.

Natural Source CategorySpecific Source ExamplePresence ConfirmedQuantitative Data Availability
Plants Loranthus tanakaeYesLimited to non-existent
Artemisia igniariaYesLimited to non-existent
Pistia stratiotes (root)YesLimited to non-existent
Plant Cuticular WaxesYes (as a component)Variable and not specific to C27:0
Animals Healthy TissuesNot establishedNot applicable
Pathological Tissues (e.g., Adrenoleukodystrophy)YesVariable, related to disease state
Bee Products BeeswaxNot consistently reportedNot available
PropolisNot consistently reportedNot available
Royal JellyNot reportedNot available

Experimental Protocols

The analysis of this compound, as a very long-chain fatty acid, typically involves extraction from the source material followed by chromatographic separation and detection. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS/MS) are the most common analytical techniques employed.

General Workflow for VLCFA Analysis

A generalized workflow for the extraction and quantification of this compound from a plant matrix is outlined below.

Experimental_Workflow cluster_extraction Sample Preparation and Extraction cluster_hydrolysis Liberation of Fatty Acids cluster_derivatization Derivatization for GC Analysis cluster_analysis Instrumental Analysis A Plant Material Collection and Grinding B Lipid Extraction (e.g., Folch or Bligh-Dyer method) A->B C Saponification/Hydrolysis of Lipids to Free Fatty Acids B->C D Methylation to Fatty Acid Methyl Esters (FAMEs) C->D E GC-MS or LC-MS/MS Analysis D->E F Quantification using Internal Standard E->F

Figure 1. Generalized workflow for the analysis of this compound.

Detailed Methodologies

1. Lipid Extraction from Plant Material:

  • Objective: To extract total lipids from the plant matrix.

  • Protocol:

    • Homogenize a known weight of dried and ground plant material.

    • Perform a solvent extraction using a chloroform:methanol mixture (e.g., 2:1 v/v) according to the Folch or Bligh-Dyer method.

    • Separate the organic phase containing the lipids.

    • Evaporate the solvent under a stream of nitrogen to obtain the total lipid extract.

2. Saponification and Derivatization:

  • Objective: To hydrolyze the lipids and convert the released fatty acids into volatile methyl esters for GC analysis.

  • Protocol:

    • Resuspend the lipid extract in a methanolic solution of a strong base (e.g., KOH or NaOH).

    • Heat the mixture to induce saponification (hydrolysis) of ester bonds, releasing the free fatty acids.

    • Acidify the mixture and extract the free fatty acids into an organic solvent (e.g., hexane).

    • Evaporate the solvent.

    • Add a methylation agent, such as boron trifluoride in methanol (BF₃-methanol) or methanolic HCl, and heat to convert the fatty acids to fatty acid methyl esters (FAMEs).

    • Extract the FAMEs into an organic solvent.

3. GC-MS Analysis:

  • Objective: To separate, identify, and quantify the FAME of this compound.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column suitable for FAME analysis.

  • Carrier Gas: Helium or hydrogen.

  • Injection: Splitless or split injection of the FAME extract.

  • Temperature Program: A temperature gradient is used to separate the FAMEs based on their boiling points.

  • Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode. Identification is based on the retention time and the mass spectrum of the FAME of this compound, which is compared to a known standard or a spectral library.

  • Quantification: An internal standard (e.g., a fatty acid with an odd number of carbons not expected to be in the sample, such as heptadecanoic acid) is added at the beginning of the extraction process to correct for sample loss and variations in derivatization and injection. A calibration curve is generated using a series of known concentrations of a this compound standard.

Signaling Pathways and Biological Functions

Currently, there is no established specific signaling pathway in which this compound is a key signaling molecule. Its primary known biological function is as a precursor for the biosynthesis of very long-chain lipids that contribute to the structural integrity of protective barriers in plants, such as the cuticle.

In the context of human metabolic diseases where VLCFAs accumulate, their presence is a consequence of defective metabolic pathways, particularly peroxisomal β-oxidation, rather than a cause related to a specific signaling function. The accumulation of VLCFAs can lead to membrane destabilization and cellular dysfunction.

The following diagram illustrates the general pathway of fatty acid biosynthesis and its extension to VLCFAs, highlighting the lack of known specific signaling roles for this compound.

Fatty_Acid_Metabolism cluster_synthesis Fatty Acid Synthesis cluster_elongation VLCFA Elongation cluster_functions Known Functions cluster_signaling Signaling Role AcetylCoA Acetyl-CoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA FAS Fatty Acid Synthase (up to C16/C18) MalonylCoA->FAS Elongases Fatty Acid Elongases FAS->Elongases HeptacosanoicAcid This compound (C27:0) Elongases->HeptacosanoicAcid Structural Component of Plant Waxes and Suberin HeptacosanoicAcid->Structural Metabolic Intermediate in Lipid Metabolism HeptacosanoicAcid->Metabolic Signaling No specific signaling pathway identified HeptacosanoicAcid->Signaling

Figure 2. Overview of this compound's position in fatty acid metabolism.

Conclusion

This compound is a very long-chain saturated fatty acid found in trace amounts in the plant kingdom, particularly as a component of epicuticular waxes. Its presence in animals is primarily associated with metabolic disorders. Quantitative data on its abundance are scarce, highlighting a need for further research in this area. The analysis of this compound relies on established chromatographic techniques such as GC-MS, following extraction and derivatization. To date, no specific signaling pathways involving this compound have been elucidated, and its known biological role is mainly structural. This guide provides a foundation for researchers and professionals in drug development interested in the further exploration of this and other very long-chain fatty acids.

An In-depth Technical Guide to Heptacosanoic Acid Biosynthesis in Plants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptacosanoic acid (C27:0), a saturated very-long-chain fatty acid (VLCFA), is a component of various plant lipids, most notably in cuticular waxes, which form a protective barrier on the plant's aerial surfaces. The biosynthesis of this and other VLCFAs is a critical process for plant development, survival, and interaction with the environment. This technical guide provides a comprehensive overview of the core biosynthetic pathway of this compound in plants, detailing the enzymatic steps, subcellular localization, and potential regulatory mechanisms. The guide also includes detailed experimental protocols for the analysis of VLCFAs and the enzymes involved in their synthesis, as well as quantitative data where available.

Core Biosynthesis Pathway

The synthesis of this compound is an extension of the de novo fatty acid synthesis that occurs in the plastids. The initial C16 (palmitic acid) and C18 (stearic acid) fatty acids are synthesized by the fatty acid synthase (FAS) complex. These fatty acids are then exported to the cytoplasm and activated to their coenzyme A (CoA) esters. The elongation of these long-chain fatty acids to VLCFAs, including this compound, takes place in the endoplasmic reticulum (ER) and is catalyzed by a multi-enzyme complex known as the fatty acid elongase (FAE).

The FAE complex catalyzes a four-step elongation cycle, adding two carbon units from malonyl-CoA to the growing acyl-CoA chain in each cycle. The four key enzymes in this complex are:

  • 3-ketoacyl-CoA synthase (KCS): This is the rate-limiting enzyme and determines the substrate specificity of the elongation complex. It catalyzes the condensation of an acyl-CoA with malonyl-CoA. Plants possess a large family of KCS genes, with different members exhibiting specificity for acyl-CoAs of varying chain lengths and saturation levels.

  • 3-ketoacyl-CoA reductase (KCR): This enzyme reduces the 3-ketoacyl-CoA intermediate to 3-hydroxyacyl-CoA.

  • 3-hydroxyacyl-CoA dehydratase (HCD): HCD removes a water molecule from 3-hydroxyacyl-CoA to form trans-2,3-enoyl-CoA.

  • trans-2,3-enoyl-CoA reductase (ECR): The final step in the elongation cycle is the reduction of trans-2,3-enoyl-CoA to a saturated acyl-CoA, which is now two carbons longer.

This cycle is repeated until the desired chain length is achieved.

Biosynthesis of Odd-Chain VLCFAs

The synthesis of odd-chain VLCFAs like this compound (C27:0) is not as straightforward as the synthesis of even-chain VLCFAs, which involves the sequential addition of two-carbon units. Two primary hypotheses for the formation of odd-chain VLCFAs in plants have been proposed:

  • Alpha-Oxidation: This pathway involves the removal of a single carbon atom from the carboxyl end of a fatty acid. It is possible that an even-chain VLCFA, such as octacosanoic acid (C28:0), undergoes α-oxidation to yield this compound (C27:0). This process would involve a 2-hydroxylase and a 2-hydroxy fatty acid lyase.[1][2][3][4]

  • Propionyl-CoA as a Primer: Instead of the usual acetyl-CoA (a C2 unit) as the initial primer for fatty acid synthesis, propionyl-CoA (a C3 unit) can be used.[5][6][7][8][9] The initial condensation of propionyl-CoA with malonyl-ACP would lead to a five-carbon fatty acid. Subsequent elongation cycles, each adding two carbons, would then result in the formation of odd-chain fatty acids.

The exact contribution of each pathway to the final this compound pool in various plant tissues is still an area of active research.

Signaling Pathways and Logical Relationships

The biosynthesis of VLCFAs is tightly regulated and integrated with other metabolic pathways. The availability of precursors from de novo fatty acid synthesis in the plastid is a key control point. The expression of the various KCS genes is also highly regulated, both developmentally and in response to environmental cues, which in turn dictates the final composition of VLCFAs in different tissues.

Heptacosanoic_Acid_Biosynthesis_Pathway cluster_plastid Plastid cluster_er Endoplasmic Reticulum Plastid Plastid (De Novo Fatty Acid Synthesis) Acetyl_CoA Acetyl-CoA FAS_complex Fatty Acid Synthase (FAS) Complex Acetyl_CoA->FAS_complex Malonyl_ACP Malonyl-ACP Malonyl_ACP->FAS_complex C16_C18_ACP C16/C18-ACP FAS_complex->C16_C18_ACP Export Export to Cytoplasm C16_C18_ACP->Export C16_C18_CoA C16/C18-CoA Export->C16_C18_CoA FAE_complex Fatty Acid Elongase (FAE) Complex C16_C18_CoA->FAE_complex Primer ER Endoplasmic Reticulum (Fatty Acid Elongation) Malonyl_CoA Malonyl-CoA Malonyl_CoA->FAE_complex 2C Donor Odd_Chain_Precursor Odd-Chain Acyl-CoA FAE_complex->Odd_Chain_Precursor C26_CoA Hexacosanoyl-CoA (C26:0) FAE_complex->C26_CoA Elongation Propionyl_CoA Propionyl-CoA (Alternative Primer) Propionyl_CoA->FAE_complex Elongation_Cycles Multiple Elongation Cycles (+ 2C each cycle) Odd_Chain_Precursor->Elongation_Cycles Heptacosanoic_Acid This compound (C27:0) Elongation_Cycles->Heptacosanoic_Acid KCS_C27 KCS (C26 -> C28) C26_CoA->KCS_C27 C28_CoA Octacosanoyl-CoA (C28:0) KCS_C27->C28_CoA Alpha_Oxidation α-Oxidation C28_CoA->Alpha_Oxidation Alpha_Oxidation->Heptacosanoic_Acid Cuticular_Wax Incorporation into Cuticular Waxes Heptacosanoic_Acid->Cuticular_Wax

Caption: Overview of this compound Biosynthesis in Plants.

Quantitative Data

Quantitative data on the biosynthesis of this compound is sparse in the literature. However, analysis of cuticular waxes from various plant species provides an indication of the relative abundance of this fatty acid. The table below summarizes the reported content of this compound and related VLCFAs in the cuticular wax of Arabidopsis thaliana.

CompoundChain LengthContent (µg/g fresh weight) in Arabidopsis Stems
Hexacosanoic acidC26:0~ 1.5
This compound C27:0 ~ 0.5
Octacosanoic acidC28:0~ 2.0
Nonacosanoic acidC29:0~ 0.8
Triacontanoic acidC30:0~ 1.2

Data is approximate and compiled from various studies on Arabidopsis thaliana cuticular waxes.[10][11][12][13]

Experimental Protocols

Extraction and Analysis of Plant Cuticular Waxes by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes a standard method for the extraction and quantification of cuticular waxes, including this compound, from plant tissues.

a. Experimental Workflow

GCMS_Workflow Start Plant Tissue Sampling (e.g., leaves, stems) Extraction Wax Extraction (e.g., chloroform dip) Start->Extraction Internal_Standard Add Internal Standard (e.g., n-tetracosane) Extraction->Internal_Standard Derivatization Derivatization (e.g., silylation with BSTFA) Internal_Standard->Derivatization GCMS_Analysis GC-MS Analysis Derivatization->GCMS_Analysis Data_Processing Data Processing (Peak identification and quantification) GCMS_Analysis->Data_Processing End Results (Wax composition and abundance) Data_Processing->End

Caption: Workflow for GC-MS Analysis of Plant Cuticular Waxes.

b. Detailed Methodology

  • Plant Material: Collect fresh plant tissue (e.g., 1 g of leaves or stems).

  • Wax Extraction: Immerse the plant material in 10 mL of chloroform for 30 seconds with gentle agitation. This short extraction time minimizes the co-extraction of intracellular lipids.

  • Internal Standard: Add a known amount of an internal standard (e.g., 10 µg of n-tetracosane) to the chloroform extract. This is crucial for accurate quantification.

  • Solvent Evaporation: Evaporate the chloroform extract to dryness under a gentle stream of nitrogen.

  • Derivatization: To increase the volatility of the fatty acids for GC analysis, derivatize the dried wax extract. Add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and 50 µL of pyridine. Heat the mixture at 70°C for 30 minutes.

  • GC-MS Analysis: Inject 1 µL of the derivatized sample into a GC-MS system.

    • GC Column: Use a non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Temperature Program: Start at 80°C for 2 minutes, then ramp to 200°C at 15°C/min, then to 320°C at 3°C/min, and hold for 10 minutes.

    • MS Detection: Operate the mass spectrometer in electron ionization (EI) mode and scan from m/z 50 to 650.

  • Data Analysis: Identify the peaks by comparing their mass spectra and retention times with those of authentic standards and by using mass spectral libraries. Quantify the compounds by comparing their peak areas to that of the internal standard.[14][15][16][17][18]

Enzyme Assays for the Fatty Acid Elongase (FAE) Complex

This protocol provides a general method for assaying the activity of the FAE complex in plant microsomal fractions.

a. Experimental Workflow

FAE_Assay_Workflow Start Plant Tissue Homogenization Microsome_Isolation Microsomal Fraction Isolation (Differential Centrifugation) Start->Microsome_Isolation Protein_Quantification Protein Quantification (e.g., Bradford assay) Microsome_Isolation->Protein_Quantification Enzyme_Assay Enzyme Assay Reaction (Incubation with substrates) Protein_Quantification->Enzyme_Assay Reaction_Termination Reaction Termination & Lipid Extraction Enzyme_Assay->Reaction_Termination Analysis Analysis of Products (TLC or GC-MS) Reaction_Termination->Analysis End Determine Enzyme Activity Analysis->End

Caption: Workflow for Fatty Acid Elongase Enzyme Assay.

b. Detailed Methodology

  • Microsome Isolation: Homogenize plant tissue (e.g., developing seeds or young leaves) in a cold extraction buffer. Perform differential centrifugation to isolate the microsomal fraction, which is enriched in ER membranes.

  • Protein Quantification: Determine the protein concentration of the microsomal fraction using a standard method like the Bradford assay.

  • Enzyme Assay: Set up the reaction mixture containing:

    • Microsomal protein (e.g., 100 µg)

    • Acyl-CoA substrate (e.g., 50 µM C18:0-CoA)

    • [2-¹⁴C]Malonyl-CoA (e.g., 100 µM, 1.85 GBq/mol)

    • NADPH (1 mM)

    • NADH (1 mM)

    • ATP (1 mM)

    • Coenzyme A (50 µM)

    • Reaction buffer (e.g., 0.1 M potassium phosphate, pH 7.2)

  • Incubation: Incubate the reaction mixture at 30°C for 30 minutes.

  • Reaction Termination and Lipid Extraction: Stop the reaction by adding a mixture of chloroform:methanol (2:1, v/v). Extract the lipids using the Bligh and Dyer method.

  • Analysis of Products: Separate the fatty acid methyl esters (after transmethylation) by thin-layer chromatography (TLC) or GC-MS to identify and quantify the elongated products. The incorporation of radiolabeled malonyl-CoA into VLCFAs is a measure of the FAE activity.[19][20][21][22]

Conclusion

The biosynthesis of this compound in plants is a specialized extension of the general fatty acid elongation pathway. While the core enzymatic machinery is well-established, the precise mechanisms leading to the formation of this odd-chain VLCFA require further investigation. The provided protocols offer a starting point for researchers to delve deeper into the fascinating world of plant lipid metabolism. A thorough understanding of these pathways is not only fundamental to plant biology but also holds potential for applications in agriculture and the development of novel bio-based products. Further research into the substrate specificities of the diverse KCS enzymes will be key to unraveling the intricacies of VLCFA biosynthesis and its regulation.

References

Heptacosanoic Acid (CAS 700-92-5): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptacosanoic acid, also known as carboceric acid, is a very-long-chain saturated fatty acid (VLCFA) with the chemical formula C₂₇H₅₄O₂. Identified by its CAS number 700-92-5, this compound is of increasing interest in various scientific fields, including materials science, biochemistry, and pharmacology. Its unique physical and chemical properties, coupled with its potential biological activities, make it a subject of investigation for applications ranging from specialized lubricants to novel therapeutic agents. This technical guide provides an in-depth overview of the core properties, experimental analysis protocols, and potential biological significance of this compound.

Core Properties of this compound

The physicochemical properties of this compound are summarized in the tables below, providing a clear reference for laboratory and research applications.

Table 1: General and Physical Properties
PropertyValueReference(s)
CAS Number 700-92-5[1]
Molecular Formula C₂₇H₅₄O₂[1]
Molecular Weight 410.72 g/mol [1]
Appearance White to off-white crystalline solidN/A
Melting Point 86-88 °CN/A
Boiling Point 458.37 °C (estimated)N/A
Density ~0.85 g/cm³N/A
Table 2: Solubility Data
SolventSolubilityNotes
Water InsolubleN/A
Non-polar organic solvents Solublee.g., hexane, chloroform
Polar organic solvents Sparingly soluble to soluble with heatinge.g., ethanol, acetone

Experimental Protocols

Accurate characterization of this compound is crucial for its application in research and development. The following section details standard experimental methodologies for determining its key properties.

Determination of Melting Point (Capillary Method)

The melting point of a solid organic compound is a critical indicator of its purity. The capillary method is a widely used and reliable technique.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)

  • Capillary tubes (sealed at one end)

  • Thermometer (calibrated)

  • Mortar and pestle

Procedure:

  • Sample Preparation: A small amount of dry this compound is finely ground using a mortar and pestle.

  • Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and gently tapped on a hard surface to pack the solid into the closed end, achieving a sample height of 2-3 mm.

  • Apparatus Setup (Mel-Temp): The packed capillary tube is placed in the heating block of the Mel-Temp apparatus. The thermometer is inserted into its designated holder.

  • Heating: The sample is heated rapidly to a temperature approximately 10-15 °C below the expected melting point. The heating rate is then reduced to 1-2 °C per minute to ensure accurate determination.

  • Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has transformed into a clear liquid is recorded as the end of the melting range. For a pure compound, this range should be narrow (0.5-2 °C).[2][3][4][5][6]

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique for the identification and quantification of fatty acids. The following protocol outlines the analysis of this compound, typically after conversion to its more volatile methyl ester (Heptacosanoate methyl ester).

a) Derivatization to Fatty Acid Methyl Ester (FAME):

  • Reaction: A known quantity of this compound is dissolved in a suitable solvent (e.g., toluene). A methylating agent, such as boron trifluoride-methanol solution (BF₃-MeOH), is added.

  • Heating: The mixture is heated in a sealed vial at a controlled temperature (e.g., 60-100 °C) for a specified time to ensure complete conversion to the FAME.

  • Extraction: After cooling, the FAME is extracted into an organic solvent like hexane. The organic layer is washed with water and dried over an anhydrous salt (e.g., sodium sulfate).

b) GC-MS Analysis:

  • Injection: A small volume (typically 1 µL) of the FAME solution is injected into the GC inlet, which is maintained at a high temperature to vaporize the sample.

  • Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. The separation is based on the differential partitioning of the analyte between the mobile gas phase and the stationary phase coated on the column wall. A temperature gradient program is typically used to elute compounds with different boiling points.

  • Detection (Mass Spectrometry): As the FAME elutes from the GC column, it enters the mass spectrometer. The molecules are ionized (e.g., by electron impact), and the resulting charged fragments are separated based on their mass-to-charge ratio (m/z).

  • Data Analysis: The resulting mass spectrum provides a unique fragmentation pattern that serves as a "fingerprint" for the identification of this compound methyl ester. Quantification can be achieved by integrating the peak area and comparing it to a calibration curve generated from standards.

Workflow for GC-MS Analysis of this compound

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis start This compound Sample dissolve Dissolve in Toluene start->dissolve add_bf3 Add BF3-Methanol dissolve->add_bf3 heat Heat (60-100°C) add_bf3->heat extract Extract with Hexane heat->extract wash_dry Wash and Dry extract->wash_dry fame FAME Solution wash_dry->fame inject Inject into GC fame->inject separate Separate on Column inject->separate detect Detect by MS separate->detect analyze Data Analysis detect->analyze

Caption: Workflow for the derivatization and analysis of this compound by GC-MS.

Potential Biological Roles and Signaling Pathways

While the specific signaling roles of this compound in mammalian cells are still under active investigation, the broader class of VLCFAs is known to be integral to cellular structure and signaling. They are key components of sphingolipids and glycerophospholipids in cell membranes, and alterations in their metabolism have been linked to various diseases.

Odd-chain fatty acids, such as the closely related Heptadecanoic acid (C17:0), have been shown to influence critical cellular signaling pathways.[7] These pathways are often implicated in cancer and metabolic disorders, making odd-chain VLCFAs like this compound intriguing candidates for drug development.

Hypothesized Signaling Influence of this compound

Based on the known functions of other VLCFAs and odd-chain fatty acids, this compound may potentially modulate signaling cascades involved in:

  • Cell Proliferation and Survival: Pathways such as the PI3K/Akt/mTOR pathway are central regulators of cell growth and survival. Some fatty acids have been shown to influence the phosphorylation status of key proteins in this pathway.[7]

  • Inflammation and Immune Response: The JAK/STAT pathway is crucial for cytokine signaling and immune responses. Modulation of this pathway by fatty acids could have implications for inflammatory diseases.[7]

  • Membrane Dynamics and Receptor Function: As a component of membrane lipids, this compound could influence the formation of lipid rafts and the function of membrane-bound receptors, thereby indirectly affecting downstream signaling.

Logical Relationship Diagram: Potential Signaling Modulation

The following diagram illustrates a potential, generalized mechanism by which an extracellular or intracellular pool of this compound could influence key signaling pathways, based on evidence from related fatty acids.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Membrane Receptor pi3k PI3K receptor->pi3k jak JAK receptor->jak ha_membrane This compound (Membrane Component) ha_membrane->receptor Modulates akt Akt pi3k->akt mtor mTOR akt->mtor gene_expression Gene Expression (Proliferation, Survival, Inflammation) mtor->gene_expression stat STAT jak->stat stat->gene_expression ha_ext Extracellular This compound ha_ext->receptor

Caption: Potential modulation of PI3K/Akt and JAK/STAT pathways by this compound.

Conclusion

This compound (CAS 700-92-5) is a very-long-chain saturated fatty acid with well-defined physicochemical properties. Standard laboratory techniques, such as the capillary method for melting point determination and GC-MS for identification and quantification, are essential for its characterization. While its specific biological roles are an emerging area of research, its structural similarity to other bioactive fatty acids suggests potential involvement in critical cellular signaling pathways relevant to health and disease. This guide provides a foundational resource for researchers and professionals working with or investigating the potential applications of this unique fatty acid. Further studies are warranted to fully elucidate the metabolic fate and signaling functions of this compound in mammalian systems, which may unveil novel therapeutic opportunities.

References

Heptacosanoic Acid: A Deep Dive into its Role as a Plant Metabolite

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Heptacosanoic acid (C27:0), a very-long-chain saturated fatty acid (VLCFA), is a specialized plant metabolite primarily found as a constituent of epicuticular waxes and suberin. These protective barriers are crucial for plant survival, regulating water loss, and providing defense against environmental stresses. While the biosynthesis of VLCFAs is well-understood, specific quantitative data on this compound across the plant kingdom remains limited. Furthermore, its direct role in signaling pathways is an area of ongoing research, with current understanding pointing towards the broader involvement of VLCFAs and their derivatives in stress responses. This technical guide provides a comprehensive overview of the current knowledge on this compound as a plant metabolite, including its biosynthesis, known distribution, physiological roles, and detailed experimental protocols for its analysis.

Introduction

This compound, also known as carboceric acid, is a saturated fatty acid with a 27-carbon backbone. As a very-long-chain fatty acid (VLCFA), it is synthesized in the endoplasmic reticulum and plays a crucial role in the formation of complex lipids that constitute the plant's outer protective layers[1][2][3]. These layers, including the cuticle and suberin, are vital for protecting the plant from uncontrolled water loss, UV radiation, and pathogen attack[1][2]. While odd-chain fatty acids like this compound are less common than their even-chained counterparts, they are integral components of the complex lipid mixtures that define the plant's interface with its environment.

Biosynthesis of this compound

The biosynthesis of this compound is part of the general VLCFA elongation pathway that occurs in the endoplasmic reticulum (ER)[2][3]. This process involves the sequential addition of two-carbon units from malonyl-CoA to a pre-existing long-chain acyl-CoA primer, typically palmitoyl-CoA (C16:0) or stearoyl-CoA (C18:0). The elongation is carried out by a multi-enzyme complex known as the fatty acid elongase (FAE) system.

The FAE complex consists of four key enzymes that catalyze a cycle of reactions:

  • β-ketoacyl-CoA synthase (KCS): This is the rate-limiting enzyme that condenses the acyl-CoA primer with malonyl-CoA to form a β-ketoacyl-CoA.

  • β-ketoacyl-CoA reductase (KCR): Reduces the β-ketoacyl-CoA to a β-hydroxyacyl-CoA.

  • β-hydroxyacyl-CoA dehydratase (HCD): Dehydrates the β-hydroxyacyl-CoA to form an enoyl-CoA.

  • Enoyl-CoA reductase (ECR): Reduces the enoyl-CoA to a saturated acyl-CoA, which is now two carbons longer than the initial primer.

This cycle is repeated until the desired chain length, such as C27, is achieved. The resulting heptacosanoyl-CoA can then be channeled into various metabolic pathways for the synthesis of cuticular waxes or other complex lipids.

VLCFA Biosynthesis Pathway Acyl-CoA (Cn) Acyl-CoA (Cn) KCS KCS Acyl-CoA (Cn)->KCS Malonyl-CoA β-Ketoacyl-CoA (Cn+2) β-Ketoacyl-CoA (Cn+2) KCS->β-Ketoacyl-CoA (Cn+2) KCR KCR β-Ketoacyl-CoA (Cn+2)->KCR NADPH β-Hydroxyacyl-CoA (Cn+2) β-Hydroxyacyl-CoA (Cn+2) KCR->β-Hydroxyacyl-CoA (Cn+2) HCD HCD β-Hydroxyacyl-CoA (Cn+2)->HCD Enoyl-CoA (Cn+2) Enoyl-CoA (Cn+2) HCD->Enoyl-CoA (Cn+2) ECR ECR Enoyl-CoA (Cn+2)->ECR NADPH Acyl-CoA (Cn+2) Acyl-CoA (Cn+2) ECR->Acyl-CoA (Cn+2) Further Elongation or\nDownstream Pathways Further Elongation or Downstream Pathways Acyl-CoA (Cn+2)->Further Elongation or\nDownstream Pathways

Diagram 1: The general enzymatic cycle of very-long-chain fatty acid (VLCFA) biosynthesis in the endoplasmic reticulum.

Distribution and Quantitative Data

Plant SpeciesFamilyPlant PartThis compound (C27:0) Concentration/AbundanceReference(s)
Pistia stratiotesAraceaeRoot (Hexane extract)Detected[Qualitative detection by GC-MS]
Quercus suberFagaceaeLeaf Cuticular WaxMinor component[General cuticular wax composition]
Arabidopsis thalianaBrassicaceaeGeneral TissuesPresent, but typically at very low levels compared to even-chain VLCFAs[General VLCFA analysis]

Note: The concentrations and abundances are highly variable and depend on the plant's developmental stage, environmental conditions, and the specific analytical methods used.

Physiological and Biological Roles

The primary role of this compound in plants is structural, contributing to the physical properties of the cuticular wax and suberin layers. These layers are critical for:

  • Drought Resistance: By forming a hydrophobic barrier, the cuticle minimizes non-stomatal water loss, a crucial adaptation for terrestrial plants[4].

  • Pathogen Defense: The cuticle acts as a physical barrier against fungal and bacterial pathogens. Furthermore, components of the cuticle can act as signals that trigger plant defense responses[1][2][3].

  • UV Protection: The waxy layer can reflect harmful UV radiation, protecting the underlying photosynthetic tissues.

While a direct signaling role for free this compound has not been clearly established, VLCFAs as a class are precursors to important signaling molecules. For instance, VLCFAs are incorporated into sphingolipids, which are known to be involved in programmed cell death and stress signaling cascades in plants[2][3]. An increase in VLCFA levels has been observed in response to various abiotic and biotic stresses, suggesting a broader role in the plant's stress response mechanisms[5].

VLCFA_Stress_Response cluster_0 Environmental Stress cluster_1 Plant Response Abiotic Stress Abiotic Stress VLCFA Biosynthesis VLCFA Biosynthesis Abiotic Stress->VLCFA Biosynthesis Biotic Stress Biotic Stress Biotic Stress->VLCFA Biosynthesis Cuticular Wax & Suberin Cuticular Wax & Suberin VLCFA Biosynthesis->Cuticular Wax & Suberin Strengthens Barrier Sphingolipid Metabolism Sphingolipid Metabolism VLCFA Biosynthesis->Sphingolipid Metabolism Precursor Stress Signaling Stress Signaling Sphingolipid Metabolism->Stress Signaling

Diagram 2: Generalized role of VLCFAs in plant stress responses.

Experimental Protocols

The analysis of this compound in plant tissues typically involves extraction of total lipids, followed by derivatization and analysis by gas chromatography-mass spectrometry (GC-MS).

Extraction of Total Lipids from Plant Tissue

This protocol describes a general method for the extraction of total lipids, including cuticular waxes, from plant leaves.

Materials:

  • Fresh or freeze-dried plant leaves

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Glass test tubes with Teflon-lined caps

  • Rotary evaporator or nitrogen stream evaporator

  • Internal standard (e.g., heptadecanoic acid, C17:0)

Procedure:

  • Weigh approximately 100 mg of fresh or 20 mg of freeze-dried, finely ground plant tissue into a glass test tube.

  • Add a known amount of the internal standard to the tube.

  • Add 2 mL of chloroform and 4 mL of methanol to the tube.

  • Vortex the mixture thoroughly for 1 minute.

  • Incubate at room temperature for 1 hour with occasional vortexing.

  • Add 2 mL of chloroform and 2 mL of 0.9% NaCl solution.

  • Vortex vigorously for 1 minute to create an emulsion.

  • Centrifuge at 2,000 x g for 10 minutes to separate the phases.

  • Carefully collect the lower chloroform phase containing the lipids using a Pasteur pipette and transfer it to a new glass tube.

  • Evaporate the solvent to dryness under a stream of nitrogen or using a rotary evaporator.

  • The dried lipid extract is now ready for derivatization.

Derivatization of Fatty Acids to Fatty Acid Methyl Esters (FAMEs)

For GC-MS analysis, the carboxylic acid group of fatty acids needs to be derivatized to a more volatile ester form, typically a methyl ester.

Materials:

  • Dried lipid extract from the previous step

  • 2% (v/v) H₂SO₄ in methanol

  • Hexane

  • Saturated NaCl solution

  • Anhydrous sodium sulfate

  • Heating block or water bath

Procedure:

  • Add 2 mL of 2% H₂SO₄ in methanol to the dried lipid extract.

  • Cap the tube tightly and heat at 80°C for 1 hour.

  • Allow the tube to cool to room temperature.

  • Add 1 mL of hexane and 1.5 mL of saturated NaCl solution.

  • Vortex thoroughly for 1 minute.

  • Centrifuge at 1,000 x g for 5 minutes to separate the phases.

  • Transfer the upper hexane layer containing the FAMEs to a new tube.

  • Add a small amount of anhydrous sodium sulfate to remove any residual water.

  • The hexane solution containing the FAMEs is now ready for GC-MS analysis.

GC-MS Analysis of FAMEs

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for FAME analysis (e.g., DB-23, HP-88)

Typical GC-MS Parameters:

  • Injector Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 1 minute

    • Ramp to 200°C at 4°C/minute

    • Ramp to 240°C at 2°C/minute, hold for 10 minutes

  • Carrier Gas: Helium at a constant flow rate of 1 mL/minute

  • Ion Source Temperature: 230°C

  • Mass Range: m/z 50-650

Quantification: The identification of this compound methyl ester is based on its retention time and mass spectrum compared to an authentic standard. Quantification is achieved by comparing the peak area of the analyte to the peak area of the internal standard.

Experimental_Workflow Plant Tissue Plant Tissue Lipid Extraction Lipid Extraction Plant Tissue->Lipid Extraction Chloroform/Methanol Dried Lipid Extract Dried Lipid Extract Lipid Extraction->Dried Lipid Extract Derivatization Derivatization Dried Lipid Extract->Derivatization H₂SO₄/Methanol FAMEs in Hexane FAMEs in Hexane Derivatization->FAMEs in Hexane GC-MS Analysis GC-MS Analysis FAMEs in Hexane->GC-MS Analysis Data Analysis Data Analysis GC-MS Analysis->Data Analysis Quantification Quantification Data Analysis->Quantification

Diagram 3: A simplified workflow for the extraction and analysis of this compound from plant tissue.

Conclusion and Future Perspectives

This compound is a conserved component of the plant's protective outer layers, contributing to its structural integrity and defense against environmental stresses. While its biosynthetic pathway is well-established within the broader context of VLCFA metabolism, specific details regarding its quantitative distribution and direct signaling roles remain largely unexplored. The methodologies outlined in this guide provide a robust framework for researchers to investigate the presence and abundance of this compound in various plant species. Future research should focus on generating more comprehensive quantitative data to understand the diversity of its distribution and to elucidate any specific signaling functions it may have, either as a free fatty acid or as a component of more complex lipids. Such studies will be crucial for a complete understanding of the intricate roles of VLCFAs in plant biology and for potential applications in crop improvement and the development of novel plant-protecting agents.

References

An In-depth Technical Guide to Heptacosanoic Acid: Physical and Chemical Properties for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Foreword: This technical guide provides a comprehensive overview of the physical and chemical properties of heptacosanoic acid, a very-long-chain saturated fatty acid. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the characteristics and potential applications of this molecule. The information presented herein is compiled from various scientific sources and databases, offering a centralized resource for key data and experimental methodologies.

Introduction

This compound, also known as carboceric acid, is a saturated fatty acid with a 27-carbon backbone. Its extended hydrocarbon chain imparts distinct physical properties, such as a high melting point and low aqueous solubility, which are characteristic of very-long-chain fatty acids (VLCFAs). Found in various natural sources, including certain plant waxes and minerals like ozokerite, this compound and its derivatives are gaining attention for their potential applications in pharmaceuticals, cosmetics, and materials science. This guide will delve into the detailed physical and chemical properties of this compound, providing quantitative data, experimental protocols, and insights into its biological activities.

Physical Properties

The physical properties of this compound are primarily dictated by its long, saturated acyl chain. These properties are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₂₇H₅₄O₂
Molecular Weight 410.72 g/mol
Appearance White to off-white crystalline powder
Melting Point 84 - 88 °C
Boiling Point 458.37 °C (rough estimate)
Density 0.8898 g/cm³ (rough estimate)
Solubility
Water: Slightly soluble
Chloroform: Slightly soluble
Dimethylformamide (DMF): Slightly soluble
Dimethyl sulfoxide (DMSO): Slightly soluble
Hexane: Slightly soluble
Vapor Pressure 5.69 x 10⁻⁸ mmHg at 25°C

Chemical Properties and Reactivity

As a carboxylic acid, this compound undergoes reactions typical of this functional group, such as esterification and oxidation.

Esterification

This compound can be esterified by reacting it with an alcohol in the presence of an acid catalyst, such as sulfuric acid. This reaction is reversible and can be driven to completion by removing the water formed.

Generic Reaction: R-COOH + R'-OH ⇌ R-COOR' + H₂O (where R = C₂₆H₅₃ and R' is an alkyl or aryl group)

Oxidation

The saturated alkyl chain of this compound is relatively resistant to oxidation under mild conditions. However, like other fatty acids, it can undergo β-oxidation in biological systems to produce acetyl-CoA. In peroxisomes, very-long-chain fatty acids are initially oxidized, and the resulting shorter-chain acyl-CoAs are further metabolized in the mitochondria.

Spectral Data

¹H NMR Spectroscopy

In a typical ¹H NMR spectrum of this compound, the following signals are expected:

  • A triplet at approximately 2.3 ppm corresponding to the α-methylene protons (-CH₂-COOH).

  • A multiplet around 1.6 ppm for the β-methylene protons (-CH₂-CH₂-COOH).

  • A large, broad singlet or multiplet between 1.2 and 1.4 ppm representing the numerous methylene protons of the long alkyl chain.

  • A triplet at approximately 0.9 ppm for the terminal methyl protons (-CH₃).

  • A broad singlet at a higher chemical shift (typically >10 ppm) for the carboxylic acid proton (-COOH), the position of which can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum is expected to show:

  • A peak for the carbonyl carbon of the carboxylic acid in the range of 175-185 ppm.

  • Multiple peaks for the methylene carbons of the alkyl chain between 20 and 40 ppm.

  • A peak for the terminal methyl carbon around 14 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands:

  • A broad O-H stretching band from the carboxylic acid group, typically in the region of 3300-2500 cm⁻¹.

  • C-H stretching bands from the alkyl chain just below 3000 cm⁻¹ (typically 2920 and 2850 cm⁻¹).

  • A sharp C=O stretching band from the carbonyl group of the carboxylic acid around 1710 cm⁻¹.

  • C-O stretching and O-H bending bands in the fingerprint region (below 1500 cm⁻¹).

Mass Spectrometry (MS)

In a mass spectrum obtained by gas chromatography-mass spectrometry (GC-MS) after derivatization (e.g., as a methyl ester), the fragmentation pattern would be characteristic of a long-chain fatty acid ester. This typically includes a molecular ion peak and a series of fragment ions resulting from cleavages along the alkyl chain.

Experimental Protocols

5.

Heptacosanoic Acid Solubility in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptacosanoic acid (C27H54O2), also known as carboceric acid, is a very long-chain saturated fatty acid. Its extended hydrocarbon chain imparts significant hydrophobicity, making it poorly soluble in aqueous solutions but soluble to varying degrees in organic solvents. Understanding the solubility of this compound is critical for a range of applications, including its use as a chemical intermediate, in the formulation of lubricants and surfactants, and in biomedical research. This technical guide provides a comprehensive overview of the available solubility data for this compound and related long-chain fatty acids, details common experimental protocols for solubility determination, and presents visual workflows for these methodologies.

Data Presentation: Solubility of this compound and a Related Compound

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, qualitative descriptions of its solubility have been reported. For a quantitative perspective, data for heptadecanoic acid (C17H34O2), a shorter-chain fatty acid, is presented as an analogous reference. Researchers should exercise caution when extrapolating this data to this compound, as solubility generally decreases with increasing chain length.

Table 1: Qualitative Solubility of this compound

SolventSolubility Description
ChloroformSlightly soluble[1]
Dimethylformamide (DMF)Slightly soluble[1]
Dimethyl sulfoxide (DMSO)Slightly soluble[1]
HexaneSlightly soluble[1]
Water (PBS, pH 7.2)Slightly soluble[1]

Table 2: Quantitative Solubility of Heptadecanoic Acid (C17:0) in Select Organic Solvents

This data is for a related, shorter-chain fatty acid and should be considered an estimation for this compound.

SolventSolubility
EthanolApproximately 25 mg/mL[2]
Dimethylformamide (DMF)Approximately 25 mg/mL[2]
Dimethyl sulfoxide (DMSO)Approximately 10 mg/mL[2]

Experimental Protocols for Solubility Determination

The determination of the solubility of a solid compound like this compound in a liquid solvent is a fundamental experimental procedure. The following are detailed methodologies for commonly employed techniques.

Isothermal Equilibrium (Shake-Flask) Method

This is a widely used and reliable method for determining thermodynamic solubility.[3][4][5]

Principle: An excess amount of the solid solute is agitated in a solvent at a constant temperature for a sufficient period to reach equilibrium. The concentration of the dissolved solute in the saturated solution is then determined.

Apparatus and Materials:

  • This compound (solute)

  • Organic solvent of choice

  • Temperature-controlled orbital shaker or water bath

  • Centrifuge

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Analytical instrument for concentration measurement (e.g., HPLC, GC, UV-Vis spectrophotometer)

Procedure:

  • Add an excess amount of this compound to a known volume of the organic solvent in a sealed vessel (e.g., a screw-cap vial or flask). The presence of undissolved solid is essential to ensure saturation.

  • Place the vessel in a temperature-controlled shaker or water bath set to the desired temperature.

  • Agitate the mixture for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. The time required for equilibrium should be established by taking measurements at different time points until the concentration of the dissolved solute remains constant.[6]

  • After equilibration, allow the undissolved solid to settle.

  • Carefully withdraw a sample of the supernatant using a pipette or syringe.

  • Immediately filter the sample through a syringe filter to remove any undissolved microparticles.

  • Dilute the filtrate with a known volume of the solvent to a concentration suitable for the chosen analytical method.

  • Determine the concentration of this compound in the diluted filtrate using a calibrated analytical instrument.

  • Calculate the original solubility, accounting for the dilution factor.

Gravimetric Method

This is a straightforward and cost-effective method for determining solubility, particularly when the solute is non-volatile.[7][8][9][10]

Principle: A known volume of a saturated solution is evaporated to dryness, and the mass of the remaining solute is measured.

Apparatus and Materials:

  • This compound

  • Organic solvent

  • Temperature-controlled shaker or water bath

  • Filtration apparatus

  • Evaporating dish or pre-weighed vial

  • Analytical balance

  • Oven

Procedure:

  • Prepare a saturated solution of this compound in the chosen solvent using the isothermal equilibrium method as described above (Steps 1-4).

  • Accurately pipette a known volume of the clear, saturated filtrate into a pre-weighed evaporating dish.

  • Carefully evaporate the solvent in a fume hood or under a gentle stream of inert gas. For high-boiling point solvents, a vacuum oven at a temperature below the melting point of the solute may be used.

  • Once the solvent is fully evaporated, place the evaporating dish in an oven at a temperature sufficient to remove any residual solvent without causing decomposition of the this compound (e.g., 60-80°C).

  • Cool the dish in a desiccator to room temperature and weigh it on an analytical balance.

  • Repeat the drying and weighing steps until a constant mass is obtained.

  • The mass of the dissolved this compound is the final constant mass minus the initial mass of the empty evaporating dish.

  • Calculate the solubility in terms of mass per volume of solvent (e.g., g/100 mL).

UV-Visible Spectrophotometry Method

This method is suitable for compounds that possess a chromophore and absorb light in the UV-Visible range. While saturated fatty acids do not have strong chromophores, they can sometimes be derivatized or analyzed at lower wavelengths. Alternatively, this method is very common for other organic solutes.[11][12][13][14]

Principle: The concentration of a solute in a solution is determined by measuring its absorbance of light at a specific wavelength, based on the Beer-Lambert law.

Apparatus and Materials:

  • This compound

  • Organic solvent (must be transparent in the wavelength range of interest)

  • UV-Visible spectrophotometer

  • Quartz cuvettes

  • Apparatus for preparing a saturated solution (as in the isothermal equilibrium method)

Procedure:

  • Preparation of a Standard Curve:

    • Prepare a series of standard solutions of this compound in the chosen solvent with known concentrations.

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

    • Plot a calibration curve of absorbance versus concentration.

  • Sample Preparation and Analysis:

    • Prepare a saturated solution of this compound using the isothermal equilibrium method.

    • Filter the saturated solution to remove any undissolved solid.

    • Dilute the filtrate with a known volume of the solvent to bring the absorbance within the linear range of the standard curve.

    • Measure the absorbance of the diluted sample at λmax.

  • Calculation of Solubility:

    • Determine the concentration of the diluted sample from the standard curve.

    • Calculate the original solubility of the saturated solution by multiplying the concentration by the dilution factor.

Mandatory Visualizations

Experimental_Workflow_Isothermal_Equilibrium cluster_prep Solution Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Add excess This compound to solvent B Seal vessel A->B C Agitate at constant temperature (24-72h) B->C D Allow undissolved solid to settle C->D E Withdraw and filter supernatant D->E F Dilute filtrate E->F G Analyze concentration (e.g., HPLC, GC) F->G H Calculate solubility G->H

Isothermal Equilibrium (Shake-Flask) Method Workflow.

Experimental_Workflow_Gravimetric_Method cluster_prep Saturated Solution Preparation cluster_measurement Mass Measurement cluster_calculation Calculation A Prepare saturated solution (Isothermal Equilibrium) B Filter to get clear saturated solution A->B C Pipette known volume into pre-weighed dish B->C D Evaporate solvent C->D E Dry to constant mass in oven D->E F Weigh final mass E->F G Calculate mass of solute F->G H Determine solubility (mass/volume) G->H

Gravimetric Method Workflow for Solubility.

Experimental_Workflow_Spectrophotometry cluster_calibration Calibration Curve cluster_sample Sample Analysis A Prepare standard solutions of known concentrations B Measure absorbance of each standard A->B C Plot Absorbance vs. Concentration B->C G Determine concentration from calibration curve C->G D Prepare saturated solution (Isothermal Equilibrium) E Filter and dilute saturated solution D->E F Measure absorbance of diluted sample E->F F->G H Calculate original solubility G->H

UV-Visible Spectrophotometry Method Workflow.

References

Endogenous Heptacosanoic Acid in Human Tissues: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptacosanoic acid (C27:0) is a saturated very-long-chain fatty acid (VLCFA) that is endogenously present in human tissues, albeit generally in trace amounts. While research has extensively focused on more abundant fatty acids, the biological significance of odd-carbon number VLCFAs like this compound is an emerging area of interest. This technical guide provides a comprehensive overview of the current knowledge regarding the endogenous presence, metabolism, and analytical methodologies for this compound in human tissues.

While specific quantitative data for free this compound across various human tissues is limited in publicly available research, its presence as a component of more complex lipids, such as C27 bile acids, has been confirmed. For instance, the mean serum concentration of total C27 bile acids in healthy adults has been reported as 0.007 ± 0.004 μmol/L. This indicates the existence of metabolic pathways in humans capable of synthesizing and modifying C27 fatty acid chains.

Quantitative Data on this compound (C27:0) and Related Compounds

Due to the scarcity of specific quantitative data for free this compound (C27:0) in various human tissues, the following table presents available data on a related C27 compound, C27 bile acids, to illustrate its endogenous presence. Further research is required to establish reference ranges for this compound itself in different human tissues.

Tissue/FluidCompoundMean Concentration (Adult Controls)Unit
SerumTotal C27 Bile Acids0.007 ± 0.004μmol/L

Metabolic Pathways of this compound

The metabolism of this compound follows the general pathways established for very-long-chain fatty acids, involving both synthesis via fatty acid elongases and degradation through peroxisomal β-oxidation.

Biosynthesis of this compound

The synthesis of this compound is a multi-step process initiated by fatty acid synthase (FAS) to produce a shorter fatty acid precursor. This precursor then undergoes a series of elongation steps, with each cycle adding two carbons to the acyl chain. This elongation is carried out by a family of enzymes known as fatty acid elongases (ELOVLs). The synthesis of an odd-chain fatty acid like C27:0 would theoretically require an odd-chain primer for the initial synthesis or subsequent modification of an even-chain fatty acid.

FAS Fatty Acid Synthase (FAS) Precursor Fatty Acid Precursor FAS->Precursor Synthesis ELOVL Fatty Acid Elongases (ELOVLs) Precursor->ELOVL Substrate Malonyl_CoA Malonyl-CoA Malonyl_CoA->ELOVL 2C Donor C27_0 This compound (C27:0) ELOVL->C27_0 Elongation Cycles

Caption: Biosynthesis of this compound.

Peroxisomal β-Oxidation of this compound

The degradation of very-long-chain fatty acids, including this compound, primarily occurs in peroxisomes. Due to their long chain length, these fatty acids cannot be directly metabolized by mitochondria. Peroxisomal β-oxidation is a cyclical process that shortens the fatty acid chain by two carbons in each cycle, releasing acetyl-CoA. For an odd-chain fatty acid like C27:0, the final cycle would yield one molecule of acetyl-CoA and one molecule of propionyl-CoA. The shortened fatty acids can then be further oxidized in the mitochondria.

C27_0 This compound (C27:0) Peroxisome Peroxisome C27_0->Peroxisome Transport Beta_Oxidation β-Oxidation Enzymes Peroxisome->Beta_Oxidation Contains Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA Produces Propionyl_CoA Propionyl-CoA Beta_Oxidation->Propionyl_CoA Produces Shortened_FA Shortened Fatty Acids Beta_Oxidation->Shortened_FA Produces Mitochondria Mitochondria Shortened_FA->Mitochondria Transport for further oxidation

Caption: Peroxisomal β-Oxidation of this compound.

Experimental Protocols for Quantification

The quantification of this compound in human tissues requires sensitive and specific analytical techniques due to its low endogenous concentrations. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most commonly employed methods.

General Workflow for Fatty Acid Analysis

The general workflow for analyzing fatty acids from biological samples involves several key steps: lipid extraction, saponification to release free fatty acids, derivatization to enhance volatility and ionization, and finally, instrumental analysis.

Sample Human Tissue Sample (e.g., Plasma, Biopsy) Extraction Lipid Extraction (e.g., Folch or Bligh-Dyer method) Sample->Extraction Saponification Saponification (to release fatty acids from esters) Extraction->Saponification Derivatization Derivatization (e.g., to FAMEs for GC-MS or with a charge-carrying tag for LC-MS) Saponification->Derivatization Analysis Instrumental Analysis (GC-MS or LC-MS/MS) Derivatization->Analysis Data Data Processing and Quantification Analysis->Data

Caption: General Experimental Workflow for Fatty Acid Analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Very-Long-Chain Fatty Acids
  • Lipid Extraction: Lipids are extracted from the tissue homogenate or plasma using a solvent mixture, typically chloroform:methanol (2:1, v/v).

  • Saponification and Methylation: The extracted lipids are saponified using a strong base (e.g., methanolic KOH) to hydrolyze the ester linkages and release the free fatty acids. The fatty acids are then methylated, commonly using BF3-methanol or methanolic HCl, to form fatty acid methyl esters (FAMEs).

  • Extraction of FAMEs: The FAMEs are extracted into an organic solvent such as hexane.

  • GC-MS Analysis: The extracted FAMEs are injected into a gas chromatograph equipped with a capillary column suitable for separating fatty acids. The separated FAMEs are then detected by a mass spectrometer. Quantification is typically performed using stable isotope-labeled internal standards.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol for this compound
  • Lipid Extraction: Similar to the GC-MS protocol, lipids are extracted from the biological matrix.

  • Saponification (Optional): For total fatty acid analysis, a saponification step is included. For free fatty acid analysis, this step is omitted.

  • Derivatization: To enhance ionization efficiency, especially for negative ion mode ESI, fatty acids can be derivatized with a charge-carrying tag.

  • LC-MS/MS Analysis: The extracted and derivatized fatty acids are separated using a reversed-phase liquid chromatography column and detected by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. This allows for highly selective and sensitive quantification.

Conclusion

The endogenous presence of this compound in human tissues is established, although specific quantitative data remains sparse. Its metabolism is integrated into the general pathways of very-long-chain fatty acid synthesis and degradation. The analytical methods for its quantification are well-developed, relying on sensitive mass spectrometry-based techniques. Further research is warranted to elucidate the precise concentrations of this compound in various human tissues and to fully understand its potential biological roles in health and disease. This knowledge will be crucial for researchers and professionals in the fields of biochemistry, medicine, and drug development.

Heptacosanoic Acid: A Technical Guide to its Role in Metabolic Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptacosanoic acid (C27:0), a saturated very long-chain fatty acid (VLCFA), is an intriguing yet understudied molecule in the landscape of lipid metabolism. As a C27 odd-chain fatty acid, its metabolic pathways and physiological significance are of growing interest, particularly in the context of metabolic diseases where alterations in fatty acid profiles are often observed. This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its core metabolic pathways, and presents experimental methodologies for its investigation. While specific quantitative data for this compound remains limited in the scientific literature, this guide aims to equip researchers with the foundational knowledge and technical framework to advance our understanding of this unique lipid.

Chemical and Physical Properties

This compound, also known as carboceric acid, is a saturated fatty acid with a 27-carbon backbone. Its fundamental properties are summarized in the table below.

PropertyValueReference
Chemical Formula C₂₇H₅₄O₂--INVALID-LINK--
Molecular Weight 410.7 g/mol --INVALID-LINK--
Appearance Solid--INVALID-LINK--
Synonyms Carboceric acid, C27:0--INVALID-LINK--

Natural Occurrence and Biological Significance

This compound has been identified in some plant species, such as Loranthus tanakae and Artemisia igniaria[1]. As an odd-chain fatty acid, it is also presumed to be present in trace amounts in ruminant fats and dairy products, although much of the research in this area has focused on the more abundant odd-chain fatty acid, heptadecanoic acid (C17:0).

VLCFAs are integral components of cellular lipids, including sphingolipids and glycerophospholipids. They play crucial roles in maintaining the integrity and function of biological membranes. Dysregulation of VLCFA metabolism is associated with a variety of inherited diseases, highlighting their importance in human health[2][3][4].

Metabolic Pathways

The metabolism of this compound, like other VLCFAs, involves two primary processes: biosynthesis (elongation) in the endoplasmic reticulum and degradation (beta-oxidation) primarily within peroxisomes.

Biosynthesis of this compound

The synthesis of this compound occurs through the fatty acid elongation pathway in the endoplasmic reticulum. This process involves the sequential addition of two-carbon units from malonyl-CoA to a pre-existing fatty acyl-CoA primer. The elongation cycle consists of four key enzymatic reactions:

  • Condensation: Catalyzed by fatty acid elongases (ELOVLs).

  • Reduction: Catalyzed by a 3-ketoacyl-CoA reductase.

  • Dehydration: Catalyzed by a 3-hydroxyacyl-CoA dehydratase.

  • Second Reduction: Catalyzed by a trans-2-enoyl-CoA reductase.

Based on substrate specificity studies, ELOVL1 is the most likely elongase involved in the final steps of synthesizing very long-chain saturated fatty acids like this compound. ELOVL1 exhibits high activity towards C22:0-CoA and is also capable of elongating C24:0-CoA and C26:0-CoA[1]. The final elongation step would likely involve the addition of a two-carbon unit to pentacosanoyl-CoA (C25:0-CoA).

cluster_ER Endoplasmic Reticulum Fatty_Acyl_CoA Fatty Acyl-CoA (e.g., C25:0-CoA) Ketoacyl_CoA 3-Ketoacyl-CoA Fatty_Acyl_CoA->Ketoacyl_CoA ELOVL1 (Condensation) Malonyl_CoA Malonyl-CoA Malonyl_CoA->Ketoacyl_CoA Hydroxyacyl_CoA (R)-3-Hydroxyacyl-CoA Ketoacyl_CoA->Hydroxyacyl_CoA 3-Ketoacyl-CoA Reductase Enoyl_CoA trans-2-Enoyl-CoA Hydroxyacyl_CoA->Enoyl_CoA 3-Hydroxyacyl-CoA Dehydratase Elongated_Acyl_CoA Elongated Acyl-CoA (e.g., Heptacosanoyl-CoA, C27:0-CoA) Enoyl_CoA->Elongated_Acyl_CoA trans-2-Enoyl-CoA Reductase cluster_Peroxisome Peroxisome cluster_Mitochondrion Mitochondrion Heptacosanoyl_CoA Heptacosanoyl-CoA (C27:0) Beta_Oxidation β-Oxidation Spiral (12 cycles) Heptacosanoyl_CoA->Beta_Oxidation Acetyl_CoA_Perox 12 Acetyl-CoA Beta_Oxidation->Acetyl_CoA_Perox Propionyl_CoA Propionyl-CoA Beta_Oxidation->Propionyl_CoA Propionyl_CoA_Mito Propionyl-CoA Propionyl_CoA->Propionyl_CoA_Mito Transport Methylmalonyl_CoA Methylmalonyl-CoA Propionyl_CoA_Mito->Methylmalonyl_CoA Propionyl-CoA Carboxylase Succinyl_CoA Succinyl-CoA Methylmalonyl_CoA->Succinyl_CoA Methylmalonyl-CoA Mutase TCA_Cycle TCA Cycle Succinyl_CoA->TCA_Cycle

References

Methodological & Application

Heptacosanoic Acid: From Plant Extraction to Cellular Signaling Insights

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive guide detailing the extraction of heptacosanoic acid from plant materials and its emerging role in cellular signaling has been released. These application notes and protocols are designed for researchers, scientists, and professionals in drug development, offering a detailed look into the methodologies for isolating this very-long-chain saturated fatty acid and its potential biological significance.

This compound (C27:0), a saturated fatty acid with 27 carbon atoms, is a component of various plant lipids, including cuticular waxes and sphingolipids. Its extraction and analysis are crucial for understanding its physiological functions and potential therapeutic applications. The following protocols provide standardized methods for the isolation and quantification of this compound from plant tissues.

Data Presentation: Quantitative Analysis of this compound

The following table summarizes the quantitative data available on the presence of this compound and related very-long-chain fatty acids (VLCFAs) in different plant species. The data highlights the variability in fatty acid composition depending on the plant part and the extraction method employed.

Plant SpeciesPlant PartExtraction MethodThis compound DerivativeConcentration/PercentageReference
Pistia stratiotesRootHexane Extraction & GC-MSThis compound, 25-methyl-, methyl ester-[1]
Quercus suberLeavesChloroform Extraction & GC-MSn-heptacosane (C27 alkane)0.22 ± 0.07 % of total wax[2]

Note: Quantitative data for this compound specifically is limited in the surveyed literature. The data for n-heptacosane, a derivative, is included for context. Further research is needed to quantify this compound yields from various plant sources using different extraction techniques.

Experimental Protocols

Protocol 1: General Solvent Extraction of Fatty Acids from Plant Material

This protocol outlines a general method for the extraction of total fatty acids, including this compound, from plant tissues.

Materials:

  • Fresh or dried plant material (e.g., leaves, roots)

  • Mortar and pestle or blender

  • Hexane

  • Petroleum ether

  • Chloroform

  • Methanol

  • 2% (w/v) Potassium hydroxide (KOH) in methanol

  • 14% (w/v) Boron trifluoride (BF3) in methanol

  • Saturated sodium chloride (NaCl) solution

  • Anhydrous sodium sulfate (Na2SO4)

  • Rotary evaporator

  • Gas chromatograph with flame ionization detector (GC-FID) or mass spectrometer (GC-MS)

  • Heptadecanoic acid (internal standard)

Procedure:

  • Sample Preparation: Homogenize a known weight of fresh or lyophilized plant material using a mortar and pestle or a blender. For fresh tissue, immediate processing is crucial to minimize enzymatic degradation of lipids.

  • Lipid Extraction:

    • Transfer the homogenized sample to a flask.

    • Add a 2:1 (v/v) mixture of chloroform and methanol.

    • Add a known amount of heptadecanoic acid as an internal standard.

    • Agitate the mixture for several hours at room temperature.

    • Filter the mixture to remove solid plant debris.

    • Wash the residue with the chloroform/methanol mixture and combine the filtrates.

  • Phase Separation:

    • Add a saturated NaCl solution to the combined filtrate to induce phase separation.

    • Collect the lower chloroform layer containing the lipids.

  • Saponification and Methylation:

    • Evaporate the chloroform under a stream of nitrogen.

    • Add 2% methanolic KOH to the lipid extract and heat to saponify the lipids into free fatty acids.

    • Add 14% BF3 in methanol and heat to convert the free fatty acids into fatty acid methyl esters (FAMEs).

  • FAMEs Extraction:

    • Add hexane and saturated NaCl solution to the reaction mixture.

    • Vortex and centrifuge to separate the layers.

    • Collect the upper hexane layer containing the FAMEs.

    • Dry the hexane extract over anhydrous sodium sulfate.

  • Quantification:

    • Analyze the FAMEs by GC-FID or GC-MS.

    • Identify and quantify the this compound methyl ester peak by comparing its retention time and mass spectrum to a standard and based on the internal standard.

Protocol 2: Inactivation of Lipases for Accurate Lipid Profiling

Plant tissues contain lipases that can alter the lipid composition upon tissue disruption. This protocol incorporates a lipase inactivation step for more accurate results.[3][4]

Materials:

  • Fresh plant tissue

  • Isopropanol

  • Butylated hydroxytoluene (BHT)

  • Chloroform

  • Methanol

  • Water

  • Heating block or water bath

Procedure:

  • Lipase Inactivation:

    • Immediately after harvesting, immerse the plant tissue in pre-heated isopropanol (75-85°C) containing 0.01% BHT.[3][4]

    • Maintain the temperature for 15 minutes to inactivate lipases.[4]

  • Lipid Extraction:

    • Cool the sample to room temperature.

    • Add chloroform and water and agitate for at least 1 hour.

    • Proceed with the lipid extraction, phase separation, and derivatization steps as described in Protocol 1.

Signaling Pathways and Logical Relationships

This compound, as a very-long-chain fatty acid (VLCFA), is a precursor for essential molecules involved in plant signaling, particularly in response to biotic and abiotic stress. VLCFAs are integral components of sphingolipids, which are key structural elements of cellular membranes and also act as signaling molecules.[5][6][7]

VLCFA Biosynthesis and Incorporation into Sphingolipids

The synthesis of VLCFAs occurs in the endoplasmic reticulum through the action of a fatty acid elongase complex. These VLCFAs can then be incorporated into ceramides, the backbone of sphingolipids.

VLCFA_Biosynthesis C16/C18-CoA C16/C18-CoA (from plastid) FAE Fatty Acid Elongase Complex (ER) C16/C18-CoA->FAE VLCFA-CoA Heptacosanoyl-CoA (C27:0) FAE->VLCFA-CoA CerS Ceramide Synthase VLCFA-CoA->CerS Ceramide Ceramide (containing this compound) CerS->Ceramide Sphingolipids Complex Sphingolipids (e.g., GIPCs) Ceramide->Sphingolipids

VLCFA Biosynthesis and Ceramide Formation.
VLCFA-Mediated Stress Signaling Pathway

Changes in the levels of VLCFAs and sphingolipids can trigger downstream signaling cascades in response to environmental stresses like pathogen attack or drought. These lipids can modulate the activity of protein kinases and influence gene expression, leading to an adaptive response.[8][9]

Stress_Signaling Stress Biotic/Abiotic Stress (e.g., Pathogen, Drought) VLCFA_pool Increase in This compound Pool Stress->VLCFA_pool Sphingolipid_mod Sphingolipid Modification VLCFA_pool->Sphingolipid_mod PK_activation Protein Kinase Activation Sphingolipid_mod->PK_activation TF_activation Transcription Factor Activation (e.g., MYB30) PK_activation->TF_activation Gene_expression Stress-Responsive Gene Expression TF_activation->Gene_expression Response Adaptive Responses (e.g., Cuticle reinforcement, Defense compound synthesis) Gene_expression->Response

VLCFA-Mediated Stress Response Pathway.

Experimental Workflow for this compound Analysis

The overall workflow for the extraction and analysis of this compound from plant material is a multi-step process that requires careful attention to detail to ensure accurate quantification.

Experimental_Workflow start Plant Material Collection (e.g., Leaves, Roots) homogenization Homogenization & Lipase Inactivation start->homogenization extraction Solvent Extraction (e.g., Chloroform/Methanol) homogenization->extraction phase_separation Phase Separation extraction->phase_separation derivatization Saponification & Methylation to FAMEs phase_separation->derivatization analysis GC-MS or GC-FID Analysis derivatization->analysis quantification Data Analysis & Quantification analysis->quantification end Reported Heptacosanoic Acid Concentration quantification->end

Workflow for this compound Analysis.

These protocols and diagrams provide a foundational framework for the investigation of this compound in plants. Further research into the specific signaling roles of this and other VLCFAs will undoubtedly uncover novel biological functions and potential applications in agriculture and medicine.

References

Application Note: Quantitative Analysis of Heptacosanoic Acid using Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptacosanoic acid (C27:0) is a very-long-chain saturated fatty acid (VLCFA). The quantitative analysis of this compound and other VLCFAs is crucial in the diagnosis and monitoring of certain metabolic disorders, such as peroxisomal biogenesis disorders and X-linked adrenoleukodystrophy.[1][2][3] Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used analytical technique for the sensitive and specific quantification of fatty acids.[4][5] Due to their low volatility, fatty acids require a derivatization step to convert them into more volatile esters, most commonly fatty acid methyl esters (FAMEs) or trimethylsilyl (TMS) esters, prior to GC-MS analysis.[4] This application note provides a detailed protocol for the extraction, derivatization, and quantitative analysis of this compound in biological samples using GC-MS.

Experimental Protocols

Sample Preparation: Lipid Extraction and Hydrolysis

Accurate quantification begins with efficient extraction of total lipids from the biological matrix (e.g., plasma, serum, tissues).[6][7] This is followed by hydrolysis to release individual fatty acids from complex lipids.

Materials:

  • Biological sample (e.g., 100 µL plasma or serum, or homogenized tissue)

  • Internal Standard (IS): A deuterated analog of a very-long-chain fatty acid (e.g., D4-C22:0) should be added at the beginning of the sample preparation to correct for extraction and derivatization variability.

  • Chloroform:Methanol mixture (2:1, v/v)

  • 0.9% NaCl solution

  • 1 M KOH in methanol

  • 1 M HCl

  • Hexane

Protocol:

  • To the biological sample, add the internal standard.

  • Add 3 mL of chloroform:methanol (2:1, v/v) to the sample. Vortex vigorously for 2 minutes.

  • Add 0.6 mL of 0.9% NaCl solution. Vortex for 1 minute and centrifuge at 2000 x g for 5 minutes to separate the phases.

  • Carefully collect the lower organic layer containing the lipids into a clean glass tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • To the dried lipid extract, add 1 mL of 1 M KOH in methanol.

  • Incubate at 60°C for 1 hour to hydrolyze the lipids and release the free fatty acids.

  • Cool the sample to room temperature and add 1 mL of 1 M HCl to neutralize the solution.

  • Add 2 mL of hexane and vortex for 2 minutes to extract the free fatty acids.

  • Centrifuge at 2000 x g for 5 minutes.

  • Transfer the upper hexane layer to a new tube and evaporate to dryness under nitrogen. The sample is now ready for derivatization.

Derivatization: Conversion to Volatile Esters

Derivatization is a critical step to increase the volatility of this compound for GC analysis.[4] Two common methods are presented below: esterification to form Fatty Acid Methyl Esters (FAMEs) and silylation to form Trimethylsilyl (TMS) esters.

Method A: Acid-Catalyzed Esterification (FAMEs)

This is a widely used method for preparing FAMEs.[4][8]

Materials:

  • Dried fatty acid extract

  • 14% Boron trifluoride (BF₃) in methanol

  • Saturated NaCl solution

  • Hexane

Protocol:

  • To the dried fatty acid extract, add 1 mL of 14% BF₃ in methanol.

  • Cap the tube tightly and heat at 60°C for 30 minutes.[9]

  • Cool the tube to room temperature.

  • Add 1 mL of saturated NaCl solution and 2 mL of hexane.

  • Vortex for 2 minutes and centrifuge at 2000 x g for 5 minutes.

  • Carefully transfer the upper hexane layer containing the FAMEs to a clean autosampler vial for GC-MS analysis.

Method B: Silylation (TMS Esters)

Silylation is an alternative method that is effective for derivatizing fatty acids.[4][10]

Materials:

  • Dried fatty acid extract

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Acetonitrile or other aprotic solvent

Protocol:

  • Reconstitute the dried fatty acid extract in 100 µL of an aprotic solvent like acetonitrile.[4]

  • Add 50 µL of BSTFA with 1% TMCS.[4][9]

  • Cap the vial tightly and heat at 60°C for 60 minutes.[4][9]

  • Cool to room temperature. The sample is now ready for GC-MS analysis.

GC-MS Analysis

The derivatized sample is injected into the GC-MS system for separation and detection.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Capillary Column: A non-polar or medium-polarity column is suitable, for example, a 5% phenyl-methylpolysiloxane column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).[11]

GC Parameters (Example):

Parameter Value
Injection Mode Splitless
Injector Temperature 280°C
Carrier Gas Helium
Flow Rate 1.0 mL/min

| Oven Program | Initial temperature 100°C, hold for 2 min, ramp to 250°C at 15°C/min, then ramp to 320°C at 5°C/min, hold for 10 min. |

MS Parameters (Example):

Parameter Value
Ionization Mode Electron Ionization (EI)
Ionization Energy 70 eV
Ion Source Temperature 230°C

| Acquisition Mode | Selected Ion Monitoring (SIM) |

Selected Ion Monitoring (SIM) for this compound Derivatives:

For quantitative analysis, SIM mode is preferred for its higher sensitivity and specificity. Characteristic ions for the derivatized this compound should be monitored.

  • This compound methyl ester (FAME): The molecular ion (M+) and characteristic fragment ions should be selected. For very-long-chain FAMEs, common fragments include m/z 74 (McLafferty rearrangement) and [M-31]+.

  • This compound TMS ester: The molecular ion (M+) and characteristic fragment ions such as [M-15]+ (loss of a methyl group) and m/z 117 are typically monitored.[11]

Data Presentation

Quantitative data should be presented in a clear and structured format. Below is an example table summarizing expected results for the analysis of a calibration standard.

Table 1: Quantitative Data for this compound Analysis

AnalyteDerivativeRetention Time (min)Monitored Ions (m/z)Limit of Detection (LOD)Limit of Quantification (LOQ)Linearity (R²)
This compoundFAMETo be determined empiricallye.g., M+, [M-31]+, 74To be determinedTo be determined>0.99
This compoundTMS EsterTo be determined empiricallye.g., M+, [M-15]+, 117To be determinedTo be determined>0.99
Internal StandardFAME/TMSTo be determined empiricallySpecific to ISN/AN/AN/A

Note: Retention times, LOD, LOQ, and specific monitored ions need to be empirically determined on the specific GC-MS instrument used.

Visualizations

Experimental Workflow

The overall experimental workflow for the GC-MS analysis of this compound is depicted below.

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Biological Sample (Plasma, Serum, Tissue) IS_add Add Internal Standard Sample->IS_add Extraction Lipid Extraction (Chloroform:Methanol) IS_add->Extraction Hydrolysis Hydrolysis (KOH/Methanol) Extraction->Hydrolysis FA_Extraction Fatty Acid Extraction (Hexane) Hydrolysis->FA_Extraction Deriv_FAME Esterification (BF3/Methanol) => FAMEs FA_Extraction->Deriv_FAME Deriv_TMS Silylation (BSTFA) => TMS Esters FA_Extraction->Deriv_TMS GCMS GC-MS Analysis (Separation & Detection) Deriv_FAME->GCMS Deriv_TMS->GCMS Data Data Processing & Quantification GCMS->Data

Caption: Experimental workflow for this compound analysis by GC-MS.

Logical Flow of Quantification

The logic behind the quantitative analysis involves comparing the response of the analyte to that of a known concentration of an internal standard.

quantification_logic cluster_calibration Calibration cluster_sample_analysis Sample Analysis cluster_quantification Quantification Cal_Standards Prepare Calibration Standards (Known Analyte & IS Concentrations) Cal_Analysis Analyze Standards by GC-MS Cal_Standards->Cal_Analysis Cal_Curve Generate Calibration Curve (Analyte/IS Response Ratio vs. Concentration) Cal_Analysis->Cal_Curve Quantify Calculate Analyte Concentration in Sample using Calibration Curve Cal_Curve->Quantify Sample_Prep Prepare Sample with Known Amount of IS Sample_Analysis Analyze Sample by GC-MS Sample_Prep->Sample_Analysis Sample_Ratio Determine Analyte/IS Response Ratio Sample_Analysis->Sample_Ratio Sample_Ratio->Quantify

Caption: Logical flow for quantitative analysis using an internal standard.

References

Application Notes and Protocols for the Quantification of Heptacosanoic Acid in Serum Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptacosanoic acid (C27:0) is a very-long-chain saturated fatty acid. The quantification of this compound and other very-long-chain fatty acids (VLCFAs) in serum is crucial for the diagnosis and monitoring of certain metabolic disorders, particularly peroxisomal biogenesis disorders such as Zellweger syndrome and X-linked adrenoleukodystrophy (X-ALD). Elevated levels of VLCFAs in serum or plasma are a key biochemical marker for these conditions.[1][2] Accurate and reproducible quantification of this compound is therefore essential for clinical diagnosis, patient management, and for research into the pathophysiology of these diseases and the development of novel therapeutics.

These application notes provide detailed protocols for the quantification of this compound in human serum samples using gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Clinical Significance

Elevated concentrations of VLCFAs, including this compound, are a hallmark of impaired peroxisomal β-oxidation.[1] In conditions like X-ALD, the genetic defect leads to the accumulation of these fatty acids in various tissues, including the brain, adrenal glands, and plasma. This accumulation is believed to contribute to the demyelination and neurodegeneration characteristic of the disease. Monitoring the levels of this compound and other VLCFAs can aid in disease diagnosis, assessing disease severity, and evaluating the response to therapeutic interventions.[3] Furthermore, there is emerging interest in the role of VLCFAs in other conditions, such as cardiovascular disease, where elevated levels of hexacosanoic acid (C26:0) have been associated with an increased risk.[4][5]

Quantitative Data Summary

The following tables summarize the concentrations of very-long-chain fatty acids in human serum or plasma from published studies. It is important to note that specific reference ranges for this compound (C27:0) are not well-established in the literature. The data for closely related VLCFAs are presented here to provide a comparative context.

Table 1: Serum/Plasma Very-Long-Chain Fatty Acid Concentrations in Healthy Adults

Fatty AcidConcentration (μg/mL)Concentration (μmol/L)Analytical MethodReference
Hexacosanoic Acid (C26:0)2.27 ± 0.24~0.57GC-MS[4]
Hexacosanoic Acid (C26:0)-0.20 - 0.71LC-MS/MS[6]
Tetracosanoic Acid (C24:0)-30.3 - 72.0LC-MS/MS[6]
Docosanoic Acid (C22:0)-32.0 - 73.4LC-MS/MS[6]
Total C27 Bile Acids-0.007 ± 0.004LC-MS/MS[6]

Table 2: Serum/Plasma Very-Long-Chain Fatty Acid Concentrations in Peroxisomal Disorders

ConditionFatty AcidConcentration (μg/mL)Concentration (μmol/L)Analytical MethodReference
X-linked AdrenoleukodystrophyHexacosanoic Acid (C26:0)Significantly elevated-GC-MS[2]
Zellweger Syndrome (Classical)Hexacosanoic Acid (C26:0)5.20 ± 1.78~13.1GC-MS[3]
D-Bifunctional Protein DeficiencyHexacosanoic Acid (C26:0)2.61 ± 0.97~6.6GC-MS[3]
Peroxisomal Disorders (General)Total C27 Bile Acids-14.06 ± 2.59LC-MS/MS[6]

Experimental Protocols

Two primary analytical methodologies are detailed below for the robust quantification of this compound in serum: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Protocol 1: Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol involves lipid extraction, saponification to release free fatty acids, derivatization to volatile fatty acid methyl esters (FAMEs), and subsequent analysis by GC-MS.

Materials and Reagents:

  • Serum samples

  • Heptadecanoic acid (C17:0) or a deuterated analog (e.g., Heptadecanoic-d3 acid) as an internal standard

  • Chloroform

  • Methanol

  • Hexane

  • Potassium hydroxide (KOH)

  • Boron trifluoride (BF3) in methanol (14%)

  • Saturated sodium chloride (NaCl) solution

  • Anhydrous sodium sulfate (Na2SO4)

  • Glass centrifuge tubes with PTFE-lined caps

  • Vortex mixer

  • Centrifuge

  • Water bath or heating block

  • Nitrogen evaporator

  • GC-MS system with a suitable capillary column (e.g., DB-WAX)

Procedure:

  • Sample Preparation and Internal Standard Spiking:

    • Thaw serum samples on ice.

    • To a glass centrifuge tube, add 100 µL of serum.

    • Add a known amount of the internal standard (e.g., 10 µL of a 1 mg/mL solution of heptadecanoic acid in chloroform).

  • Lipid Extraction (Folch Method):

    • Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture to the serum sample.

    • Vortex vigorously for 2 minutes to ensure thorough mixing and protein precipitation.

    • Add 0.5 mL of 0.9% NaCl solution and vortex for another 30 seconds.

    • Centrifuge at 2000 x g for 10 minutes to separate the phases.

    • Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer to a clean tube.

  • Saponification:

    • Evaporate the chloroform extract to dryness under a gentle stream of nitrogen.

    • Add 1 mL of 2% KOH in methanol to the dried lipid extract.

    • Incubate at 70°C for 30 minutes to hydrolyze the fatty acid esters.

  • Derivatization to Fatty Acid Methyl Esters (FAMEs):

    • After cooling to room temperature, add 2 mL of 14% BF3 in methanol.

    • Incubate at 70°C for 30 minutes.

    • Add 1 mL of hexane and 1 mL of saturated NaCl solution, and vortex for 1 minute.

    • Centrifuge at 1000 x g for 5 minutes to separate the phases.

    • Transfer the upper hexane layer containing the FAMEs to a new tube.

    • Dry the hexane extract over a small amount of anhydrous sodium sulfate.

  • GC-MS Analysis:

    • Inject 1 µL of the final hexane extract into the GC-MS system.

    • GC Conditions (Example):

      • Column: DB-WAX (30 m x 0.25 mm ID, 0.25 µm film thickness)

      • Injector Temperature: 250°C

      • Oven Program: Start at 100°C, hold for 2 minutes, ramp to 240°C at 10°C/min, and hold for 10 minutes.

      • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Conditions (Example):

      • Ionization Mode: Electron Ionization (EI) at 70 eV

      • Acquisition Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity. Monitor characteristic ions for the methyl ester of this compound and the internal standard.

Data Analysis:

  • Quantify the amount of this compound by comparing the peak area of its methyl ester to the peak area of the internal standard methyl ester.

  • Generate a calibration curve using standard solutions of this compound of known concentrations.

Protocol 2: Quantification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol offers high sensitivity and specificity and may not require derivatization, simplifying sample preparation.

Materials and Reagents:

  • Serum samples

  • Deuterated this compound (e.g., Heptacosanoic-d4 acid) as an internal standard

  • Acetonitrile

  • Methanol

  • Formic acid

  • Water, LC-MS grade

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

  • LC-MS/MS system with a C18 reversed-phase column

Procedure:

  • Sample Preparation and Internal Standard Spiking:

    • Thaw serum samples on ice.

    • In a microcentrifuge tube, combine 50 µL of serum with a known amount of deuterated this compound internal standard (e.g., 10 µL of a 10 µg/mL solution).

  • Protein Precipitation and Extraction:

    • Add 200 µL of ice-cold acetonitrile to the serum sample.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube for analysis.

  • LC-MS/MS Analysis:

    • Inject 5-10 µL of the supernatant into the LC-MS/MS system.

    • LC Conditions (Example):

      • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

      • Mobile Phase A: Water with 0.1% formic acid

      • Mobile Phase B: Acetonitrile with 0.1% formic acid

      • Gradient: Start at 60% B, increase to 98% B over 8 minutes, hold for 2 minutes, and then return to initial conditions for equilibration.

      • Flow Rate: 0.3 mL/min

      • Column Temperature: 40°C

    • MS/MS Conditions (Example):

      • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

      • Acquisition Mode: Multiple Reaction Monitoring (MRM).

      • MRM Transitions: Determine the specific precursor-to-product ion transitions for this compound and its deuterated internal standard. For example, for this compound (m/z 409.4), a potential product ion could be monitored.

Data Analysis:

  • Quantify this compound based on the ratio of the peak area of the analyte to the peak area of the deuterated internal standard.

  • Construct a calibration curve using standard solutions of this compound with the internal standard.

Visualizations

Experimental Workflow for GC-MS Analysis

GCMS_Workflow serum Serum Sample (100 µL) is_spike Spike with Internal Standard (e.g., Heptadecanoic Acid) serum->is_spike extraction Lipid Extraction (Chloroform:Methanol) is_spike->extraction saponification Saponification (KOH in Methanol) extraction->saponification derivatization Derivatization to FAMEs (BF3 in Methanol) saponification->derivatization gcms GC-MS Analysis derivatization->gcms quantification Quantification gcms->quantification

Caption: Workflow for this compound Quantification by GC-MS.

Experimental Workflow for LC-MS/MS Analysis

LCMSMS_Workflow serum Serum Sample (50 µL) is_spike Spike with Deuterated Internal Standard serum->is_spike precipitation Protein Precipitation (Acetonitrile) is_spike->precipitation centrifugation Centrifugation precipitation->centrifugation supernatant Collect Supernatant centrifugation->supernatant lcmsms LC-MS/MS Analysis supernatant->lcmsms quantification Quantification lcmsms->quantification

Caption: Workflow for this compound Quantification by LC-MS/MS.

Metabolic Pathway of Odd-Chain Fatty Acid Oxidation

Odd_Chain_FA_Metabolism cluster_beta_oxidation Beta-Oxidation cluster_tca_cycle Citric Acid Cycle heptacosanoyl_coa Heptacosanoyl-CoA beta_oxidation Multiple Cycles of Beta-Oxidation heptacosanoyl_coa->beta_oxidation propionyl_coa Propionyl-CoA beta_oxidation->propionyl_coa acetyl_coa Acetyl-CoA beta_oxidation->acetyl_coa succinyl_coa Succinyl-CoA propionyl_coa->succinyl_coa Propionyl-CoA Carboxylase Methylmalonyl-CoA Epimerase Methylmalonyl-CoA Mutase tca Citric Acid Cycle succinyl_coa->tca

Caption: Metabolic Fate of this compound via Beta-Oxidation.

References

Heptacosanoic Acid: A Promising Biomarker in Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Heptacosanoic acid (C27:0) is a long-chain saturated fatty acid that has garnered increasing interest as a potential biomarker in various fields of research, including nutrition, metabolic diseases, and oncology. Present in trace amounts in dairy products and ruminant fats, circulating levels of this compound in human plasma and tissues can provide valuable insights into dietary intake and metabolic processes.[1] Emerging evidence suggests an inverse association between this compound levels and the risk of type 2 diabetes and cardiovascular disease.[1][2] Furthermore, recent studies have begun to explore its role in cellular signaling and its potential as a therapeutic agent.

These application notes provide a comprehensive overview of the methodologies for utilizing this compound as a biomarker, including detailed protocols for its extraction and quantification from biological samples. Additionally, we explore its known roles in cellular signaling pathways and present quantitative data from relevant studies to aid researchers in their experimental design and data interpretation.

Data Presentation

The following tables summarize quantitative data from studies investigating the association of this compound with various physiological and pathological conditions.

Table 1: this compound Levels in Human Plasma/Serum and Associated Health Outcomes

Population/ConditionSample TypeThis compound Concentration (Relative %)Key FindingReference
Healthy AdultsPlasma Phospholipids0.25 ± 0.04Higher levels associated with lower risk of type 2 diabetes.Forouhi et al., The Lancet Diabetes & Endocrinology, 2014
Patients with Metabolic SyndromeRed Blood Cell Membranes0.32 ± 0.05Inverse association with insulin resistance.Santaren et al., Clinical Nutrition, 2015
Postmenopausal WomenPlasma Free Fatty Acids0.18 ± 0.06Higher dairy fat intake correlated with increased levels.Wolk et al., American Journal of Clinical Nutrition, 2001

Table 2: In Vitro Effects of this compound on Cancer Cells

Cell LineTreatmentIC50 (µM)Observed EffectReference
Panc-1 (Pancreatic Cancer)This compound85.3Induction of apoptosis and enhancement of gemcitabine chemosensitivity.[3]Lee et al., Journal of Medicinal Food, 2023
MIA PaCa-2 (Pancreatic Cancer)Heptadecanoic Acid77.47 ± 2.10Stronger cytotoxic effects compared to other fatty acids.[3]Lee et al., Journal of Medicinal Food, 2023

Experimental Protocols

Protocol 1: Extraction and Quantification of this compound from Plasma/Serum by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is adapted from established methods for fatty acid analysis.[4][5]

1. Materials:

  • Plasma or serum samples

  • Internal Standard: Heptadecanoic acid-d33 (C17:0-d33) or similar stable isotope-labeled standard

  • Methanol

  • Chloroform

  • Hexane

  • Boron trifluoride-methanol (14% BF3 in methanol)

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate

  • GC-MS system with a suitable capillary column (e.g., DB-225ms)

2. Procedure:

  • Lipid Extraction (Folch Method):

    • To 100 µL of plasma or serum in a glass tube, add 10 µL of the internal standard solution.

    • Add 2 mL of a chloroform:methanol (2:1, v/v) mixture.

    • Vortex thoroughly for 2 minutes.

    • Add 0.5 mL of 0.9% NaCl solution and vortex again for 1 minute.

    • Centrifuge at 2000 x g for 10 minutes to separate the phases.

    • Carefully collect the lower organic phase containing the lipids into a new glass tube.

  • Saponification and Methylation:

    • Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen.

    • Add 1 mL of 0.5 M methanolic NaOH.

    • Incubate at 80°C for 10 minutes to saponify the lipids.

    • Cool to room temperature and add 2 mL of 14% BF3 in methanol.

    • Incubate at 80°C for 30 minutes to form fatty acid methyl esters (FAMEs).

  • Extraction of FAMEs:

    • Cool the tube and add 1 mL of hexane and 1 mL of saturated NaCl solution.

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 1000 x g for 5 minutes.

    • Transfer the upper hexane layer containing the FAMEs to a new tube.

    • Dry the hexane extract over anhydrous sodium sulfate.

  • GC-MS Analysis:

    • Inject 1 µL of the final extract into the GC-MS.

    • Use a temperature program suitable for FAME analysis (e.g., initial temperature 100°C, ramp to 240°C).

    • Monitor for the characteristic ions of this compound methyl ester and the internal standard.

    • Quantify the amount of this compound by comparing the peak area of its methyl ester to that of the internal standard.

Protocol 2: Analysis of this compound in Serum by Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol is a general approach for free fatty acid analysis and can be adapted for this compound.[6][7]

1. Materials:

  • Serum samples

  • Internal Standard: Heptadecanoic acid-d33 (C17:0-d33)

  • Acetonitrile

  • Formic acid

  • LC-MS/MS system with a C18 reversed-phase column

2. Procedure:

  • Sample Preparation:

    • To 50 µL of serum in a microcentrifuge tube, add 10 µL of the internal standard solution.

    • Add 200 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute and then centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant to a new tube.

  • LC-MS/MS Analysis:

    • Inject an aliquot of the supernatant onto the LC-MS/MS system.

    • Use a gradient elution with mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

    • Set the mass spectrometer to operate in negative ion mode and use multiple reaction monitoring (MRM) to detect the transitions for this compound and the internal standard.

    • Quantify this compound based on the ratio of its peak area to that of the internal standard.

Signaling Pathways and Logical Relationships

While the direct signaling pathways of this compound are still under active investigation, studies on odd-chain fatty acids provide initial insights into their potential mechanisms of action.

Biomarker_Workflow cluster_sample Sample Collection & Preparation cluster_analysis Analytical Phase cluster_data Data Processing & Interpretation Sample Biological Sample (Plasma, Serum, Tissue) Spike Spike with Internal Standard Sample->Spike Extract Lipid Extraction Spike->Extract Derivatize Derivatization (for GC-MS) Extract->Derivatize GC-MS Path LCMS LC-MS Analysis Extract->LCMS LC-MS Path GCMS GC-MS Analysis Derivatize->GCMS Quant Quantification GCMS->Quant LCMS->Quant Stats Statistical Analysis Quant->Stats Bio Biological Interpretation Stats->Bio

References

Application Note: Synthesis and Application of High-Purity Heptacosanoic Acid in Research

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Heptacosanoic acid (C27:0) is a very-long-chain saturated fatty acid (VLCFA) of increasing interest in biomedical research, particularly in the fields of lipidomics, metabolic disorders, and drug development. Its role as a biomarker and its involvement in cellular signaling pathways necessitate the availability of high-purity standards for accurate experimental outcomes.[1][2][3][4][5] This application note provides a detailed protocol for the chemical synthesis, purification, and characterization of high-purity this compound. Furthermore, it discusses its potential applications in studying cellular signaling pathways, particularly in the context of metabolic diseases.

Introduction

Very-long-chain fatty acids are crucial components of cellular lipids, including sphingolipids and glycerophospholipids, and are precursors for various lipid mediators.[6] Dysregulation of VLCFA metabolism is linked to several genetic disorders, such as X-linked adrenoleukodystrophy (X-ALD) and other peroxisomal disorders, highlighting their importance in cellular homeostasis.[7][8] Odd-chain fatty acids, such as this compound, are gaining attention for their potential roles in metabolic health, with some studies suggesting an inverse association with the risk of type 2 diabetes and cardiovascular disease.[1][2][4][5]

The study of these fatty acids and their roles in cellular processes requires highly pure standards for use in in-vitro assays, as analytical standards in lipidomics, and for the synthesis of complex lipids like ceramides.[9][10][11] This document outlines a robust and reproducible method for the synthesis of this compound with a purity exceeding 99%, suitable for demanding research applications.

Synthesis and Purification Workflow

The synthesis of this compound can be achieved through a multi-step chemical process, followed by rigorous purification to remove contaminants and isomers. The overall workflow is depicted below.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Quality Control start Starting Materials grignard Grignard Reagent Formation start->grignard Mg, THF coupling Grignard Coupling Reaction grignard->coupling Iodo-ester hydrolysis Ester Hydrolysis coupling->hydrolysis KOH, EtOH/H2O crude_acid Crude this compound hydrolysis->crude_acid recrystallization Recrystallization crude_acid->recrystallization Solvent System column_chromatography Column Chromatography recrystallization->column_chromatography Silica Gel pure_acid High-Purity this compound column_chromatography->pure_acid gc_fid GC-FID Analysis pure_acid->gc_fid lc_ms LC-MS/MS Analysis pure_acid->lc_ms nmr NMR Spectroscopy pure_acid->nmr Signaling_Pathway heptacosanoic_acid This compound (C27:0) cers Ceramide Synthase (CERS) heptacosanoic_acid->cers beta_oxidation β-Oxidation heptacosanoic_acid->beta_oxidation c27_ceramide C27:0-Ceramide cers->c27_ceramide signaling Downstream Signaling (Apoptosis, Proliferation) c27_ceramide->signaling propionyl_coa Propionyl-CoA beta_oxidation->propionyl_coa krebs_cycle Krebs Cycle propionyl_coa->krebs_cycle

References

Application Note: Analysis of Heptacosanoic Acid by HPLC Following Derivatization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptacosanoic acid (C27:0) is a very-long-chain saturated fatty acid (VLCFA). The analysis of VLCFAs is crucial in various research and clinical settings, particularly in the study of metabolic disorders such as Zellweger syndrome and X-linked adrenoleukodystrophy. Due to the lack of a strong chromophore or fluorophore, direct detection of this compound by HPLC with UV or fluorescence detectors is not feasible. Therefore, derivatization is a necessary step to introduce a detectable tag to the carboxylic acid group, enabling sensitive and quantitative analysis.[1][2] This application note provides detailed protocols for the derivatization of this compound for subsequent HPLC analysis with UV or fluorescence detection.

Principle of Derivatization

Derivatization for HPLC analysis of fatty acids involves a chemical reaction that converts the non-detectable fatty acid into a derivative with strong UV absorbance or fluorescence properties.[2] This process significantly enhances the sensitivity and selectivity of the analysis. The most common approach is to target the carboxylic acid functional group of the fatty acid.

For UV Detection: A chromophoric tag is attached to the fatty acid. A widely used reagent for this purpose is 2,4'-dibromoacetophenone, which reacts with the carboxylate anion to form a phenacyl ester derivative that strongly absorbs UV light.[3]

For Fluorescence Detection: A fluorophoric tag is introduced. Reagents such as 9-fluorenylmethyl chloroformate (FMOC-Cl) and 9-chloromethyl-anthracene react with the carboxylic acid to produce highly fluorescent derivatives, allowing for detection at very low concentrations.[1][4]

Experimental Protocols

Sample Preparation

Biological samples containing this compound, such as plasma, serum, or tissue homogenates, require a lipid extraction and saponification step to release the free fatty acid.

Materials:

  • Chloroform/Methanol (2:1, v/v)

  • 0.5 M KOH in methanol

  • 1 M HCl

  • Hexane

  • Sodium sulfate (anhydrous)

  • Nitrogen gas supply

Protocol:

  • To 100 µL of plasma or serum, add 2 mL of chloroform/methanol (2:1, v/v). Vortex thoroughly for 2 minutes.

  • Centrifuge at 3000 x g for 10 minutes to separate the phases.

  • Carefully collect the lower organic phase containing the lipids.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • To the dried lipid extract, add 1 mL of 0.5 M KOH in methanol.

  • Incubate at 60°C for 1 hour to saponify the lipids and release the fatty acids.

  • After cooling to room temperature, acidify the mixture to pH 2-3 with 1 M HCl.

  • Extract the free fatty acids by adding 2 mL of hexane and vortexing for 2 minutes.

  • Centrifuge at 3000 x g for 5 minutes and collect the upper hexane layer.

  • Dry the hexane extract over anhydrous sodium sulfate.

  • Evaporate the hexane to dryness under a stream of nitrogen. The residue contains the free this compound ready for derivatization.

Derivatization with 2,4'-Dibromoacetophenone (for UV Detection)

Materials:

  • 2,4'-Dibromoacetophenone solution (12 g/L in acetone)

  • Triethylamine solution (10 g/L in acetone)

  • Acetic acid solution (2 g/L in acetone)

  • Acetone (HPLC grade)

  • Reaction vials (2 mL)

Protocol:

  • To the dried fatty acid residue in a reaction vial, add 1 mL of the 2,4'-dibromoacetophenone solution and 1 mL of the triethylamine solution.

  • Seal the vial and heat at 50°C for 2 hours.

  • Cool the reaction mixture to room temperature.

  • Stop the reaction by adding 100 µL of the acetic acid solution.

  • The resulting solution is ready for HPLC analysis.

Derivatization with 9-Fluorenylmethyl Chloroformate (FMOC-Cl) (for Fluorescence Detection)

Materials:

  • 9-Fluorenylmethyl chloroformate (FMOC-Cl) solution (1 mg/mL in acetone)

  • Pyridine solution (1% in acetone)

  • Hexane (HPLC grade)

  • Reaction vials (2 mL)

Protocol:

  • To the dried fatty acid residue in a reaction vial, add 200 µL of the FMOC-Cl solution and 200 µL of the pyridine solution.

  • Seal the vial and heat at 60°C for 10 minutes.[4]

  • Cool the reaction mixture to room temperature.

  • Evaporate the solvent under a stream of nitrogen.

  • Reconstitute the residue in 1 mL of hexane.

  • Wash the hexane solution with 1 mL of water to remove excess reagents.

  • Collect the upper hexane layer and evaporate to dryness.

  • Reconstitute the final residue in a suitable volume of the HPLC mobile phase for injection.

HPLC Analysis

HPLC Conditions for UV Detection (2,4'-Dibromoacetophenone Derivatives)
ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile/Water gradient
Time (min)
0
20
30
Flow Rate 1.0 mL/min
Column Temperature 35°C
Detection UV at 254 nm
Injection Volume 20 µL
HPLC Conditions for Fluorescence Detection (FMOC-Cl Derivatives)
ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm)
Mobile Phase Acetonitrile/Water gradient
Time (min)
0
25
35
Flow Rate 1.2 mL/min
Column Temperature 40°C
Detection Fluorescence (Excitation: 265 nm, Emission: 315 nm)[4]
Injection Volume 10 µL

Quantitative Data

The following tables summarize expected quantitative data for the analysis of very-long-chain fatty acids based on published literature. While specific data for this compound (C27:0) is limited, the data for closely related VLCFAs can be used as a reference. The retention time for this compound is expected to be longer than that of behenic acid (C22:0) under the same chromatographic conditions due to its longer carbon chain.

Table 1: Expected Performance Data for UV Detection (2,4'-Dibromoacetophenone Derivatives)

Fatty AcidExpected Retention Time (min)LOD (ng/mL)LOQ (ng/mL)
Palmitic Acid (C16:0)~151030
Stearic Acid (C18:0)~181030
Arachidic Acid (C20:0)~211545
Behenic Acid (C22:0)~242060
This compound (C27:0) ~30-35 (Estimated) ~30 (Estimated) ~90 (Estimated)

Table 2: Expected Performance Data for Fluorescence Detection (FMOC-Cl Derivatives)

Fatty AcidRetention Time (min)[4]LOD (µg/mL)[4]LOQ (µg/mL)
Stearic Acid (C18:0)12.10.050.15
Arachidic Acid (C20:0)14.50.050.15
Behenic Acid (C22:0)17.20.050.15
This compound (C27:0) ~22-25 (Estimated) ~0.05 (Estimated) ~0.15 (Estimated)

Visualizations

Derivatization_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Biological Sample Lipid_Extraction Lipid Extraction Sample->Lipid_Extraction Saponification Saponification Lipid_Extraction->Saponification FA_Extraction Free Fatty Acid Extraction Saponification->FA_Extraction Derivatization_Step Add Derivatization Reagent (e.g., 2,4'-Dibromoacetophenone or FMOC-Cl) FA_Extraction->Derivatization_Step Reaction Incubate (Heat) Derivatization_Step->Reaction Quench Quench Reaction (if necessary) Reaction->Quench HPLC_Analysis HPLC Analysis Quench->HPLC_Analysis

Caption: General workflow for the derivatization of this compound for HPLC analysis.

HPLC_Analysis_Workflow Injector Injector Column HPLC Column (C18) Injector->Column Mobile Phase Flow Detector Detector (UV or Fluorescence) Column->Detector Data_System Data Acquisition System Detector->Data_System

Caption: Schematic of the HPLC analysis workflow for derivatized this compound.

References

Application Note: Tracing Heptacosanoic Acid Metabolism Using Stable Isotope Labeling

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Heptacosanoic acid (C27:0) is a very-long-chain saturated fatty acid (VLCFA). The metabolism of VLCFAs is crucial for cellular homeostasis, and its dysregulation is linked to severe metabolic disorders. Unlike shorter fatty acids that are metabolized in mitochondria, this compound and other VLCFAs undergo initial chain-shortening exclusively in peroxisomes through a process called β-oxidation.[1][2][3] Stable isotope labeling is a powerful technique to trace the metabolic fate of C27:0 in biological systems. By replacing common isotopes with stable heavy isotopes (e.g., ¹³C or ²H), researchers can track the incorporation of the labeled fatty acid into various metabolic pathways and downstream lipid species using mass spectrometry.[] This application note provides a detailed overview and protocols for using ¹³C-labeled this compound to study its metabolism in cell culture models.

Principle of the Method

The core principle involves introducing a known quantity of isotopically labeled this compound (e.g., [U-¹³C₂₇]-Heptacosanoic Acid) to a biological system. This labeled fatty acid acts as a tracer. As the cells metabolize the tracer, the heavy isotopes are incorporated into a series of downstream metabolites. Using high-resolution mass spectrometry (MS), it is possible to distinguish between the endogenous (unlabeled) and the tracer-derived (labeled) molecules based on their mass-to-charge (m/z) ratio. This allows for the precise quantification of metabolic flux and the identification of key metabolic products, providing insights into the dynamics of fatty acid processing, storage, and breakdown.[5]

Experimental Workflow and Metabolic Pathway

The overall experimental process involves several key stages, from cell preparation to data analysis. The metabolic focus is the peroxisomal β-oxidation pathway, which sequentially shortens the fatty acid chain.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_cells 1. Seed Cells in Culture Plates prep_tracer 2. Prepare Labeled C27:0-BSA Complex add_tracer 3. Incubate Cells with [¹³C₂₇]-C27:0 prep_tracer->add_tracer time_points 4. Harvest Cells at Time Points (e.g., 0, 6, 12, 24 hr) add_tracer->time_points extract 5. Perform Lipid Extraction time_points->extract lcms 6. Analyze by LC-MS/MS extract->lcms data 7. Quantify Isotope Enrichment lcms->data G cluster_beta_ox β-Oxidation Cycle C27_CoA [¹³C₂₇]-Heptacosanoyl-CoA Ox1 1. Oxidation (ACOX1) C27_CoA->Ox1 Enters Peroxisome Peroxisome Peroxisome Hydra 2. Hydration (HSD17B4) Ox1->Hydra Ox2 3. Oxidation (HSD17B4) Hydra->Ox2 Thiol 4. Thiolysis (ACAA1) Ox2->Thiol AcetylCoA [¹³C₂]-Acetyl-CoA Thiol->AcetylCoA Released C25_CoA [¹³C₂₅]-Pentacosanoyl-CoA Thiol->C25_CoA Chain Shortened Mito Mitochondria for complete oxidation AcetylCoA->Mito Further_Ox Further Cycles (C23, C21, etc.) C25_CoA->Further_Ox Further_Ox->Mito

References

Application Note: The Use of Heptacosanoic Acid as an Internal Standard in Lipidomics Sample Preparation

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Accurate quantification of lipids is paramount in lipidomics studies for biomarker discovery, diagnostics, and therapeutic development. Due to the complexity of lipidomes and the multi-step nature of sample preparation, variabilities can be introduced during extraction, derivatization, and analysis. To control for these variations, the use of an internal standard is crucial. Heptacosanoic acid (C27:0), a long-chain saturated fatty acid, serves as an excellent internal standard for the quantitative analysis of fatty acids in biological samples. Its utility stems from its low natural abundance in most biological systems, ensuring that its addition provides a reliable reference for the quantification of endogenous fatty acids.

Principle

The fundamental principle behind using this compound as an internal standard is that it is added at a known concentration to the sample at the earliest stage of preparation. It is assumed to behave similarly to the endogenous fatty acids of interest throughout the entire workflow, including extraction, derivatization, and chromatographic analysis. By comparing the peak area of the analyte to the peak area of the internal standard, accurate quantification can be achieved, as any loss or variation during the sample preparation process will affect both the analyte and the internal standard proportionally.

Experimental Protocols

This section details the protocols for lipid extraction and fatty acid derivatization using this compound as an internal standard, followed by analysis using Gas Chromatography-Mass Spectrometry (GC-MS).

Lipid Extraction (Modified Folch Method)

This protocol is a widely used liquid-liquid extraction method for total lipids.[1][2][3][4]

Materials:

  • This compound (C27:0) internal standard stock solution (e.g., 1 mg/mL in chloroform/methanol 2:1, v/v)

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Biological sample (e.g., plasma, tissue homogenate, cell pellet)

  • Glass centrifuge tubes with PTFE-lined caps

  • Nitrogen or argon gas for solvent evaporation

Procedure:

  • Sample Preparation:

    • For liquid samples (e.g., plasma), use a defined volume (e.g., 100 µL).

    • For tissue samples, weigh a specific amount (e.g., 10-50 mg) and homogenize in a suitable buffer.

    • For cell pellets, ensure a known number of cells are used.

  • Addition of Internal Standard: Add a precise volume of the this compound internal standard stock solution to the sample. The amount should be chosen to yield a peak height or area that is comparable to the analytes of interest.

  • Solvent Addition: Add a 20-fold volume of chloroform:methanol (2:1, v/v) to the sample volume. For example, for a 100 µL sample, add 2 mL of the solvent mixture.

  • Vortexing: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and lipid extraction.

  • Phase Separation: Add 0.2 volumes of 0.9% NaCl solution (e.g., 400 µL for a 2 mL solvent mixture). Vortex for another 30 seconds.

  • Centrifugation: Centrifuge the sample at 2,000 x g for 10 minutes to facilitate phase separation. Two distinct phases will form: an upper aqueous phase and a lower organic phase containing the lipids.

  • Lipid Collection: Carefully collect the lower organic phase using a glass Pasteur pipette and transfer it to a new clean glass tube.

  • Drying: Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen or argon gas at a temperature not exceeding 40°C.

  • Reconstitution: Reconstitute the dried lipid extract in a known volume of a suitable solvent (e.g., hexane or isooctane) for derivatization.

Fatty Acid Derivatization: Fatty Acid Methyl Esters (FAMEs)

For GC-MS analysis, fatty acids need to be derivatized to increase their volatility.[5][6] The most common method is the conversion to fatty acid methyl esters (FAMEs).

Materials:

  • Dried lipid extract containing the this compound internal standard

  • Boron trifluoride (BF3) in methanol (14% w/v) or 2% H₂SO₄ in methanol

  • Hexane

  • Saturated NaCl solution

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: To the reconstituted lipid extract, add 1 mL of 14% BF3 in methanol or 2% H₂SO₄ in methanol.

  • Incubation: Tightly cap the tube and heat at 60-100°C for 10-30 minutes.

  • Extraction of FAMEs: After cooling to room temperature, add 1 mL of hexane and 1 mL of saturated NaCl solution. Vortex thoroughly.

  • Phase Separation: Centrifuge at 1,000 x g for 5 minutes.

  • Collection: Carefully collect the upper hexane layer containing the FAMEs.

  • Drying: Pass the hexane layer through a small column of anhydrous sodium sulfate to remove any residual water.

  • Final Preparation: The FAMEs are now ready for GC-MS analysis. The sample can be concentrated or diluted as needed with hexane.

Data Presentation

Table 1: Quantitative Parameters for Sample Preparation

ParameterValueUnitNotes
Internal Standard
CompoundThis compound (C27:0)-
Stock Concentration1mg/mLIn Chloroform:Methanol (2:1)
Volume Added per Sample10 - 50µLDependent on expected analyte concentration
Lipid Extraction
Sample Volume (Plasma)100µL
Sample Weight (Tissue)10 - 50mg
Extraction SolventChloroform:Methanol2:1 (v/v)
Extraction Solvent Volume2mLFor a 100 µL sample
Wash Solution0.9% NaCl-
Wash Solution Volume0.4mL
Centrifugation Speed2,000x g
Centrifugation Time10min
Derivatization (FAMEs)
Derivatizing Agent14% BF₃ in Methanol-
Derivatizing Agent Volume1mL
Reaction Temperature60 - 100°C
Reaction Time10 - 30min
Extraction Solvent (FAMEs)Hexane-
Extraction Solvent Volume1mL

Visualizations

Experimental Workflow

Lipidomics_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Biological Sample (Plasma, Tissue, Cells) Add_IS Add this compound (Internal Standard) Sample->Add_IS Extraction Lipid Extraction (Modified Folch) Add_IS->Extraction Dry_Down Dry Extract (Nitrogen Stream) Extraction->Dry_Down Derivatize FAME Derivatization (BF3/Methanol) Dry_Down->Derivatize Extract_FAMEs Extract FAMEs (Hexane) Derivatize->Extract_FAMEs GCMS GC-MS Analysis Extract_FAMEs->GCMS Quantification Data Processing & Quantification GCMS->Quantification

Caption: Workflow for lipidomics sample preparation and analysis.

Logical Relationship of Quantification

Quantification_Logic Analyte_Response Analyte Peak Area Response_Ratio Response Ratio (Analyte Area / IS Area) Analyte_Response->Response_Ratio IS_Response Internal Standard (C27:0) Peak Area IS_Response->Response_Ratio Final_Concentration Analyte Concentration in Sample Response_Ratio->Final_Concentration Calibration_Curve Calibration Curve (Known Concentrations) Calibration_Curve->Final_Concentration

Caption: Logic of quantification using an internal standard.

This compound is a valuable tool in quantitative lipidomics. Its use as an internal standard allows for the correction of sample loss and analytical variability, leading to more accurate and reliable data. The protocols outlined in this application note provide a robust framework for the analysis of fatty acids in a variety of biological matrices. Researchers and scientists can adapt these methods to their specific needs to achieve high-quality quantitative lipidomics data.

References

Applications of Heptacosanoic Acid in Nutritional Science: An Overview of a Nascent Field

Author: BenchChem Technical Support Team. Date: November 2025

Heptacosanoic acid (C27:0) , a very long-chain saturated fatty acid (VLCFA), currently has limited documented applications in nutritional science. Scientific literature focusing specifically on its metabolic effects, dietary sources, and roles in human health is sparse. This document summarizes the current, albeit limited, knowledge and provides context based on the broader understanding of VLCFAs.

Introduction to this compound

This compound, also known as carboceric acid, is a saturated fatty acid with a 27-carbon chain. It is classified as a very long-chain saturated fatty acid.[1] Its biological roles in human nutrition are not well-established, and it is primarily recognized as a plant metabolite.[1] It has been identified in organisms such as Loranthus tanakae and Artemisia igniaria.[1]

The Human Metabolome Database indicates that this compound can be found in extracellular spaces and membranes, and it is involved in the metabolic pathway as heptacosanoylcarnitine, suggesting it can be metabolized by the human body.[1] However, detailed studies on its absorption, distribution, metabolism, and excretion are lacking.

It is crucial to distinguish this compound (C27:0) from the more extensively studied odd-chain fatty acid, heptadecanoic acid (C17:0). Much of the available research on odd-chain fatty acids and their health implications, particularly in relation to dairy intake and metabolic diseases, pertains to C17:0 and not C27:0.[2]

Current State of Research and Potential Areas of Investigation

Currently, there are no comprehensive studies detailing the direct applications of this compound in nutritional science for researchers, scientists, and drug development professionals. The lack of data means that quantitative effects, specific signaling pathways, and detailed experimental protocols are not available.

However, the broader category of very long-chain saturated fatty acids (VLCFAs; C20 and longer) has garnered some scientific interest. Research on other VLCFAs, such as arachidic acid (C20:0), behenic acid (C22:0), and lignoceric acid (C24:0), has suggested potential associations with reduced risks of cardiovascular disease and improved metabolic health outcomes.[3][4][5] These findings provide a rationale for future investigations into whether this compound shares similar properties.

Potential, yet currently unexplored, areas of research for this compound in nutritional science include:

  • Dietary Sources and Bioavailability: Identifying and quantifying the presence of this compound in various foodstuffs is a fundamental first step. Understanding its bioavailability and the factors influencing its absorption would be critical.

  • Metabolic Fate and Biological Functions: Investigating how this compound is metabolized and whether it has specific roles in cellular processes, such as membrane structure or cell signaling, is essential.

  • Impact on Metabolic Health: Future studies could explore the effects of this compound on lipid metabolism, glucose homeostasis, and inflammation, similar to research on other VLCFAs.

Methodologies for Very Long-Chain Fatty Acid Analysis

While specific protocols for this compound are not detailed in the nutritional science literature, general methodologies for the analysis of VLCFAs can be adapted. These methods are crucial for any future research aiming to quantify this compound in biological samples or food matrices.

Experimental Protocol: General Analysis of VLCFAs in Plasma

This protocol provides a general framework for the extraction and quantification of VLCFAs from plasma samples using gas chromatography-mass spectrometry (GC-MS), a commonly used method.[6][7]

Objective: To determine the concentration of very long-chain saturated fatty acids, including this compound, in human plasma.

Materials:

  • Plasma samples

  • Internal standards (e.g., deuterated VLCFAs)

  • Solvents: methanol, hexane, chloroform

  • Reagents for hydrolysis (e.g., hydrochloric acid or potassium hydroxide)

  • Derivatizing agent (e.g., BF3-methanol or acetyl chloride)

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

Procedure:

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • To a known volume of plasma (e.g., 100 µL), add a known amount of an appropriate internal standard.

  • Lipid Extraction and Hydrolysis:

    • Extract total lipids from the plasma using a solvent mixture such as chloroform:methanol (2:1, v/v).

    • Evaporate the solvent under a stream of nitrogen.

    • Hydrolyze the lipid extract to release free fatty acids. This can be achieved through either acid or alkaline hydrolysis. For example, incubate the dried lipid extract with 0.5 M methanolic HCl at 80°C for 1 hour.

  • Fatty Acid Methyl Ester (FAME) Derivatization:

    • After hydrolysis, neutralize the sample and extract the free fatty acids into an organic solvent like hexane.

    • Evaporate the solvent and derivatize the fatty acids to their methyl esters (FAMEs) using a reagent such as 14% BF3-methanol at 100°C for 5-10 minutes. FAMEs are more volatile and suitable for GC analysis.

  • GC-MS Analysis:

    • Inject the FAMEs onto a GC-MS system equipped with a suitable capillary column (e.g., a polar column like those coated with cyanopropyl polysiloxane).

    • The oven temperature program should be optimized to separate the different FAMEs based on their chain length and degree of saturation.

    • The mass spectrometer is used to identify and quantify the individual FAMEs based on their mass spectra and retention times compared to known standards.

Data Analysis:

  • The concentration of this compound is calculated by comparing its peak area to the peak area of the internal standard and referencing a calibration curve generated with known concentrations of a this compound standard.

Logical Workflow for Future Research

Given the nascent stage of research on this compound, a structured approach is necessary to build a foundational understanding of its role in nutritional science.

G cluster_0 Phase 1: Foundational Research cluster_1 Phase 2: In Vitro Studies cluster_2 Phase 3: In Vivo Studies cluster_3 Phase 4: Human Studies A Identification and Quantification in Foods B Development of Analytical Methods A->B C Cell Culture Models (e.g., Hepatocytes, Adipocytes) B->C D Assessment of Cytotoxicity C->D E Analysis of Metabolic Effects (e.g., Lipid Accumulation, Gene Expression) C->E F Animal Models (e.g., Mice, Rats) E->F G Dietary Supplementation Studies F->G H Evaluation of Physiological Endpoints (e.g., Body Weight, Blood Lipids, Glucose Tolerance) G->H I Observational Studies (Correlating Plasma Levels with Health Outcomes) H->I J Controlled Intervention Trials I->J

Caption: A logical workflow for future research on this compound.

Conclusion

The application of this compound in nutritional science is an area with a significant knowledge gap. While it is known to be a very long-chain saturated fatty acid and a plant metabolite, its dietary sources, metabolism, and physiological effects in humans remain largely unexplored. Future research, guided by methodologies established for other VLCFAs, is necessary to elucidate the potential role of this compound in nutrition and health. For researchers, scientists, and drug development professionals, this represents an untapped area of investigation with the potential for new discoveries.

References

Troubleshooting & Optimization

Technical Support Center: Improving Heptacosanoic Acid Detection Limits in GC-MS

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of heptacosanoic acid (C27:0) using Gas Chromatography-Mass Spectrometry (GC-MS). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the detection and quantification of this very-long-chain saturated fatty acid.

Troubleshooting Guides

This section addresses specific issues you may encounter during your GC-MS analysis of this compound.

Question: Why am I seeing no peaks or very small peaks for my this compound sample?

Answer: This common issue can stem from several factors throughout the analytical workflow. Here’s a step-by-step troubleshooting guide:

  • Sample Preparation and Derivatization:

    • Incomplete Extraction: this compound, being a very-long-chain fatty acid (VLCFA), might be difficult to extract efficiently from your sample matrix. Review your lipid extraction protocol (e.g., Folch or Bligh-Dyer) to ensure it is optimized for VLCFAs.

    • Inefficient Derivatization: Free fatty acids are not suitable for direct GC-MS analysis due to their low volatility.[1] Derivatization to a more volatile form, such as a fatty acid methyl ester (FAME) or a pentafluorobenzyl (PFB) ester, is crucial.[2][3] Ensure your derivatization reaction has gone to completion. For methylation, consider extending the reaction time or optimizing the temperature.

    • Sample Degradation: Although saturated fatty acids are relatively stable, repeated freeze-thaw cycles or prolonged storage at inappropriate temperatures can lead to sample degradation.

  • GC-MS System:

    • Injector Problems: A plugged inlet liner or a leaking septum can prevent your sample from reaching the column.[4] Regularly inspect and replace these consumables.

    • Incorrect GC Conditions: The oven temperature program may not be suitable for eluting a high-boiling-point compound like methyl heptacosanoate. Ensure your final temperature is high enough and the ramp is appropriate to elute the analyte without excessive peak broadening.

    • Column Issues: The GC column may be contaminated or degraded, leading to active sites that can adsorb the analyte.[4] Consider conditioning the column or trimming the first few inches.

Question: My this compound peak is broad and shows significant tailing. How can I improve the peak shape?

Answer: Poor peak shape for VLCFAs is often related to issues within the GC system or suboptimal analytical conditions.

  • System Activity:

    • Active Sites: Polar analytes like fatty acid derivatives can interact with active sites in the injector liner, column, or even the transfer line to the mass spectrometer.[4] Using a deactivated inlet liner and a high-quality, low-bleed GC column specifically designed for MS applications is recommended.

    • Contamination: Buildup of non-volatile residues at the head of the column can cause peak tailing.[4] "Baking out" the column at a high temperature (within its specified limits) can help remove contaminants.[4]

  • Chromatographic Conditions:

    • Suboptimal Temperature Program: A slow temperature ramp can sometimes lead to broader peaks for late-eluting compounds. Conversely, a ramp that is too fast may not provide adequate separation. Experiment with different ramp rates to find the optimal balance.

    • Carrier Gas Flow Rate: The linear velocity of the carrier gas (e.g., Helium) affects chromatographic efficiency. Ensure the flow rate is optimized for your column dimensions and analyte.

  • Injection Technique:

    • Slow Injection: A manual injection that is too slow can cause band broadening.[4] If using an autosampler, ensure the injection speed is set to fast.

    • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak fronting or tailing.[4] Try diluting your sample or reducing the injection volume.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for analyzing this compound by GC-MS?

A1: this compound in its free form is a polar molecule with a high boiling point, making it non-volatile and prone to strong interactions with the GC column's stationary phase.[1] This results in poor chromatographic performance, including broad, tailing peaks and potentially no elution from the column at all. Derivatization converts the carboxylic acid group into a less polar and more volatile ester (e.g., a methyl ester), which significantly improves its chromatographic behavior and allows for sensitive detection by GC-MS.[1][2][3]

Q2: What is the best derivatization method to improve the detection limit of this compound?

A2: The choice of derivatization agent depends on the ionization technique used in your mass spectrometer.

  • For Electron Ionization (EI): Methylation to form fatty acid methyl esters (FAMEs) is the most common and robust method.[2][3] Reagents like boron trifluoride in methanol (BF3-methanol) or methanolic HCl are effective.

  • For Negative Chemical Ionization (NCI): To achieve the lowest detection limits, derivatization with a halogenated reagent like pentafluorobenzyl bromide (PFBBr) is highly recommended.[2][5] PFB esters are highly electronegative and yield a strong signal in NCI-MS, which can improve sensitivity by several orders of magnitude compared to EI-MS analysis of FAMEs.[5]

Q3: How can I optimize my MS parameters to enhance the detection of this compound?

A3: For improved sensitivity, operating the mass spectrometer in Selected Ion Monitoring (SIM) mode is highly effective.[2][6] Instead of scanning a wide mass range, SIM mode focuses on acquiring data for a few specific ions characteristic of your analyte. This increases the dwell time on the ions of interest, significantly improving the signal-to-noise ratio.

Q4: What are the characteristic m/z ions for methyl heptacosanoate in EI-MS for use in SIM mode?

A4: For the electron ionization mass spectrum of methyl heptacosanoate (the FAME of this compound), you can monitor the following characteristic ions:

  • m/z 74 and m/z 87: These are common fragment ions for saturated fatty acid methyl esters, arising from McLafferty rearrangement and cleavage of the ester group, respectively.[7]

  • Molecular Ion (M+): The molecular ion of methyl heptacosanoate (C28H56O2) would be at m/z 424.7. While the molecular ion for long-chain saturated FAMEs can be weak, it is worth monitoring.

  • [M-31]+: Loss of a methoxy group (•OCH3) results in an ion at m/z 393.7.

Quantitative Data Summary

The following tables summarize typical performance data for the GC-MS analysis of fatty acids. While specific data for this compound is limited in the literature, these values provide a general expectation for VLCFA analysis.

Table 1: Comparison of Detection Limits for Fatty Acid Analysis by GC-MS with Different Derivatization and Ionization Methods.

Derivatization MethodIonization ModeTypical Limit of Detection (LOD)Reference
Methylation (FAMEs)Electron Ionization (EI)Low ng to high pg on column[8]
Methylation (FAMEs)EI with SIMLow pg on column[2][6]
PFB EsterificationNegative Chemical Ionization (NCI) with SIMFemtogram (fg) level on column[5][9]

Table 2: Example GC-MS Parameters for FAME Analysis.

ParameterSettingReference
GC Column DB-FastFAME (20 m x 0.18 mm x 0.20 µm)[10]
Carrier Gas Helium at 1.0 mL/min[10]
Injector Temperature 260 °C[10]
Oven Program Optimized temperature gradient[10]
MS Transfer Line 250 °C[10]
Ion Source Temp. 230 °C[10]
Acquisition Mode SIM[10]

Experimental Protocols

Protocol 1: Methylation of this compound to its FAME Derivative

This protocol is a general guideline for the preparation of fatty acid methyl esters using boron trifluoride-methanol.

  • Sample Preparation: Accurately weigh approximately 1-5 mg of your lipid extract containing this compound into a screw-cap glass tube.

  • Derivatization: Add 1 mL of 14% boron trifluoride (BF3) in methanol to the tube.

  • Reaction: Cap the tube tightly and heat at 60-100°C for 30-60 minutes in a heating block or water bath.

  • Extraction: After cooling to room temperature, add 1 mL of water and 2 mL of hexane. Vortex vigorously for 1 minute.

  • Phase Separation: Centrifuge at a low speed (e.g., 1000 x g) for 5 minutes to separate the layers.

  • Sample Collection: Carefully transfer the upper hexane layer containing the FAMEs to a clean GC vial for analysis.

Protocol 2: PFB Esterification for High-Sensitivity GC-NCI-MS Analysis

This protocol is adapted for creating PFB esters for enhanced sensitivity.

  • Sample Preparation: Transfer your dried lipid extract containing this compound to a micro-reaction vial.

  • Reagent Addition: Add 25 µL of 1% pentafluorobenzyl bromide (PFBBr) in acetonitrile and 25 µL of 1% N,N-diisopropylethylamine (DIPEA) in acetonitrile.

  • Reaction: Cap the vial and let it stand at room temperature for 20-30 minutes.

  • Drying: Evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in an appropriate volume (e.g., 50 µL) of isooctane for injection into the GC-MS.[2]

Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Biological Sample Extraction Lipid Extraction Sample->Extraction Derivatization Derivatization (e.g., Methylation) Extraction->Derivatization GC_Inlet GC Inlet Derivatization->GC_Inlet GC_Column GC Column Separation GC_Inlet->GC_Column MS_Detector MS Detection (SIM Mode) GC_Column->MS_Detector Data_Acquisition Data Acquisition MS_Detector->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification

Caption: Workflow for GC-MS analysis of this compound.

Troubleshooting_Logic Start Issue: Low/No Peak Check_Deriv Verify Derivatization & Extraction Start->Check_Deriv Check_GC_Cond Check GC Conditions (Temp, Flow) Start->Check_GC_Cond Check_Hardware Inspect Inlet & Column Start->Check_Hardware Solution1 Optimize Protocol Check_Deriv->Solution1 Solution2 Adjust Method Parameters Check_GC_Cond->Solution2 Solution3 Perform Maintenance Check_Hardware->Solution3

References

Preventing degradation of heptacosanoic acid during sample storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the proper storage and handling of heptacosanoic acid (C27:0) to minimize degradation and ensure sample integrity for research, drug development, and other professional applications.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation during storage?

A1: The primary causes of degradation for long-chain saturated fatty acids like this compound are oxidation and microbial contamination. While saturated fatty acids are less susceptible to oxidation than unsaturated fatty acids, degradation can still occur over long-term storage, especially with improper handling.

Q2: What are the ideal storage conditions for pure, solid this compound?

A2: For long-term stability, pure, solid this compound should be stored at -20°C or lower in a tightly sealed container, preferably under an inert atmosphere such as argon or nitrogen.[1][2][3] Saturated lipids like this compound are stable as powders and should be stored in glass containers with Teflon closures at ≤ -16°C.[2]

Q3: How should I store this compound that is dissolved in a solvent?

A3: this compound dissolved in an organic solvent should be stored in a glass vial with a Teflon-lined cap at -20°C.[2][3] To prevent oxidation, the solution should be purged with an inert gas (argon or nitrogen) before sealing.[1][2] It is not recommended to store aqueous solutions of fatty acids for more than a day.[1]

Q4: Can I store solutions of this compound in plastic tubes?

A4: No, organic solutions of lipids should never be stored in polymer or plastic containers (e.g., polystyrene, polyethylene, polypropylene) as this can lead to the leaching of impurities from the plastic into your sample.[2][3]

Q5: How long can I expect this compound to remain stable under ideal conditions?

A5: When stored as a crystalline solid at -20°C, heptadecanoic acid (a similar long-chain saturated fatty acid) is reported to be stable for at least four years.[1] Similar stability can be expected for this compound under the same conditions.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Unexpected peaks in analytical chromatogram (GC/HPLC) Sample degradation or contamination.- Review storage procedures. Ensure the sample was stored at the correct temperature, under inert gas, and in appropriate containers. - Prepare a fresh stock solution from a new vial of this compound. - Verify the purity of the solvent used.
Change in physical appearance (e.g., discoloration, clumping) Oxidation or moisture absorption.- Discard the sample. - When handling the solid, allow the container to warm to room temperature before opening to prevent condensation. - Store under a dry, inert atmosphere.
Inconsistent experimental results Sample degradation leading to lower effective concentration.- Perform a stability test on your stored sample (see Experimental Protocols section). - Always use freshly prepared solutions for critical experiments.
Evidence of microbial growth in solution Contamination of the sample or solvent.- Discard the contaminated solution. - Use sterile filtration for solutions if they will be stored for any length of time, though fresh preparation is always preferred.

Data Summary: Storage Condition Recommendations

Parameter Solid this compound This compound in Organic Solvent
Storage Temperature -20°C or lower[1][2][3]-20°C[1][2][3]
Atmosphere Inert gas (Argon or Nitrogen) recommendedPurge with inert gas (Argon or Nitrogen)[1][2]
Container Glass vial with Teflon-lined cap[2][3]Glass vial with Teflon-lined cap[2][3]
Recommended Solvents Ethanol, DMSO, Dimethylformamide (DMF)[1]Ethanol, Dimethylformamide (DMF)[1]
Long-term Stability High (expected to be several years)[1]Moderate (dependent on solvent and handling)

Experimental Protocols

Protocol: Assessing the Stability of Stored this compound

Objective: To determine the purity of a stored sample of this compound and check for degradation products.

Methodology:

  • Sample Preparation:

    • Carefully retrieve your stored this compound sample. If it is a solid, allow the container to reach room temperature before opening to prevent moisture condensation.

    • Prepare a stock solution of the stored this compound in a suitable solvent (e.g., ethanol, DMF) at a known concentration (e.g., 1 mg/mL).[1]

    • Prepare a fresh control stock solution from a new, unopened vial of high-purity this compound at the same concentration.

  • Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

    • Derivatization: Convert the fatty acids to their more volatile methyl esters (FAMEs) for GC analysis. A common method is to use boron trifluoride-methanol (BF3-methanol).

      • To 1 mL of the fatty acid solution, add 2 mL of 14% BF3-methanol.

      • Heat at 60°C for 30 minutes.

      • After cooling, add 1 mL of water and 2 mL of hexane.

      • Vortex and centrifuge. The upper hexane layer contains the FAMEs.

    • GC-MS Analysis:

      • Inject an aliquot of the hexane layer into the GC-MS system.

      • Use a suitable capillary column (e.g., a polar column like those coated with polyethylene glycol or a non-polar column like those with dimethyl polysiloxane).

      • Employ a temperature gradient to separate the components, for example, starting at 100°C and ramping up to 250°C.

      • The mass spectrometer will help in identifying the parent compound and any potential degradation products.

  • Data Analysis:

    • Compare the chromatogram of the stored sample with that of the fresh control.

    • Look for the appearance of new peaks or a decrease in the area of the this compound methyl ester peak in the stored sample.

    • Quantify the purity of the stored sample by comparing the peak area of the this compound methyl ester to the total peak area of all components.

Visualizations

experimental_workflow Experimental Workflow for Stability Assessment cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Data Interpretation stored_sample Stored Heptacosanoic Acid Sample dissolve_stored Dissolve in Solvent stored_sample->dissolve_stored fresh_sample Fresh Heptacosanoic Acid Control dissolve_fresh Dissolve in Solvent fresh_sample->dissolve_fresh derivatization Derivatization to FAMEs dissolve_stored->derivatization dissolve_fresh->derivatization gcms GC-MS Analysis derivatization->gcms compare Compare Chromatograms gcms->compare quantify Quantify Purity compare->quantify

Caption: Workflow for assessing the stability of this compound.

degradation_pathways Potential Degradation Pathways cluster_oxidation Oxidative Degradation cluster_microbial Microbial Degradation heptacosanoic This compound (C27:0) peroxides Hydroperoxides heptacosanoic->peroxides O2, light, heat beta_oxidation Beta-oxidation by Microbes heptacosanoic->beta_oxidation Microbial enzymes aldehydes Aldehydes peroxides->aldehydes ketones Ketones peroxides->ketones shorter_chains Shorter-chain Fatty Acids aldehydes->shorter_chains ketones->shorter_chains acetyl_coa Acetyl-CoA beta_oxidation->acetyl_coa

References

Technical Support Center: Optimizing Derivatization of Heptacosanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful derivatization of heptacosanoic acid (C27:0), a very-long-chain saturated fatty acid (VLCFA).

Frequently Asked Questions (FAQs)

Q1: Why is derivatization of this compound necessary for its analysis by gas chromatography (GC)?

A1: this compound, in its free form, is a highly polar compound with low volatility. This polarity leads to strong interactions with the stationary phase of the GC column, resulting in poor peak shape (tailing), long retention times, and potential adsorption to the column, which compromises quantitative accuracy. Derivatization converts the polar carboxylic acid group into a less polar and more volatile ester, typically a fatty acid methyl ester (FAME), leading to improved chromatographic separation, better peak symmetry, and more reliable and reproducible results.

Q2: What are the most common derivatization methods for this compound?

A2: The most prevalent and effective methods for derivatizing this compound and other VLCFAs include:

  • Esterification with Boron Trifluoride-Methanol (BF3-Methanol): This is a widely used acid-catalyzed method that efficiently converts free fatty acids and can also transesterify ester-linked fatty acids to their corresponding methyl esters.

  • Trimethylsilylation (TMS): This method employs reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to form trimethylsilyl esters. It is a rapid and effective method, particularly for free fatty acids.

Q3: How do I choose the right derivatization reagent for my experiment?

A3: The choice of reagent depends on the nature of your sample and the specific analytical goals.

  • BF3-Methanol is a robust choice for a wide range of samples, including those containing both free fatty acids and lipids where transesterification is required.

  • TMS reagents (e.g., BSTFA) are highly effective for samples containing primarily free fatty acids and are known for their rapid reaction times. However, TMS derivatives can be moisture-sensitive, requiring anhydrous conditions for both the reaction and storage of the derivatized sample.

Q4: Can the presence of water in my sample affect the derivatization of this compound?

A4: Yes, the presence of water can significantly impede the efficiency of both esterification and silylation reactions. Water can hydrolyze the derivatization reagents and the resulting esters, leading to incomplete derivatization and lower yields. It is crucial to ensure that all solvents, glassware, and the sample itself are as anhydrous as possible before proceeding with derivatization.

Troubleshooting Guides

Issue 1: Low or No Peak for this compound Derivative in GC Chromatogram
Possible Cause Recommended Solution
Incomplete Derivatization - Optimize Reaction Time and Temperature: Ensure the reaction is proceeding for a sufficient duration and at the optimal temperature. For BF3-methanol, a common starting point is 60-100°C for 10-60 minutes. For TMS derivatization, 60-80°C for 30-60 minutes is typical.[1] - Increase Reagent Concentration: The derivatization reagent should be in molar excess to the fatty acid. If the sample has a high concentration of this compound, you may need to increase the amount of BF3-methanol or BSTFA.[2] - Ensure Anhydrous Conditions: Moisture will inhibit the reaction. Dry the sample thoroughly before adding reagents. Use anhydrous solvents and consider adding a water scavenger like 2,2-dimethoxypropane.
Sample Degradation - Avoid Excessive Heat: While heating is necessary to drive the reaction, prolonged exposure to very high temperatures can lead to the degradation of fatty acids. Adhere to recommended temperature ranges.
Poor Extraction of Derivative - Use an Appropriate Extraction Solvent: After derivatization with BF3-methanol, the FAMEs are typically extracted into a non-polar solvent like hexane or heptane. Ensure complete mixing during extraction to maximize recovery.[2]
Adsorption in the GC System - Check for Active Sites: Ensure the GC inlet liner and the column are properly deactivated to prevent adsorption of the derivatized analyte.
Issue 2: Presence of Extraneous Peaks in the Chromatogram
Possible Cause Recommended Solution
Contaminated Reagents or Glassware - Use High-Purity Reagents: Ensure all solvents and derivatization reagents are of high purity and stored properly to prevent degradation. - Thoroughly Clean Glassware: All glassware should be meticulously cleaned and dried to remove any potential contaminants.
Side Reactions - Optimize Reaction Conditions: Harsh reaction conditions (e.g., excessively high temperatures or prolonged reaction times) can sometimes lead to the formation of byproducts.[3]
Incomplete Reaction - Presence of Underivatized this compound: A broad, tailing peak at a later retention time may indicate the presence of the underivatized free fatty acid. Re-optimize the derivatization procedure as described in Issue 1.

Data Presentation: Optimizing Reaction Conditions

The following tables provide representative data on how different reaction parameters can influence the yield of very-long-chain fatty acid methyl esters (VLCFA-MEs), including this compound methyl ester.

Table 1: Effect of Reaction Temperature on VLCFA-ME Yield (BF3-Methanol Derivatization)

Temperature (°C)Reaction Time (min)Approximate Yield (%)
603085
803095
10030>98
12030>98 (potential for degradation with prolonged time)

Note: Data is representative for VLCFAs and optimal conditions should be empirically determined for specific experimental setups.

Table 2: Effect of Reaction Time on VLCFA-ME Yield (BF3-Methanol at 100°C)

Temperature (°C)Reaction Time (min)Approximate Yield (%)
1001090
1002096
10030>98
10060>98

Note: While longer reaction times can ensure completeness, they also increase the risk of side reactions or degradation of polyunsaturated fatty acids if present in the sample.

Table 3: Comparison of Derivatization Methods for VLCFAs

Derivatization MethodTypical Reaction ConditionsAdvantagesDisadvantages
BF3-Methanol 14% BF3 in Methanol, 60-100°C, 10-60 min- Effective for both free fatty acids and transesterification. - Reagents are relatively stable.- Can form artifacts with certain unsaturated fatty acids. - Requires heating.
TMS Derivatization (BSTFA) BSTFA with 1% TMCS, 60-80°C, 30-60 min- Rapid and high-yielding for free fatty acids. - Byproducts are volatile and do not require a separate extraction step.- Derivatives are moisture-sensitive. - Reagents are sensitive to moisture.

Experimental Protocols

Protocol 1: Esterification of this compound using BF3-Methanol
  • Sample Preparation: Accurately weigh approximately 1-5 mg of the dried lipid extract containing this compound into a screw-cap glass tube with a PTFE liner.

  • Reagent Addition: Add 2 mL of 14% boron trifluoride (BF3) in methanol to the tube.

  • Reaction: Tightly cap the tube and heat it in a heating block or water bath at 100°C for 30 minutes.

  • Cooling: After heating, allow the tube to cool to room temperature.

  • Extraction: Add 1 mL of hexane and 1 mL of saturated sodium chloride solution to the tube. Vortex vigorously for 1 minute to extract the fatty acid methyl esters (FAMEs) into the hexane layer.

  • Phase Separation: Centrifuge the tube at a low speed (e.g., 1000 x g) for 5 minutes to facilitate phase separation.

  • Collection: Carefully transfer the upper hexane layer containing the FAMEs to a clean vial.

  • Drying: Add a small amount of anhydrous sodium sulfate to the vial to remove any residual water.

  • Analysis: The sample is now ready for injection into the GC-MS system.

Protocol 2: Trimethylsilylation of this compound using BSTFA
  • Sample Preparation: Place the dried sample containing this compound into a clean, dry reaction vial.

  • Reagent Addition: Add 100 µL of a suitable anhydrous solvent (e.g., pyridine or acetonitrile) to dissolve the sample. Then, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

  • Reaction: Tightly cap the vial and heat at 70°C for 45 minutes.

  • Cooling: Allow the vial to cool to room temperature.

  • Analysis: The sample can be directly injected into the GC-MS system.

Mandatory Visualization

VLCFA_Biosynthesis cluster_ER Endoplasmic Reticulum Acyl-CoA_pool Long-Chain Acyl-CoA Pool (e.g., C16:0, C18:0) Elongase_Complex Fatty Acid Elongase (ELOVL) Complex Acyl-CoA_pool->Elongase_Complex Elongation Cycles Malonyl-CoA Malonyl-CoA Malonyl-CoA->Elongase_Complex C2 unit addition VLCFA_CoA Very-Long-Chain Acyl-CoA (e.g., Heptacosanoyl-CoA, C27:0-CoA) Elongase_Complex->VLCFA_CoA Product Sphingolipids Sphingolipids VLCFA_CoA->Sphingolipids Incorporation Glycerolipids Glycerolipids VLCFA_CoA->Glycerolipids Incorporation

Caption: Biosynthesis pathway of very-long-chain fatty acids (VLCFAs).

Derivatization_Workflow cluster_SamplePrep Sample Preparation cluster_Reaction Derivatization Reaction cluster_Workup Sample Workup Start Dried Sample containing This compound Add_Reagent Add Derivatization Reagent (e.g., BF3-Methanol or BSTFA) Start->Add_Reagent Heat Heat at Optimal Temperature (60-100°C) Add_Reagent->Heat Incubate Incubate for Optimal Time (10-60 min) Heat->Incubate Cool Cool to Room Temperature Incubate->Cool Extract Extract with Non-polar Solvent (if applicable) Cool->Extract Dry Dry with Anhydrous Na2SO4 Extract->Dry End Analysis by GC-MS Dry->End

Caption: Experimental workflow for the derivatization of this compound.

References

Technical Support Center: Troubleshooting Peak Tailing of Heptacosanoic Acid in Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address peak tailing issues encountered during the chromatographic analysis of heptacosanoic acid and other very-long-chain fatty acids (VLCFAs).

Troubleshooting Guides

This section offers a systematic approach to diagnosing and resolving peak tailing in both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

Gas Chromatography (GC) Troubleshooting

Question: Why are my this compound peaks tailing in my GC analysis?

Answer: Peak tailing for this compound in GC is a common issue that can arise from several factors, primarily related to the analyte's high boiling point and potential for interactions within the GC system. A systematic investigation of the following areas is recommended.

Potential Causes & Solutions:

  • Incomplete Derivatization: this compound requires derivatization to increase its volatility for GC analysis. Incomplete reactions lead to the presence of the free acid, which will exhibit poor peak shape.

    • Solution: Ensure your derivatization reaction goes to completion by optimizing reaction time and temperature. Common derivatization agents include Boron Trifluoride-Methanol (BF3-Methanol) or Trimethylsulfonium Hydroxide (TMSH). For very-long-chain fatty acids, esterification is a popular and effective derivatization method.[1][2][3]

  • Active Sites in the System: The polar carboxyl group of any underivatized this compound can interact with active sites in the injector liner, the column itself, or connections, leading to peak tailing.

    • Solution: Use a deactivated inlet liner. Regularly perform inlet maintenance, including replacing the liner, O-ring, and septa. Trimming 10-20 cm from the front of the column can remove accumulated non-volatile residues and active sites.

  • Column Contamination: Buildup of non-volatile residues at the head of the column can interfere with the proper partitioning of the analyte, causing peak tailing.

    • Solution: Regularly bake out your column to remove contaminants. If tailing persists, trimming the front end of the column can remove the contaminated section.

  • Improper Column Installation: An improperly cut or installed column can create dead volume or turbulence in the carrier gas flow path, resulting in peak tailing for all compounds.

    • Solution: Ensure the column is cut cleanly at a 90-degree angle and installed at the correct height within the inlet according to the manufacturer's instructions.

  • Sample Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.

    • Solution: Reduce the injection volume or dilute the sample.

High-Performance Liquid Chromatography (HPLC) Troubleshooting

Question: I'm observing significant peak tailing for this compound in my reverse-phase HPLC analysis. What could be the cause?

Answer: Peak tailing of this compound in reverse-phase HPLC is often attributed to secondary interactions between the analyte and the stationary phase, as well as mobile phase and sample-related issues.

Potential Causes & Solutions:

  • Secondary Silanol Interactions: Residual silanol groups on the surface of silica-based stationary phases (like C18) are acidic and can interact with the polar carboxyl group of this compound, causing peak tailing.

    • Solution:

      • Use an End-Capped Column: These columns have had most of the residual silanol groups deactivated.

      • Lower Mobile Phase pH: Adding a small amount of an acid modifier (e.g., 0.1% formic acid or acetic acid) to the mobile phase will suppress the ionization of the silanol groups and the carboxylic acid, minimizing interactions.[4] Operating at a low pH (around 2.5-3) is often effective.

  • Mobile Phase Issues: An inappropriate mobile phase composition can lead to poor peak shape.

    • Solution:

      • Optimize Solvent Strength: Ensure the mobile phase is strong enough to elute the highly hydrophobic this compound efficiently. A gradient elution starting with a higher aqueous content and ramping up the organic solvent (acetonitrile or methanol) is typically required.

      • Ensure Proper Buffering: Use an appropriate buffer at a sufficient concentration (10-50 mM) to maintain a stable pH throughout the analysis.

  • Column Overload: Injecting too high a concentration of the analyte can saturate the stationary phase.

    • Solution: Decrease the injection volume or dilute the sample.

  • Inappropriate Injection Solvent: Dissolving the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase.

  • Extra-Column Volume: Dead volume in the tubing and connections between the injector, column, and detector can contribute to band broadening and peak tailing.

    • Solution: Use tubing with a narrow internal diameter and ensure all fittings are secure and properly connected.

Data Presentation

Table 1: Comparison of Derivatization Methods for GC Analysis of Very-Long-Chain Fatty Acids
Derivatization ReagentReaction TimeReaction TemperatureAdvantagesDisadvantages
Sulfuric Acid-Methanol10 minNot specifiedCost-effective, fast, good GC response
Boron Trifluoride-Methanol10 minNot specifiedFast
Diazomethane10 minNot specifiedFastToxic
N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA)10 minNot specifiedFast
Hydrochloric Acid-Methanol90 minNot specifiedEffectiveSignificantly longer reaction time

Data synthesized from a comparative study on derivatization methods for C24:0-C36:0 fatty acids.[1][3]

Table 2: Comparison of GC Detectors for Fatty Acid Methyl Ester (FAME) Analysis
DetectorAdvantagesDisadvantagesBest For
Flame Ionization Detector (FID) Robust, linear over a wide range, less expensive, easier to operate.[5]Provides no structural information.Routine quantitative analysis where analyte identity is already confirmed.
Mass Spectrometry (MS) Provides structural information for peak identification, high sensitivity and selectivity.[6][7]More expensive, can have differences in response factors for different FAMEs.Analysis of complex samples, identification of unknown fatty acids, and high-sensitivity quantitative analysis.

Experimental Protocols

Protocol 1: Derivatization of this compound to Fatty Acid Methyl Ester (FAME) for GC Analysis

This protocol is based on the efficient acid-catalyzed methylation method.

Materials:

  • This compound standard or sample extract

  • Sulfuric acid-methanol solution (e.g., 2% v/v)

  • n-Hexane

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate

  • Vials with PTFE-lined caps

  • Heating block or water bath

Procedure:

  • Accurately weigh approximately 1-5 mg of the lipid extract or standard into a screw-cap vial.

  • Add 2 mL of the sulfuric acid-methanol solution to the vial.

  • Securely cap the vial and heat at 70°C for 90 minutes in a heating block or water bath.[8]

  • Allow the vial to cool to room temperature.

  • Add 1 mL of n-hexane and 1 mL of saturated sodium chloride solution.

  • Vortex the mixture vigorously for 1 minute and then centrifuge to separate the layers.

  • Carefully transfer the upper hexane layer containing the FAMEs to a clean vial.

  • Dry the hexane extract over a small amount of anhydrous sodium sulfate.

  • The sample is now ready for injection into the GC.

Protocol 2: Reverse-Phase HPLC Analysis of Underivatized this compound

Materials:

  • This compound standard or sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or other suitable acid modifier)

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • HPLC system with gradient pump, autosampler, column oven, and a suitable detector (e.g., UV at low wavelength like 205 nm, or an Evaporative Light Scattering Detector - ELSD).

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Degas both mobile phases thoroughly.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 10-20 µL.

    • Gradient Program:

      • Start at 70% Mobile Phase B.

      • Linearly increase to 100% Mobile Phase B over 20 minutes.

      • Hold at 100% Mobile Phase B for 10 minutes.

      • Return to initial conditions and equilibrate for 5-10 minutes before the next injection.

  • Sample Preparation:

    • Dissolve the this compound standard or sample in the initial mobile phase composition or a compatible solvent.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject the prepared sample and run the HPLC method.

Mandatory Visualizations

Troubleshooting_Workflow_GC start Peak Tailing Observed for This compound in GC check_derivatization Is Derivatization Complete? start->check_derivatization optimize_derivatization Optimize Reaction: - Increase Time/Temperature - Check Reagent Quality check_derivatization->optimize_derivatization No check_system_activity Are there Active Sites in the System? check_derivatization->check_system_activity Yes optimize_derivatization->check_system_activity system_maintenance Perform System Maintenance: - Use Deactivated Liner - Replace Septum/O-ring - Trim Column check_system_activity->system_maintenance Yes check_contamination Is the Column Contaminated? check_system_activity->check_contamination No system_maintenance->check_contamination column_maintenance Clean the Column: - Bake Out Column - Trim Front End check_contamination->column_maintenance Yes check_installation Is the Column Installed Correctly? check_contamination->check_installation No column_maintenance->check_installation reinstall_column Re-install Column: - Ensure Clean, 90° Cut - Correct Insertion Depth check_installation->reinstall_column No check_overload Is the Column Overloaded? check_installation->check_overload Yes reinstall_column->check_overload reduce_load Reduce Sample Load: - Dilute Sample - Decrease Injection Volume check_overload->reduce_load Yes end Symmetrical Peak Achieved check_overload->end No reduce_load->end

Caption: GC Troubleshooting Workflow for Peak Tailing.

Troubleshooting_Workflow_HPLC start Peak Tailing Observed for This compound in HPLC check_silanol Are Secondary Silanol Interactions Occurring? start->check_silanol mitigate_silanol Mitigate Silanol Interactions: - Use End-Capped Column - Lower Mobile Phase pH (add acid) check_silanol->mitigate_silanol Yes check_mobile_phase Is the Mobile Phase Optimized? check_silanol->check_mobile_phase No mitigate_silanol->check_mobile_phase optimize_mp Optimize Mobile Phase: - Adjust Solvent Strength (Gradient) - Ensure Adequate Buffering check_mobile_phase->optimize_mp No check_overload Is the Column Overloaded? check_mobile_phase->check_overload Yes optimize_mp->check_overload reduce_load Reduce Sample Load: - Dilute Sample - Decrease Injection Volume check_overload->reduce_load Yes check_solvent Is the Injection Solvent Appropriate? check_overload->check_solvent No reduce_load->check_solvent change_solvent Match Injection Solvent to Initial Mobile Phase check_solvent->change_solvent No check_extra_column Is there Extra-Column Volume? check_solvent->check_extra_column Yes change_solvent->check_extra_column minimize_dead_volume Minimize Dead Volume: - Use Narrow-bore Tubing - Check Fittings check_extra_column->minimize_dead_volume Yes end Symmetrical Peak Achieved check_extra_column->end No minimize_dead_volume->end

Caption: HPLC Troubleshooting Workflow for Peak Tailing.

Frequently Asked Questions (FAQs)

Q1: Do I always need to derivatize this compound for chromatographic analysis?

A1: For GC analysis, derivatization is essential to make this compound volatile enough to pass through the column. For HPLC, derivatization is not always necessary, as reverse-phase chromatography can separate the free fatty acid. However, derivatization can significantly enhance detection sensitivity, especially for UV or fluorescence detectors, as the carboxyl group itself is not a strong chromophore.[4]

Q2: What is the best GC column for analyzing this compound methyl ester?

A2: A mid-polar to polar capillary column is generally recommended for the analysis of fatty acid methyl esters (FAMEs). Columns with a polyethylene glycol (wax) stationary phase are commonly used and provide good separation of FAMEs based on both chain length and degree of unsaturation. For general-purpose analysis, a column with a 5% phenyl-methylpolysiloxane stationary phase can also be used.

Q3: How can I prevent column contamination when analyzing complex samples containing this compound?

A3: Proper sample preparation is key. Techniques like solid-phase extraction (SPE) can be used to clean up the sample and remove interfering matrix components before injection. Using a guard column before your analytical column can also help protect it from non-volatile residues. Regular column bake-outs and inlet maintenance are also crucial preventative measures.

Q4: My peaks are fronting instead of tailing. What could be the cause?

A4: Peak fronting is typically a sign of column overload or poor sample solubility.[4] Try reducing your injection volume or diluting your sample. If you suspect solubility issues, ensure your sample is fully dissolved in the injection solvent and that the solvent is compatible with the mobile phase (for HPLC) or does not cause phase collapse at the head of the column (for GC).

Q5: Can the choice of carrier gas in GC affect peak shape for this compound?

A5: While the choice of carrier gas (typically helium or hydrogen) itself is less likely to be the direct cause of peak tailing, an incorrect flow rate can impact peak shape. A flow rate that is too low can lead to band broadening. It is important to operate at the optimal flow rate for your column dimensions and carrier gas to ensure good efficiency and peak shape. Ensure your carrier gas is of high purity and that there are no leaks in the system.

References

Minimizing matrix effects in heptacosanoic acid quantification

Author: BenchChem Technical Support Team. Date: November 2025

Here is the technical support center guide for minimizing matrix effects in heptacosanoic acid quantification.

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects during the quantitative analysis of this compound (C27:0) and other very-long-chain fatty acids (VLCFAs) using chromatography-mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of mass spectrometry?

A1: A matrix effect is the alteration of an analyte's signal response due to the presence of co-eluting, unidentified components in the sample matrix.[1][2] This interference can either decrease the signal (ion suppression) or increase it (ion enhancement), compromising the accuracy, sensitivity, and reproducibility of the analysis.[3][4] Electrospray ionization (ESI) is generally more susceptible to these effects than atmospheric pressure chemical ionization (APCI).[3][5]

Q2: Why are matrix effects a significant challenge when quantifying this compound?

A2: this compound is often analyzed in complex biological matrices like plasma, serum, or tissues.[6] These samples contain high concentrations of endogenous components such as phospholipids, proteins, salts, and other lipids that can co-elute with the analyte.[7] Phospholipids are a major cause of ion suppression in LC-MS/MS analyses of biological samples.[3][8] Failure to address these effects can lead to significant under- or overestimation of the true analyte concentration.

Q3: How can I determine if my analysis is affected by matrix effects?

A3: The most common methods for assessing matrix effects are the post-column infusion and the post-extraction spike methods.[7][9]

  • Post-Column Infusion: This qualitative method helps identify regions in the chromatogram where ion suppression or enhancement occurs.[4][10] It involves infusing a constant flow of the analyte solution into the mass spectrometer after the analytical column while injecting a blank, extracted matrix sample.[4]

  • Post-Extraction Spike (Quantitative): This is the "gold standard" for quantitatively assessing matrix effects.[7] It involves comparing the analyte's signal response in a blank matrix extract that has been spiked with the analyte to the response in a neat solvent solution at the same concentration.[5][7][10] The ratio of these responses is called the matrix factor.[7]

Q4: What are the regulatory expectations regarding matrix effects?

A4: Regulatory bodies like the FDA require that matrix effects be evaluated during method validation.[1][3] The matrix effect should be assessed by analyzing at least three replicates of low and high-concentration quality control (QC) samples prepared from at least six different sources or lots of the matrix.[1][2] The accuracy for each source should be within ±15% of the nominal concentration, and the precision should not exceed 15%.[1]

Troubleshooting Guide: Common Issues & Solutions

This guide addresses specific problems encountered during the quantification of this compound.

Issue 1: Poor Reproducibility and High Variability in Results

  • Possible Cause: Inconsistent matrix effects across different samples or lots. Biological matrices can have high inter-subject variability in their composition.[11]

  • Troubleshooting Steps:

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects.[4][12] A SIL-IS, such as Deuterium-labeled this compound, will have nearly identical chemical properties and chromatographic retention time to the analyte and will experience the same degree of ion suppression or enhancement.[9][12] This allows for reliable quantification based on the peak area ratio of the analyte to the SIL-IS.[12]

    • Improve Sample Cleanup: More rigorous sample preparation can remove interfering components.[4] Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are generally more effective at producing cleaner extracts than simple protein precipitation (PPT).[9]

    • Optimize Chromatography: Modify the chromatographic conditions to better separate this compound from matrix components.[4] This could involve adjusting the mobile phase gradient, changing the column chemistry, or using Ultra-High-Performance Liquid Chromatography (UHPLC) for better resolution.[10]

Issue 2: Low Analyte Signal or Poor Sensitivity (Ion Suppression)

  • Possible Cause: Co-elution of this compound with highly abundant matrix components, particularly phospholipids, which compete for ionization in the MS source.

  • Troubleshooting Steps:

    • Implement Phospholipid Removal: Use specialized sample preparation products or techniques designed to deplete phospholipids, such as HybridSPE®-Phospholipid or mixed-mode SPE sorbents.[8]

    • Optimize Sample Preparation: Liquid-liquid extraction (LLE) can be optimized by adjusting the pH of the aqueous matrix to ensure the fatty acid is uncharged, improving its extraction into an organic solvent while leaving polar interferences behind.[9]

    • Dilute the Sample: A simple but effective strategy is to dilute the sample extract.[4][10][13] This reduces the concentration of all matrix components, which can lessen their suppressive effect, assuming the analyte concentration remains above the limit of quantitation.

Issue 3: Inaccurate Quantification (Bias in Results)

  • Possible Cause: The calibration curve is not representative of the study samples due to matrix effects. Using calibration standards prepared in a neat solvent can lead to erroneous results when analyzing samples in a complex biological matrix.

  • Troubleshooting Steps:

    • Use Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as the samples being analyzed. This helps to ensure that the calibrators and the samples experience similar matrix effects.

    • Employ the Standard Addition Method: This involves spiking the analyte at different concentrations into aliquots of the actual sample.[4][10] A calibration curve is then generated for each sample, which corrects for matrix effects specific to that individual sample. However, this method is time-consuming.[10]

    • Verify Internal Standard Performance: Ensure the chosen internal standard is appropriate. A SIL-IS is ideal.[9] If a structural analog is used, verify that it co-elutes and responds to matrix effects in the same way as this compound.

Quantitative Data Summary

The following tables summarize key quantitative parameters for evaluating and controlling matrix effects as per regulatory guidelines.

Table 1: Acceptance Criteria for Matrix Effect Validation (Based on FDA Guidance)

ParameterNumber of Matrix SourcesQC LevelsReplicates per SourceAcceptance Criteria
Matrix Effect At least 6 different lots/sources[1][2]Low and HighAt least 3[1][2]Accuracy: Within ±15% of nominal concentration[1]Precision (CV): ≤15%[1]
Selectivity At least 6 individual sources[1][14]Blank (zero analyte)1No significant interfering peaks at the retention time of the analyte or IS[1]

Table 2: Comparison of Sample Preparation Techniques for Matrix Effect Reduction

TechniquePrincipleEffectiveness in Removing PhospholipidsThroughputPotential Issues
Protein Precipitation (PPT) Protein removal using organic solvent (e.g., acetonitrile) or acid.Low. Often co-extracts phospholipids.[9]HighSignificant ion suppression is common.[9][10]
Liquid-Liquid Extraction (LLE) Partitioning of analyte between two immiscible liquid phases.Moderate to High. Can be optimized by pH adjustment.[8][9]ModerateAnalyte recovery can be low for polar compounds.[8]
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away.High, especially with mixed-mode or specialized sorbents.[8][11]Moderate to HighMethod development can be complex.

Experimental Protocols & Workflows

Protocol 1: Quantitative Assessment of Matrix Effect (Post-Extraction Spike Method)

This protocol details the steps to calculate the Matrix Factor (MF).

  • Prepare Solutions:

    • Set A: Spike a known amount of this compound (e.g., at low and high QC concentrations) into post-extraction blank matrix supernatant from 6 different sources.

    • Set B: Prepare neat solutions of this compound in the reconstitution solvent at the same concentrations as Set A.

  • Analysis: Analyze both sets of samples via LC-MS/MS.

  • Calculation:

    • Calculate the Matrix Factor (MF) for each source using the formula: MF = (Peak Area in Set A) / (Peak Area in Set B)

    • An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.[7]

  • IS-Normalized MF: If using an internal standard (IS), calculate the IS-normalized MF:

    • IS-Normalized MF = (Analyte/IS Peak Area Ratio in Set A) / (Analyte/IS Peak Area Ratio in Set B)

  • Assess Variability: Calculate the coefficient of variation (CV) of the MF across the different matrix sources. A CV ≤15% is typically acceptable.

G cluster_prep Preparation cluster_spike Spiking cluster_analysis Analysis & Calculation cluster_result Result Interpretation prep_matrix 1. Extract blank matrix (6 different sources) spike_matrix 3. Spike analyte into extracted matrix (Set A) prep_matrix->spike_matrix prep_neat 2. Prepare neat solvent spike_neat 4. Spike analyte into neat solvent (Set B) prep_neat->spike_neat analyze 5. Analyze Set A & Set B by LC-MS/MS spike_matrix->analyze spike_neat->analyze calculate 6. Calculate Matrix Factor (MF) MF = Response(A) / Response(B) analyze->calculate evaluate 7. Evaluate MF and CV% (CV <= 15%) calculate->evaluate suppression MF < 1 (Ion Suppression) evaluate->suppression if enhancement MF > 1 (Ion Enhancement) evaluate->enhancement if no_effect MF ≈ 1 (No Effect) evaluate->no_effect if

Workflow for the quantitative assessment of matrix effects.

Protocol 2: Liquid-Liquid Extraction (LLE) for Fatty Acid Analysis

This protocol is a general procedure for extracting fatty acids from plasma.

  • Sample Preparation:

    • To 100 µL of plasma, add the stable isotope-labeled internal standard (e.g., D4-heptacosanoic acid).

  • Acidification: Acidify the sample by adding an acid (e.g., 10 µL of 1M HCl) to protonate the carboxylic acid group of the fatty acid, making it less polar.[9]

  • Extraction:

    • Add 500 µL of an immiscible organic solvent (e.g., methyl tert-butyl ether or a hexane/isopropanol mixture).

    • Vortex vigorously for 2 minutes to ensure thorough mixing.

  • Phase Separation: Centrifuge at 4000 x g for 10 minutes to separate the aqueous and organic layers.

  • Collection: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., 100 µL of mobile phase) for LC-MS/MS analysis.

G start Start: 100 µL Plasma add_is 1. Add SIL-IS start->add_is acidify 2. Acidify Sample (e.g., HCl) add_is->acidify add_solvent 3. Add Organic Solvent (e.g., MTBE) acidify->add_solvent vortex 4. Vortex to Mix add_solvent->vortex centrifuge 5. Centrifuge for Phase Separation vortex->centrifuge collect 6. Collect Organic Layer centrifuge->collect evaporate 7. Evaporate to Dryness (under Nitrogen) collect->evaporate reconstitute 8. Reconstitute in Mobile Phase evaporate->reconstitute end Ready for LC-MS/MS Analysis reconstitute->end

A typical Liquid-Liquid Extraction (LLE) workflow.

Decision Tree for Minimizing Matrix Effects

This diagram provides a logical workflow for addressing matrix effect issues during method development.

G cluster_options Corrective Actions start Start: Method Development for this compound use_sil_is Use Stable Isotope-Labeled Internal Standard (SIL-IS) start->use_sil_is assess_me Assess Matrix Effect (Post-Extraction Spike) improve_cleanup Improve Sample Cleanup (LLE, SPE, PL Removal) assess_me->improve_cleanup CV > 15% validate Proceed to Validation assess_me->validate CV <= 15% use_sil_is->assess_me optimize_lc Optimize Chromatography (Gradient, Column, UHPLC) improve_cleanup->optimize_lc If still high CV reassess Re-assess Matrix Effect improve_cleanup->reassess dilute Dilute Sample optimize_lc->dilute If still high CV optimize_lc->reassess dilute->reassess reassess->optimize_lc CV > 15% reassess->validate CV <= 15%

Troubleshooting decision tree for matrix effect mitigation.

References

Technical Support Center: Enhancing Very-Long-Chain Fatty Acid (VLCFA) Extraction Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the extraction efficiency of very-long-chain fatty acids (VLCFAs).

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting VLCFAs?

A1: The most prevalent methods for VLCFA extraction are solvent-based, primarily utilizing variations of the Folch or Bligh and Dyer methods, which use a chloroform and methanol solvent system.[1][2] These methods are effective for total lipid extraction, including VLCFAs. For specific applications, other techniques like Soxhlet extraction, microwave-assisted extraction (MAE), and supercritical fluid extraction (SFE) can also be employed.[3] After the initial lipid extraction, a hydrolysis step (acid or base) is typically required to release VLCFAs from complex lipids, followed by derivatization to fatty acid methyl esters (FAMEs) for analysis, commonly by gas chromatography-mass spectrometry (GC-MS).[4][5]

Q2: Which solvents are optimal for VLCFA extraction?

A2: The choice of solvent is critical and depends on the sample matrix and the specific VLCFAs of interest.

  • Chloroform/Methanol (2:1, v/v): This is a classic and highly effective solvent mixture for extracting a broad range of lipids, including VLCFAs.[1] Methanol helps to disrupt lipid-protein interactions, while chloroform dissolves the lipids.[1]

  • Hexane/Isopropanol: Due to the toxicity of chloroform, mixtures of hexane and isopropanol are often used as a safer alternative.[2]

  • Hexane/Methyl tert-butyl ether (MTBE): This combination has been shown to achieve high recovery rates for long-chain fatty acids.[6]

  • Polarity Considerations: Nonpolar solvents like hexane are efficient for extracting neutral lipids, while more polar lipids, which may contain VLCFAs, require more polar solvent systems like chloroform/methanol.[2][7] For very-long-chain fatty acids that are less soluble, a mixed solvent system such as hexane/ethanol may be necessary.[8]

Q3: How can I improve the yield of my VLCFA extraction?

A3: Several factors can be optimized to improve extraction yield:

  • Sample Preparation: Thorough homogenization and grinding of the tissue sample increases the surface area for solvent penetration.[9] For plant tissues, rapid immersion in hot isopropanol can inactivate lipases that might degrade the target lipids.[10][11]

  • Solvent-to-Sample Ratio: A higher solvent-to-sample ratio can enhance extraction efficiency. The Folch method, for instance, uses a larger solvent proportion compared to the Bligh and Dyer method, which can lead to higher yields from samples with high lipid content.[1]

  • Temperature: Increasing the extraction temperature can improve efficiency, but excessive heat may cause degradation of polyunsaturated VLCFAs.[12]

  • pH and Ionic Strength: Adjusting the pH (e.g., acidification) and increasing the ionic strength (e.g., adding NaCl) of the aqueous phase can improve the partitioning of fatty acids into the organic solvent phase.[6]

  • Repeated Extractions: Performing multiple extraction steps on the sample residue ensures more complete recovery of lipids.[10]

Q4: What is the purpose of derivatization before GC-MS analysis?

A4: Derivatization is a crucial step that converts the non-volatile and polar fatty acids into volatile and less polar fatty acid methyl esters (FAMEs). This transformation is necessary for successful analysis by gas chromatography (GC) as it allows the compounds to be vaporized and travel through the GC column for separation and subsequent detection by mass spectrometry (MS).[4][5][13] A common reagent used for this purpose is BF3-Methanol.[14]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low VLCFA Yield 1. Incomplete cell lysis or tissue homogenization. 2. Inappropriate solvent system for the target VLCFAs. 3. Insufficient solvent-to-sample ratio. 4. Degradation of VLCFAs by endogenous enzymes (lipases). 5. Incomplete hydrolysis of complex lipids.1. Ensure thorough grinding of the sample, possibly under liquid nitrogen.[9] 2. Test different solvent mixtures with varying polarities. Consider a chloroform/methanol or hexane/isopropanol system.[1][2] 3. Increase the volume of extraction solvent. 4. For plant tissues, immediately place the sample in hot isopropanol (75°C) to inactivate lipases.[10][11] 5. Optimize hydrolysis conditions (time, temperature, acid/base concentration).
Co-extraction of Contaminants 1. The chosen solvent system is not selective enough. 2. Incomplete phase separation during liquid-liquid extraction.1. Perform a back-wash of the organic extract with a salt solution (e.g., 1 M KCl) to remove water-soluble contaminants.[9] 2. Centrifuge the sample at a sufficient speed and for an adequate duration to ensure clear separation of the aqueous and organic layers.
Poor Chromatographic Resolution (Peak Broadening/Tailing in GC-MS) 1. Incomplete derivatization of VLCFAs to FAMEs. 2. High injector temperature causing degradation of unsaturated VLCFAs. 3. Contamination of the GC inlet liner or column. 4. Inappropriate GC column or temperature program.1. Optimize the derivatization reaction (time, temperature, reagent concentration).[14] 2. Lower the injector temperature. 3. Replace the inlet liner and septum. If the problem persists, the column may need to be replaced.[14] 4. Use a column with a suitable stationary phase for FAME analysis and optimize the temperature gradient.[14]
Inconsistent Results 1. Variability in sample collection and storage. 2. Inconsistent sample preparation. 3. Pipetting errors or solvent evaporation.1. Standardize sample handling procedures and store samples at -80°C.[15] 2. Ensure all samples are homogenized to the same degree. 3. Use calibrated pipettes and keep tubes tightly capped to prevent solvent loss.

Data Presentation: Comparison of Extraction Methods

Extraction Method Principle Typical Yield Extraction Time Solvent Consumption Advantages Disadvantages
Folch/Bligh & Dyer Liquid-liquid extraction with chloroform-methanol.[1]High1-2 hoursModerate to HighWell-established, extracts a broad range of lipids.[1]Use of toxic chloroform, can be time-consuming.[2]
Soxhlet Extraction Continuous solid-liquid extraction with a recirculating solvent.[3]High (often a benchmark)6-24 hoursHighExhaustive extraction.[3]Time-consuming, large solvent volume, potential for thermal degradation.[3]
Microwave-Assisted Extraction (MAE) Uses microwave energy to heat the solvent and sample, accelerating extraction.[3]High5-30 minutesLowRapid, reduced solvent use.[3]Requires specialized equipment, potential for localized overheating.
Supercritical Fluid Extraction (SFE) Uses a supercritical fluid (e.g., CO2) as the extraction solvent.[3]Variable30-120 minutesLow (co-solvent may be needed)"Green" technique, tunable selectivity.[3]High initial equipment cost, may require a co-solvent for polar lipids.[3]

Experimental Protocols

Protocol 1: VLCFA Extraction from Animal Tissue (Modified Bligh & Dyer)

This protocol is a generalized procedure for extracting total lipids, including VLCFAs, from animal tissues.

Materials:

  • Homogenizer (e.g., Dounce or Potter-Elvehjem)

  • Glass tubes with Teflon-lined screw caps

  • Centrifuge

  • Chloroform

  • Methanol

  • 1 M Potassium Chloride (KCl) solution

  • Nitrogen gas supply

  • Optional: Butylated hydroxytoluene (BHT) as an antioxidant

Procedure:

  • Weigh the frozen tissue sample and homogenize it in an aqueous solution (e.g., PBS) on ice. If necessary, grind the tissue in liquid nitrogen using a mortar and pestle prior to homogenization.[9]

  • To 0.8 parts of the tissue homogenate, add 1 part chloroform and 2 parts methanol. For samples rich in polyunsaturated fatty acids, it is recommended to add 0.01% BHT to the chloroform to prevent oxidation.[9]

  • Vortex the mixture thoroughly.

  • Add 1 part chloroform and 1 part water to the mixture.

  • Vortex again and then centrifuge at low speed (e.g., 1000 x g) for 5-10 minutes to separate the phases.

  • Carefully collect the lower organic layer, which contains the lipids, using a glass Pasteur pipette and transfer it to a clean glass tube.

  • Repeat the extraction of the remaining aqueous and solid phases by adding 1 part chloroform, vortexing, centrifuging, and collecting the lower layer. Repeat this step one more time.

  • Combine all the collected lower organic layers.

  • Wash the combined extract by adding a small volume of 1 M KCl, vortexing, and centrifuging. Remove and discard the upper aqueous layer. Repeat this wash step with water.[9]

  • Evaporate the final lipid extract to dryness under a stream of nitrogen.

  • Store the dried lipid extract at -20°C or -80°C until further analysis.

Protocol 2: Derivatization of VLCFAs to FAMEs

This protocol describes the conversion of extracted fatty acids to fatty acid methyl esters (FAMEs) for GC-MS analysis.

Materials:

  • Dried lipid extract

  • 14% Boron trifluoride (BF3) in methanol

  • Hexane

  • Saturated Sodium Chloride (NaCl) solution

  • Anhydrous Sodium Sulfate (Na2SO4)

  • Glass test tubes with screw caps

  • Heating block or water bath

  • Vortex mixer

Procedure:

  • Place the dried lipid extract (typically 1-10 mg) into a screw-cap glass test tube.

  • Add 2 mL of 14% BF3-Methanol solution to the tube.[14]

  • Cap the tube tightly and vortex to mix.

  • Heat the mixture at 100°C for 30 minutes in a heating block or water bath.[14]

  • Cool the tube to room temperature.

  • Add 1 mL of hexane and 1 mL of saturated NaCl solution to the tube.

  • Cap the tube and vortex vigorously for 1 minute to extract the FAMEs into the upper hexane layer.[14]

  • Centrifuge briefly to aid phase separation.

  • Carefully transfer the upper hexane layer to a clean tube.

  • Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.

  • Transfer the dried hexane extract to a GC vial for analysis.

Visualizations

Experimental_Workflow Sample Biological Sample (Animal or Plant Tissue) Homogenization Homogenization / Grinding Sample->Homogenization Extraction Solvent Extraction (e.g., Chloroform/Methanol) Homogenization->Extraction Phase_Separation Phase Separation (Centrifugation) Extraction->Phase_Separation Lipid_Extract Crude Lipid Extract Phase_Separation->Lipid_Extract Hydrolysis Hydrolysis (Acid or Base) Lipid_Extract->Hydrolysis Free_Fatty_Acids Free Fatty Acids Hydrolysis->Free_Fatty_Acids Derivatization Derivatization to FAMEs (e.g., BF3-Methanol) Free_Fatty_Acids->Derivatization FAMEs Fatty Acid Methyl Esters (FAMEs) Derivatization->FAMEs Analysis GC-MS Analysis FAMEs->Analysis Data_Processing Data Processing and Quantification Analysis->Data_Processing

Caption: General experimental workflow for the extraction and analysis of VLCFAs.

VLCFA_Signaling_Pathway VLCFA_Biosynthesis VLCFA Biosynthesis (Endoplasmic Reticulum) VLCFAs Very-Long-Chain Fatty Acids VLCFA_Biosynthesis->VLCFAs Sphingolipid_Synthesis Sphingolipid Synthesis VLCFAs->Sphingolipid_Synthesis Plant_Cuticle Plant Cuticle Formation VLCFAs->Plant_Cuticle Sphingolipids Sphingolipids (e.g., Ceramides) Sphingolipid_Synthesis->Sphingolipids Cell_Death_Regulation Cell Death Regulation (Programmed Cell Death) Sphingolipids->Cell_Death_Regulation Signal_Transduction Signal Transduction Sphingolipids->Signal_Transduction Pathogen_Resistance Pathogen Resistance Plant_Cuticle->Pathogen_Resistance Cell_Death_Regulation->Pathogen_Resistance Signal_Transduction->Pathogen_Resistance

Caption: Role of VLCFAs in plant defense signaling pathways.[16][17]

References

Technical Support Center: Heptacosanoic Acid Standard Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability and storage of heptacosanoic acid standard solutions, addressing common issues encountered by researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: How should solid this compound be stored?

A1: Solid this compound should be stored in a cool, dry, and well-ventilated place.[1][2][3] For long-term storage, a temperature of 2-8°C is recommended.[1] When stored at -20°C as a crystalline solid, a similar long-chain saturated fatty acid, heptadecanoic acid, is stable for at least four years.[2]

Q2: What is the recommended solvent for preparing a this compound stock solution?

A2: this compound, a long-chain saturated fatty acid, is soluble in organic solvents. Commonly used solvents for preparing stock solutions of similar fatty acids include ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF).[2] The choice of solvent may depend on the downstream application. For cell culture experiments, dissolving in ethanol or DMSO followed by complexation with fatty-acid-free bovine serum albumin (BSA) is a common practice.

Q3: How stable are this compound standard solutions and how should they be stored?

A3: The stability of this compound solutions depends on the solvent and storage temperature. Aqueous solutions are not recommended for storage for more than one day.[2] For stock solutions prepared in organic solvents, it is best practice to aliquot the solution into smaller volumes to avoid repeated freeze-thaw cycles.[1][3] Based on data for the closely related heptadecanoic acid, stock solutions can be stored at -20°C for up to one month or at -80°C for up to six months.[1][3]

Q4: What are the primary degradation pathways for this compound in solution?

A4: As a saturated fatty acid, this compound is relatively stable against oxidation compared to unsaturated fatty acids. However, gradual degradation can still occur over long periods, especially with exposure to light, high temperatures, or oxygen. The biological degradation pathway for fatty acids is beta-oxidation, where the fatty acid chain is shortened by two-carbon units in each cycle.[4][5][6]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Precipitation of this compound in solution, especially after refrigeration. - The concentration of the solution exceeds the solubility limit at a lower temperature.- The solvent has partially evaporated, increasing the concentration.- Gently warm the solution in a water bath and sonicate to redissolve the precipitate.- Ensure the storage container is tightly sealed to prevent solvent evaporation.- Consider preparing a more dilute stock solution.
Low or inconsistent recovery of this compound during sample analysis. - Incomplete extraction from the sample matrix.- Inefficient derivatization to its methyl ester (FAME) for GC analysis.- Incomplete phase separation during liquid-liquid extraction.[7]- Optimize the extraction protocol, potentially by trying different solvent systems.[7]- Ensure derivatization reaction conditions (e.g., anhydrous conditions, reaction time, temperature) are optimal.[7]- Centrifuge to ensure clean separation of aqueous and organic layers during extraction.[7]
Difficulty dissolving solid this compound. - Long-chain saturated fatty acids can have low solubility in some organic solvents at room temperature.[8]- Gently warm the solvent while dissolving the fatty acid.- Use ultrasonication to aid dissolution.- For cell-based assays, consider dissolving in a small amount of ethanol or DMSO before adding it to a solution containing fatty-acid-free BSA.

Experimental Protocols

Preparation of a this compound Standard Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in ethanol.

Materials:

  • This compound (solid)

  • Anhydrous ethanol

  • Analytical balance

  • Volumetric flask

  • Ultrasonic bath

  • Amber glass vials with PTFE-lined caps

Procedure:

  • Accurately weigh the required amount of this compound. For a 10 mM solution in 10 mL, you will need 41.07 mg (Molar mass = 410.72 g/mol ).

  • Transfer the weighed this compound to a 10 mL volumetric flask.

  • Add approximately 8 mL of anhydrous ethanol to the flask.

  • Place the flask in an ultrasonic bath and sonicate until the solid is completely dissolved. Gentle warming in a water bath may be necessary.

  • Once dissolved and cooled to room temperature, add anhydrous ethanol to the 10 mL mark.

  • Mix the solution thoroughly.

  • Aliquot the stock solution into amber glass vials, purge with an inert gas like nitrogen or argon to minimize oxidation, and seal tightly.

  • Store the aliquots at -20°C or -80°C.

Protocol for Assessing the Stability of a this compound Standard Solution

This protocol outlines a method to evaluate the stability of a this compound standard solution over time using Gas Chromatography with Flame Ionization Detection (GC-FID) after derivatization to its fatty acid methyl ester (FAME).

Materials:

  • Prepared this compound stock solution

  • Internal standard (e.g., methyl nonadecanoate)

  • Derivatization agent (e.g., 14% Boron trifluoride in methanol)

  • Hexane

  • Saturated NaCl solution

  • Anhydrous sodium sulfate

  • GC-FID system with a suitable capillary column

Procedure:

  • Time Zero (T0) Analysis:

    • Take an aliquot of the freshly prepared this compound stock solution.

    • Add a known concentration of the internal standard.

    • Derivatize the this compound to methyl heptacosanoate. A common method is to add 2 mL of 14% BF3 in methanol and heat at 100°C for 30 minutes.[7]

    • After cooling, add 1 mL of saturated NaCl solution and 2 mL of hexane, then vortex to extract the FAME into the hexane layer.[7]

    • Dry the hexane layer with anhydrous sodium sulfate.

    • Analyze the sample by GC-FID.

    • Record the peak area ratio of methyl heptacosanoate to the internal standard. This will serve as the baseline.

  • Stability Study:

    • Store aliquots of the stock solution under different conditions (e.g., -20°C, 4°C, room temperature, protected from light vs. exposed to light).

    • At specified time points (e.g., 1 week, 1 month, 3 months, 6 months), take one aliquot from each storage condition.

    • Repeat the derivatization and GC-FID analysis as described in step 1.

  • Data Analysis:

    • Calculate the peak area ratio of methyl heptacosanoate to the internal standard for each time point and condition.

    • Compare these ratios to the T0 baseline ratio to determine the percentage of degradation.

    • A significant decrease in the ratio indicates degradation of the this compound standard.

Visualizations

experimental_workflow Experimental Workflow for Stability Assessment prep Prepare this compound Stock Solution t0 T0 Analysis: Derivatize and Analyze by GC-FID prep->t0 store Store Aliquots under Varied Conditions (-20°C, 4°C, RT, Light/Dark) prep->store compare Compare Peak Area Ratios to T0 t0->compare tp Time Point Analysis: (e.g., 1, 4, 12, 24 weeks) store->tp analyze Derivatize and Analyze by GC-FID tp->analyze analyze->compare stability Determine Stability and Shelf-Life compare->stability

Caption: Workflow for assessing the stability of a this compound standard solution.

troubleshooting_workflow Troubleshooting Low Recovery of this compound start Low Recovery Detected check_extraction Is Extraction Complete? start->check_extraction optimize_extraction Optimize Extraction (Solvent, Method) check_extraction->optimize_extraction No check_derivatization Is Derivatization Efficient? check_extraction->check_derivatization Yes optimize_extraction->check_extraction optimize_derivatization Optimize Derivatization (Time, Temp, Reagent) check_derivatization->optimize_derivatization No check_phase_sep Is Phase Separation Clean? check_derivatization->check_phase_sep Yes optimize_derivatization->check_derivatization improve_phase_sep Improve Separation (e.g., Centrifugation) check_phase_sep->improve_phase_sep No end Recovery Improved check_phase_sep->end Yes improve_phase_sep->check_phase_sep

Caption: A logical workflow for troubleshooting low recovery of this compound.

References

Calibration curve issues for heptacosanoic acid analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for heptacosanoic acid (C27:0) analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the quantitative analysis of this very-long-chain saturated fatty acid.

Troubleshooting Guide

This guide addresses common issues encountered during the development and execution of analytical methods for this compound, particularly focusing on gas chromatography (GC) and liquid chromatography-mass spectrometry (LC-MS).

Question: Why am I observing poor peak shape (e.g., tailing, broadening) for my this compound standard or sample in GC analysis?

Answer:

Poor peak shape for this compound in GC is a frequent challenge, often stemming from its low volatility and high polarity. Here are the primary causes and their solutions:

  • Incomplete Derivatization: this compound, like other free fatty acids, requires derivatization to a more volatile form, typically a fatty acid methyl ester (FAME), prior to GC analysis.[1] Incomplete reactions are a common source of peak tailing.

    • Solution: Ensure your derivatization protocol is optimized. This includes using fresh derivatizing agents (e.g., BF₃-methanol, trimethylsilyldiazomethane), ensuring anhydrous conditions, and optimizing reaction time and temperature.

  • Active Sites in the GC System: The polar carboxyl group of any underivatized this compound can interact with active sites in the injector liner, column, or detector, leading to peak tailing.

    • Solution: Use a deactivated inlet liner and ensure the column is in good condition. If the column is old, it may need to be replaced.[1]

  • Column Overload: Injecting too concentrated a sample can lead to broad, fronting, or tailing peaks.

    • Solution: Dilute your sample and reinject. Ensure your calibration curve standards are within the linear range of the detector.

Question: My calibration curve for this compound is not linear and has a poor correlation coefficient (R² < 0.99). What are the potential causes?

Answer:

A non-linear calibration curve can arise from several factors, from sample preparation to instrument settings.

  • Solubility Issues: this compound has very low solubility in aqueous and some organic solvents. This can lead to inaccurate standard preparation and poor linearity.

    • Solution: Ensure complete dissolution of your standards. This compound is soluble in solvents like ethanol, DMSO, and dimethylformamide (DMF). For aqueous buffers, it's recommended to first dissolve it in an organic solvent like DMF and then dilute it.

  • Inconsistent Derivatization: If the derivatization reaction is not consistently carried to completion across all calibration standards, it will result in a non-linear response.

    • Solution: Prepare all standards and samples simultaneously using the same batch of reagents and under identical conditions.

  • Detector Saturation: At high concentrations, the detector response may become non-linear.

    • Solution: Ensure the concentration range of your calibration standards is within the linear dynamic range of your detector. If necessary, narrow the concentration range.

  • Matrix Effects (LC-MS): In LC-MS analysis, co-eluting compounds from the sample matrix can suppress or enhance the ionization of this compound, leading to a non-linear response.

    • Solution: Employ an internal standard, preferably a stable isotope-labeled version of this compound (e.g., D₄-heptacosanoic acid). Matrix-matched calibration curves can also mitigate this issue.

Question: I am experiencing low sensitivity or cannot detect this compound in my samples. What should I do?

Answer:

Low sensitivity can be a significant hurdle, especially when analyzing biological samples where this compound may be present at low concentrations.

  • Inefficient Extraction: The recovery of this compound from the sample matrix may be low.

    • Solution: Optimize your extraction procedure. A common method for total fatty acid extraction is the Folch or Bligh-Dyer method, which uses a chloroform/methanol mixture. For solid-phase extraction (SPE), ensure the chosen sorbent and elution solvents are appropriate for very-long-chain fatty acids.

  • Suboptimal Mass Spectrometry (MS) Parameters: For MS-based detection, the ionization and fragmentation parameters may not be optimized for this compound.

    • Solution: Perform tuning and optimization of the MS parameters using a pure standard of this compound (or its derivative). For electrospray ionization (ESI), negative ion mode is typically used for underivatized fatty acids.

  • Derivatization Issues: As mentioned, incomplete derivatization will lead to a lower signal for the target derivative.

    • Solution: Re-evaluate and optimize your derivatization protocol.

Frequently Asked Questions (FAQs)

Q1: Is derivatization always necessary for the analysis of this compound?

A1: For GC analysis, derivatization is mandatory to increase the volatility of this compound. For LC-MS analysis, it is not always required, as modern mass spectrometers can detect the underivatized acid. However, derivatization can sometimes improve chromatographic peak shape and sensitivity in LC-MS as well.

Q2: What is a suitable internal standard for this compound analysis?

A2: The ideal internal standard is a stable isotope-labeled version of the analyte, such as this compound-d₄. If this is not available, a non-endogenous odd-chain fatty acid of similar chain length that is not present in the samples can be used.

Q3: What are typical calibration curve parameters for this compound analysis?

A3: While specific parameters are method-dependent, the following table provides representative values for very-long-chain fatty acid analysis by LC-MS. A high correlation coefficient (R²) is crucial for accurate quantification.

ParameterTypical Value
Linearity (R²)> 0.99
Linear Range100-fold
Limit of Detection (LOD)~5 ng/mL

Q4: How can I minimize matrix effects in my LC-MS analysis of this compound?

A4: Matrix effects, which are alterations in ionization efficiency due to co-eluting compounds, are a common issue in LC-MS. To minimize them, you can:

  • Use a Stable Isotope-Labeled Internal Standard: This is the most effective way to compensate for matrix effects.

  • Improve Sample Cleanup: Utilize techniques like solid-phase extraction (SPE) to remove interfering matrix components.

  • Optimize Chromatography: Modify your LC gradient to better separate this compound from matrix interferences.

  • Dilute the Sample: This can reduce the concentration of interfering compounds, but your analyte concentration must remain above the limit of quantification.

Experimental Protocols

Protocol 1: General Procedure for Derivatization of this compound to its Fatty Acid Methyl Ester (FAME) for GC Analysis
  • Sample Preparation: To a dried lipid extract or a known amount of this compound standard, add 1-2 mL of 14% boron trifluoride (BF₃) in methanol.

  • Reaction: Cap the vial tightly and heat at 60-100°C for 5-30 minutes. The optimal time and temperature should be determined empirically.

  • Extraction: After cooling to room temperature, add 1 mL of water and 1-2 mL of hexane. Vortex vigorously for 1 minute.

  • Phase Separation: Centrifuge for 5 minutes to facilitate phase separation.

  • Collection: Carefully transfer the upper hexane layer containing the FAMEs to a clean vial for GC-MS analysis.

Visualizations

Troubleshooting_Workflow start Start: Calibration Curve Issue linearity Poor Linearity (R² < 0.99)? start->linearity sensitivity Low Sensitivity / No Signal? linearity->sensitivity No solubility Check Standard Solubility linearity->solubility Yes peak_shape Poor Peak Shape? sensitivity->peak_shape No extraction_efficiency Optimize Sample Extraction sensitivity->extraction_efficiency Yes gc_system Check GC System Activity (Liner, Column) peak_shape->gc_system Yes end Problem Resolved peak_shape->end No derivatization_consistency Ensure Consistent Derivatization solubility->derivatization_consistency detector_saturation Check for Detector Saturation derivatization_consistency->detector_saturation matrix_effects Investigate Matrix Effects (LC-MS) detector_saturation->matrix_effects linearity_solution Re-prepare Standards & Re-run Curve matrix_effects->linearity_solution linearity_solution->end ms_params Optimize MS Parameters extraction_efficiency->ms_params derivatization_yield Verify Derivatization Yield ms_params->derivatization_yield sensitivity_solution Concentrate Sample or Adjust Method derivatization_yield->sensitivity_solution sensitivity_solution->end derivatization_completeness Confirm Complete Derivatization gc_system->derivatization_completeness column_overload Check for Column Overload derivatization_completeness->column_overload peak_shape_solution Perform Maintenance & Dilute Sample column_overload->peak_shape_solution peak_shape_solution->end

Caption: Troubleshooting workflow for this compound calibration curve issues.

References

Validation & Comparative

A Comparative Guide to Heptacosanoic Acid and Lignoceric Acid in Metabolic Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of heptacosanoic acid and lignoceric acid, two very-long-chain fatty acids (VLCFAs) of significant interest in metabolic research. By presenting quantitative data, detailed experimental protocols, and clear visualizations of their metabolic pathways, this document aims to equip researchers with the necessary information to design and interpret experiments in the context of metabolic disorders.

Introduction

This compound (C27:0) and lignoceric acid (C24:0) are both saturated very-long-chain fatty acids, which are fatty acids with 22 or more carbon atoms. While structurally similar, their metabolism differs significantly due to the odd versus even number of carbons in their aliphatic chains. These differences have important implications for their physiological roles and their involvement in various pathologies. Lignoceric acid is a well-characterized VLCFA implicated in several peroxisomal disorders[1][2]. This compound, an odd-chain VLCFA, is less studied, but its unique metabolism offers a distinct area of investigation in metabolic pathways.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and lignoceric acid is presented below. These properties are crucial for understanding their behavior in biological systems and for developing analytical methods.

PropertyThis compound (C27:0)Lignoceric Acid (C24:0)
Chemical Formula C₂₇H₅₄O₂[3]C₂₄H₄₈O₂[4]
Molecular Weight 410.7 g/mol [3]368.6 g/mol [5]
Melting Point 84 - 88 °C[6]87.5 - 88 °C[7]
Solubility Soluble in water (partly miscible)[8]Soluble in chloroform and diethyl ether[5]
Synonyms Carboceric acid[3]Tetracosanoic acid[9]

Metabolic Pathways

The metabolism of very-long-chain fatty acids primarily occurs in peroxisomes, as mitochondria are unable to handle these large molecules efficiently[10][11]. The key difference in the degradation of this compound and lignoceric acid lies in the initial steps of their breakdown.

Lignoceric Acid Metabolism: Peroxisomal β-Oxidation

Lignoceric acid, an even-chain VLCFA, is degraded through the well-established peroxisomal β-oxidation pathway[10][12]. This process involves a series of four enzymatic reactions that sequentially shorten the fatty acid chain by two carbons in each cycle, producing acetyl-CoA[13].

Lignoceric_Acid_Metabolism cluster_peroxisome Peroxisome Lignoceric_acid Lignoceric Acid (C24:0) Lignoceroyl_CoA Lignoceroyl-CoA Lignoceric_acid->Lignoceroyl_CoA Acyl-CoA Synthetase trans_2_Enoyl_CoA trans-2-Enoyl-CoA Lignoceroyl_CoA->trans_2_Enoyl_CoA Acyl-CoA Oxidase L_3_Hydroxyacyl_CoA L-3-Hydroxyacyl-CoA trans_2_Enoyl_CoA->L_3_Hydroxyacyl_CoA Enoyl-CoA Hydratase _3_Ketoacyl_CoA 3-Ketoacyl-CoA L_3_Hydroxyacyl_CoA->_3_Ketoacyl_CoA L-3-Hydroxyacyl-CoA Dehydrogenase Docosanoyl_CoA Docosanoyl-CoA (C22:0) _3_Ketoacyl_CoA->Docosanoyl_CoA 3-Ketoacyl-CoA Thiolase Acetyl_CoA Acetyl-CoA _3_Ketoacyl_CoA->Acetyl_CoA

Fig. 1: Peroxisomal β-oxidation of lignoceric acid.
This compound Metabolism: α-Oxidation and subsequent β-Oxidation

This compound, being an odd-chain VLCFA, is thought to undergo an initial step of α-oxidation[5][14]. This pathway removes a single carbon atom from the carboxyl end, converting the odd-chain fatty acid into an even-chain fatty acid, which can then enter the peroxisomal β-oxidation pathway[14][15][16].

Heptacosanoic_Acid_Metabolism cluster_peroxisome Peroxisome Heptacosanoic_acid This compound (C27:0) Heptacosanoyl_CoA Heptacosanoyl-CoA Heptacosanoic_acid->Heptacosanoyl_CoA Acyl-CoA Synthetase _2_Hydroxyheptacosanoyl_CoA 2-Hydroxyheptacosanoyl-CoA Heptacosanoyl_CoA->_2_Hydroxyheptacosanoyl_CoA Phytanoyl-CoA Dioxygenase-like Hexacosanal Hexacosanal (C26 aldehyde) _2_Hydroxyheptacosanoyl_CoA->Hexacosanal 2-Hydroxyphytanoyl-CoA Lyase-like Formyl_CoA Formyl-CoA _2_Hydroxyheptacosanoyl_CoA->Formyl_CoA Hexacosanoic_acid Hexacosanoic Acid (C26:0) Hexacosanal->Hexacosanoic_acid Aldehyde Dehydrogenase Peroxisomal β-Oxidation Peroxisomal β-Oxidation Hexacosanoic_acid->Peroxisomal β-Oxidation Experimental_Workflow Start Biological Sample (Plasma or Fibroblasts) Lipid_Extraction Lipid Extraction (Chloroform:Methanol) Start->Lipid_Extraction Saponification Saponification (Methanolic KOH) Lipid_Extraction->Saponification Methylation Fatty Acid Methylation (BF3-Methanol) Saponification->Methylation GC_MS_Analysis GC-MS Analysis Methylation->GC_MS_Analysis Data_Analysis Data Analysis and Quantification GC_MS_Analysis->Data_Analysis

References

Comparative analysis of heptacosanoic acid levels in different species

Author: BenchChem Technical Support Team. Date: November 2025

Heptacosanoic acid, a very-long-chain saturated fatty acid (VLCFA) with a 27-carbon backbone (C27:0), is a relatively rare but biologically significant lipid found across various taxa, from marine organisms to terrestrial plants and insects. This guide provides a comparative analysis of this compound levels in different species, supported by experimental data and detailed methodologies for its quantification. The information presented is intended for researchers, scientists, and drug development professionals interested in the distribution and potential roles of this unique fatty acid.

Quantitative Analysis of this compound

While this compound is not as abundant as shorter-chain fatty acids, it has been identified as a component of lipids in several organisms. The following table summarizes the available quantitative data on this compound and other related very-long-chain fatty acids in different species. It is important to note that data specifically quantifying this compound is sparse, and therefore, the table also includes information on closely related VLCFAs to provide a broader context of their distribution.

SpeciesTissue/FractionThis compound (C27:0) LevelOther Relevant VLCFAsReference
Marine Sponge
Pseudosuberites sp.PhospholipidsPresent (as 2-hydroxy-heptacosanoic acid)2-hydroxy-C22 to C26 fatty acids[1]
Plants
Quercus suber (Cork Oak)Cuticular WaxPrecursor to n-heptacosanen-heptacosane (C27 alkane) is present
Arabidopsis thalianaGeneralVLCFAs (C20-C36) are precursors for cuticular waxes and sphingolipids.C20-C36 fatty acids[2][3]
Insects
GeneralCuticular LipidsComponent of complex lipid mixturesPredominantly C25, C27, C29, C31, and C33 alkanes in some species.
Bacteria
Agrobacterium fabrumLipid ANot detected27-hydroxyoctacosanoic acid (C28) is a key component.

Note: The data for this compound is often qualitative ("present") or inferred from the presence of its derivatives (e.g., alkanes). More comprehensive quantitative studies are needed to establish precise concentrations across a wider range of species.

Experimental Protocols for this compound Analysis

The accurate quantification of this compound and other VLCFAs requires specialized analytical techniques due to their low abundance and high hydrophobicity. Gas chromatography-mass spectrometry (GC-MS) and gas chromatography-flame ionization detection (GC-FID) are the most common methods employed.

Lipid Extraction

A standard protocol for the extraction of total lipids from biological tissues is as follows:

  • Homogenization: The tissue sample is homogenized in a solvent mixture, typically chloroform:methanol (2:1, v/v), to disrupt cell membranes and solubilize lipids.

  • Phase Separation: A salt solution (e.g., 0.9% NaCl) is added to the homogenate to induce phase separation. The lower chloroform phase, containing the lipids, is carefully collected.

  • Solvent Evaporation: The chloroform is evaporated under a stream of nitrogen gas to yield the total lipid extract.

Saponification and Methylation

To prepare the fatty acids for GC analysis, they are often converted to their more volatile fatty acid methyl esters (FAMEs).

  • Saponification: The lipid extract is heated with a strong base (e.g., methanolic KOH) to hydrolyze the ester linkages and release the free fatty acids.

  • Methylation: The free fatty acids are then esterified to FAMEs using a reagent such as boron trifluoride-methanol complex or by acidic catalysis.

GC-MS/GC-FID Analysis
  • Injection: The FAMEs mixture is injected into the gas chromatograph.

  • Separation: The FAMEs are separated based on their boiling points and polarity on a capillary column.

  • Detection and Quantification:

    • GC-FID: As the FAMEs elute from the column, they are combusted in a hydrogen flame, producing ions that generate a current proportional to the amount of analyte.

    • GC-MS: Eluted FAMEs are ionized, and the resulting fragments are separated by their mass-to-charge ratio, allowing for both identification and quantification. An internal standard (e.g., heptadecanoic acid, C17:0) is typically added at the beginning of the extraction process to ensure accurate quantification.

Biological Significance and Signaling Pathways

While specific signaling pathways directly involving this compound are not well-elucidated, the broader class of VLCFAs plays crucial roles in various cellular processes.

Role in Membrane Structure and Function

VLCFAs are key components of sphingolipids and glycerophospholipids, which are integral to the structure and function of cellular membranes.[4][5] The incorporation of VLCFAs into membrane lipids can significantly influence membrane fluidity, thickness, and the formation of specialized microdomains such as lipid rafts.[1][6] These domains are critical for organizing signaling proteins and receptors, thereby modulating a variety of cellular pathways.

VLCFA_Membrane_Function cluster_ER Endoplasmic Reticulum cluster_Membrane Cell Membrane Fatty Acid Elongase Complex Fatty Acid Elongase Complex VLCFA-CoA VLCFA-CoA Fatty Acid Elongase Complex->VLCFA-CoA C16/C18-CoA C16/C18-CoA C16/C18-CoA->Fatty Acid Elongase Complex Elongation Sphingolipids Sphingolipids VLCFA-CoA->Sphingolipids Incorporation Glycerophospholipids Glycerophospholipids VLCFA-CoA->Glycerophospholipids Incorporation Membrane Fluidity & Thickness Membrane Fluidity & Thickness Sphingolipids->Membrane Fluidity & Thickness Lipid Rafts Lipid Rafts Sphingolipids->Lipid Rafts Glycerophospholipids->Membrane Fluidity & Thickness

Caption: Biosynthesis of VLCFAs and their incorporation into membrane lipids.

Precursors to Cuticular Waxes and Suberin

In plants, VLCFAs are the precursors to the biosynthesis of cuticular waxes and suberin.[2][7] These complex lipid polymers form protective barriers on the surfaces of leaves, stems, and roots, preventing water loss and protecting against environmental stresses and pathogens. The composition of these waxes, including the chain lengths of the constituent VLCFAs, can vary significantly between plant species.

VLCFA_Wax_Biosynthesis cluster_Alkane Alkane-Forming Pathway cluster_Alcohol Alcohol-Forming Pathway VLCFA-CoA VLCFA-CoA Aldehydes Aldehydes VLCFA-CoA->Aldehydes Primary Alcohols Primary Alcohols VLCFA-CoA->Primary Alcohols Alkanes Alkanes Aldehydes->Alkanes Secondary Alcohols & Ketones Secondary Alcohols & Ketones Alkanes->Secondary Alcohols & Ketones Cuticular Waxes Cuticular Waxes Secondary Alcohols & Ketones->Cuticular Waxes Wax Esters Wax Esters Primary Alcohols->Wax Esters Wax Esters->Cuticular Waxes

Caption: VLCFA modification pathways leading to cuticular wax components.

References

A Comparative Guide to Inter-Laboratory Quantification of Heptacosanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of heptacosanoic acid (C27:0), a very-long-chain saturated fatty acid (VLCFA), is critical in the study of various metabolic disorders, including peroxisomal biogenesis disorders and X-linked adrenoleukodystrophy. Ensuring the reproducibility and comparability of these measurements across different laboratories is paramount for advancing research and clinical diagnostics. This guide provides an objective comparison of methodologies and a summary of expected inter-laboratory performance based on data from established quality assurance programs for fatty acid analysis.

While specific public data from cross-validation studies focusing solely on this compound is limited, valuable insights can be drawn from broader inter-laboratory comparisons of fatty acids conducted by organizations such as the National Institute of Standards and Technology (NIST) through its Fatty Acid Quality Assurance Program (FAQAP). These programs highlight the importance of standardized protocols and the use of certified reference materials to minimize inter-laboratory variability.

Data Presentation: Inter-laboratory Comparison of Fatty Acid Quantification

The following table summarizes typical inter-laboratory variation for fatty acid quantification based on the performance observed in programs like the NIST FAQAP. These values are representative of the expected precision and agreement among laboratories utilizing validated methods. It is important to note that the agreement among laboratories for individual fatty acids was found to be within 20% for 70% of the data submitted in these programs.

Performance MetricLab A (GC-MS)Lab B (GC-MS)Lab C (LC-MS/MS)Target Value (SRM)
Mean Concentration (µg/mL) 4.855.154.905.00
Standard Deviation (µg/mL) 0.250.300.28N/A
Coefficient of Variation (%) 5.25.85.7N/A
Bias from Target Value (%) -3.0+3.0-2.0N/A

Note: This table is illustrative and based on general findings from fatty acid quality assurance programs. SRM refers to Standard Reference Material.

Experimental Protocols

The accurate quantification of this compound relies on robust and well-documented experimental protocols. Gas Chromatography-Mass Spectrometry (GC-MS) is a commonly employed technique. Below is a detailed methodology representative of a typical workflow.

Protocol: Quantification of this compound in Human Plasma by GC-MS

1. Lipid Extraction (Folch Method)

  • To 100 µL of plasma, add an internal standard (e.g., heptadecanoic acid, C17:0).

  • Add 2 mL of a 2:1 (v/v) chloroform:methanol solution.

  • Vortex vigorously for 2 minutes.

  • Add 0.5 mL of 0.9% NaCl solution and vortex again.

  • Centrifuge at 2000 x g for 10 minutes to induce phase separation.

  • Carefully collect the lower organic phase containing the lipids.

  • Dry the extract under a stream of nitrogen.

2. Saponification and Methylation

  • To the dried lipid extract, add 1 mL of 0.5 M NaOH in methanol.

  • Incubate at 100°C for 5 minutes to saponify the fatty acids.

  • Cool the sample and add 1 mL of 14% boron trifluoride (BF3) in methanol.

  • Incubate at 100°C for 2 minutes to form fatty acid methyl esters (FAMEs).

  • Cool to room temperature and add 1 mL of hexane and 1 mL of water.

  • Vortex and centrifuge to separate the phases.

  • Collect the upper hexane layer containing the FAMEs.

3. GC-MS Analysis

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Column: DB-23 (60 m x 0.25 mm x 0.25 µm) or equivalent.

  • Oven Program: Initial temperature of 100°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 10 minutes.

  • Injector Temperature: 250°C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer: Agilent 5977A or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-550.

  • Quantification: Use selected ion monitoring (SIM) for the characteristic ions of this compound methyl ester and the internal standard.

Mandatory Visualization

The following diagrams illustrate a simplified workflow for the quantification of this compound and its metabolic context.

cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_result Result plasma Plasma Sample extraction Lipid Extraction plasma->extraction derivatization Derivatization to FAMEs extraction->derivatization gcms GC-MS Analysis derivatization->gcms data Data Processing & Quantification gcms->data concentration This compound Concentration data->concentration

Figure 1. Experimental workflow for this compound quantification.

The Contrasting Bioactivities of Saturated Fatty Acids: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

While research on the specific effects of heptacosanoic acid (C27:0) is limited, this guide provides a comparative analysis of a closely related odd-chain saturated fatty acid, heptadecanoic acid (C17:0), alongside other common saturated fatty acids (SFAs). This comparison, supported by experimental data, highlights the diverse and sometimes opposing biological activities within this class of molecules.

Very-long-chain saturated fatty acids (VLSFAs), a group that includes this compound, are generally linked to positive cardiovascular outcomes, a stark contrast to the effects of shorter-chain SFAs like palmitic acid.[1][2][3] In contrast, odd-chain SFAs such as heptadecanoic acid are gaining attention for their potential health benefits.[4][5] This guide delves into the cytotoxic effects of heptadecanoic acid in comparison to other SFAs on cancer cells and outlines the experimental methodology used to determine these effects.

Comparative Cytotoxicity of Saturated Fatty Acids on Pancreatic Cancer Cells

A study investigating the anticancer properties of various fatty acids provides quantitative data on their cytotoxic effects on two human pancreatic cancer cell lines, Panc-1 and MIA PaCa-2. The half-maximal inhibitory concentration (IC50), a measure of a substance's potency in inhibiting a specific biological or biochemical function, was determined for each fatty acid. A lower IC50 value indicates a stronger cytotoxic effect.

Fatty AcidCarbon Chain LengthCell LineIC50 (µM)
Heptadecanoic acidC17:0Panc-185.3 ± 3.5
MIA PaCa-277.5 ± 2.1
Pentadecanoic acidC15:0Panc-1> 200
MIA PaCa-2> 200
Palmitic acidC16:0Panc-1145.7 ± 5.8
MIA PaCa-2120.6 ± 4.2
Stearic acidC18:0Panc-1130.2 ± 4.9
MIA PaCa-2115.8 ± 3.7
Oleic acidC18:1Panc-1> 200
MIA PaCa-2> 200
Linoleic acidC18:2Panc-1> 200
MIA PaCa-2> 200

Data sourced from a study on the anticancer effects of heptadecanoic acid in human pancreatic carcinoma cells.[1]

The data clearly indicates that heptadecanoic acid (C17:0) exerted the strongest cytotoxic effects on both pancreatic cancer cell lines compared to the other tested saturated fatty acids (pentadecanoic, palmitic, and stearic acid) and unsaturated fatty acids (oleic and linoleic acid).[1]

Experimental Protocols

Cell Viability Assessment via MTT Assay

The cytotoxic effects of the different fatty acids were determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Methodology:

  • Cell Seeding: Panc-1 and MIA PaCa-2 cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours.

  • Fatty Acid Treatment: The cells were then treated with various concentrations of heptadecanoic acid, pentadecanoic acid, palmitic acid, stearic acid, oleic acid, and linoleic acid for 48 hours.

  • MTT Incubation: Following treatment, 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The resulting formazan crystals were dissolved by adding 100 µL of dimethyl sulfoxide (DMSO) to each well.

  • Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves.

Signaling Pathways and Experimental Workflows

The differential effects of saturated fatty acids can be attributed to their influence on various cellular signaling pathways. For instance, some saturated fatty acids can induce apoptosis (programmed cell death) in cancer cells.

Apoptosis_Signaling_Pathway cluster_stimulus External Stimuli cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Saturated Fatty Acids (e.g., Heptadecanoic Acid) Saturated Fatty Acids (e.g., Heptadecanoic Acid) Death Receptors Death Receptors Saturated Fatty Acids (e.g., Heptadecanoic Acid)->Death Receptors binds to Pro-caspase-8 Pro-caspase-8 Death Receptors->Pro-caspase-8 activates Caspase-8 Caspase-8 Pro-caspase-8->Caspase-8 Pro-caspase-3 Pro-caspase-3 Caspase-8->Pro-caspase-3 cleaves Caspase-3 Caspase-3 Pro-caspase-3->Caspase-3 DNA Fragmentation DNA Fragmentation Caspase-3->DNA Fragmentation induces Apoptosis Apoptosis DNA Fragmentation->Apoptosis Experimental_Workflow Cell Culture Cell Culture Fatty Acid Treatment Fatty Acid Treatment Cell Culture->Fatty Acid Treatment Incubation Incubation Fatty Acid Treatment->Incubation MTT Assay MTT Assay Incubation->MTT Assay Data Analysis Data Analysis MTT Assay->Data Analysis

References

Heptacosanoic Acid as an Internal Standard for Fatty Acid Profiling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of fatty acids is critical in various fields of research, from elucidating disease mechanisms to developing novel therapeutics. The use of an internal standard (IS) is a cornerstone of robust analytical methods, compensating for variations in sample preparation and analysis. Among the choices for non-endogenous internal standards, odd-chain fatty acids are frequently employed. This guide provides a comprehensive comparison of heptacosanoic acid (C27:0) as an internal standard for fatty acid profiling, primarily by gas chromatography-mass spectrometry (GC-MS), against other common alternatives.

Principles of Internal Standard Selection

An ideal internal standard should mimic the physicochemical behavior of the analytes of interest throughout the entire analytical workflow, from extraction and derivatization to chromatographic separation and detection. Key characteristics include:

  • Structural Similarity: The IS should be structurally and chemically similar to the target analytes.

  • Non-endogenous: It should not be naturally present in the biological samples being analyzed.

  • Chromatographic Resolution: The IS must be well-separated from all endogenous analytes in the chromatogram.

  • Stability: It must remain stable throughout the analytical process.

  • Commercial Availability: The IS should be readily available in high purity.

This compound (C27:0) as an Internal Standard

This compound is a very-long-chain saturated fatty acid (VLCFA) that is generally absent or present at very low levels in most biological samples, making it a potential candidate as an internal standard. Its long alkyl chain provides a distinct retention time in GC analysis, typically eluting much later than the more common long-chain fatty acids (e.g., C16-C22).

Advantages:
  • Non-interfering Retention Time: Due to its high molecular weight, it is well-separated from the majority of endogenous fatty acids in a typical GC run.

  • Suitability for VLCFA Analysis: It can be a suitable internal standard when the primary analytes of interest are also very-long-chain fatty acids, as it will have more comparable extraction and derivatization efficiencies with these molecules.

Disadvantages:
  • Differential Recovery: Its distinct physicochemical properties compared to shorter-chain fatty acids can lead to differences in extraction efficiency and derivatization yields. This can introduce bias when quantifying a broad range of fatty acids.[1]

  • Limited Commercial Availability and Higher Cost: Compared to more common odd-chain fatty acids like heptadecanoic acid (C17:0), this compound can be less readily available and more expensive.

  • Potential for Incomplete Derivatization: The derivatization of very-long-chain fatty acids can sometimes be less efficient than that of shorter-chain fatty acids, potentially affecting accuracy.

Comparison with Alternative Internal Standards

The selection of an internal standard is highly dependent on the specific fatty acids being quantified and the analytical method employed. Here, we compare this compound with other commonly used internal standards.

Internal StandardChemical FormulaMolecular WeightKey AdvantagesKey DisadvantagesBest Suited For
This compound (C27:0) C₂₇H₅₄O₂410.7 g/mol - Excellent chromatographic separation from most endogenous fatty acids.- Structurally similar to very-long-chain fatty acids (VLCFAs).- Potential for differential recovery compared to shorter-chain fatty acids.- May have lower derivatization efficiency.- Higher cost and less common.Targeted analysis of very-long-chain fatty acids.
Heptadecanoic Acid (C17:0) C₁₇H₃₄O₂270.5 g/mol - Widely used and well-characterized.- Good compromise in properties for general fatty acid profiling.- Commercially available and cost-effective.- May be present in some biological samples (e.g., ruminant fat).- Retention time may be close to some endogenous fatty acids.General fatty acid profiling of C14-C22 fatty acids.
Pentadecanoic Acid (C15:0) C₁₅H₃₀O₂242.4 g/mol - Good for profiling medium to long-chain fatty acids.- Typically absent in non-ruminant animal tissues.- Less suitable for very-long-chain fatty acid analysis due to larger differences in properties.Analysis of medium and long-chain fatty acids.
Stable Isotope-Labeled Fatty Acids (e.g., C16:0-d₃₁) VariesVaries- Considered the "gold standard" for accuracy and precision.- Identical chemical and physical properties to the analyte.- Co-elutes with the analyte, providing the best correction for matrix effects and procedural losses.[1]- High cost.- A specific labeled standard is required for each analyte to be quantified with the highest accuracy.High-precision quantitative studies, clinical assays, and when analyzing a small number of specific fatty acids.

Experimental Protocols

Below is a detailed protocol for the analysis of total fatty acids in a biological sample using an internal standard, which can be adapted for use with this compound.

I. Sample Preparation and Lipid Extraction
  • Sample Aliquoting: Transfer a known amount of the biological sample (e.g., 100 µL of plasma, 10 mg of tissue homogenate) into a glass tube with a PTFE-lined cap.

  • Internal Standard Spiking: Add a known amount of this compound (or other chosen internal standard) dissolved in an appropriate solvent (e.g., chloroform or ethanol) to each sample. The amount of IS should be chosen to be within the linear range of the instrument's detector.

  • Lipid Extraction (Folch Method):

    • Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture to the sample.

    • Vortex vigorously for 2 minutes.

    • Add 0.5 mL of 0.9% NaCl solution and vortex again for 1 minute.

    • Centrifuge at 2,000 x g for 10 minutes to separate the phases.

    • Carefully collect the lower chloroform phase containing the lipids into a clean glass tube.

II. Saponification and Derivatization to Fatty Acid Methyl Esters (FAMEs)
  • Solvent Evaporation: Evaporate the chloroform from the lipid extract under a gentle stream of nitrogen.

  • Saponification:

    • Add 1 mL of 0.5 M methanolic NaOH to the dried lipid extract.

    • Incubate at 80°C for 10 minutes to hydrolyze the fatty acids from complex lipids.

  • Methylation:

    • Add 2 mL of 14% boron trifluoride (BF₃) in methanol.

    • Incubate at 80°C for 5 minutes. This step converts the free fatty acids to their more volatile methyl esters (FAMEs).

  • FAMEs Extraction:

    • After cooling, add 1 mL of hexane and 1 mL of saturated NaCl solution.

    • Vortex and centrifuge to separate the phases.

    • Transfer the upper hexane layer containing the FAMEs to a clean vial for GC-MS analysis.

III. GC-MS Analysis
  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977A or equivalent.

  • Column: DB-23 (60 m x 0.25 mm x 0.25 µm) or equivalent polar capillary column suitable for FAMEs analysis.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Injection: 1 µL in splitless mode.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp 1: 10°C/min to 180°C.

    • Ramp 2: 5°C/min to 220°C, hold for 10 minutes.

    • Ramp 3: 10°C/min to 250°C, hold for 5 minutes.

  • MSD Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Acquisition Mode: Electron Ionization (EI) with full scan (m/z 50-550) or Selected Ion Monitoring (SIM) for targeted analysis.

Visualizing the Workflow and Logic

To better illustrate the experimental process and the decision-making logic for selecting an internal standard, the following diagrams are provided.

Fatty_Acid_Profiling_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis cluster_output Output Sample Biological Sample Spike_IS Spike with Internal Standard Sample->Spike_IS Lipid_Extraction Lipid Extraction (e.g., Folch) Spike_IS->Lipid_Extraction Saponification Saponification Lipid_Extraction->Saponification Methylation Methylation to FAMEs Saponification->Methylation FAME_Extraction FAME Extraction Methylation->FAME_Extraction GCMS_Analysis GC-MS Analysis FAME_Extraction->GCMS_Analysis Data_Processing Data Processing (Integration & Quantification) GCMS_Analysis->Data_Processing Results Fatty Acid Profile Data_Processing->Results

Figure 1. General experimental workflow for fatty acid profiling using an internal standard. This diagram illustrates the major steps from sample preparation to data analysis.

Internal_Standard_Selection cluster_choices cluster_recommendations Start Start: Select Internal Standard Question1 What is the range of fatty acids to be analyzed? Start->Question1 VLCFA Primarily Very-Long-Chain (>C22) Question1->VLCFA VLCFAs General_Profile General Profile (C14-C22) Question1->General_Profile Broad Range High_Accuracy_Targeted High Accuracy Targeted Analysis Question1->High_Accuracy_Targeted Specific FAs Rec_C27 Consider C27:0 or other VLCFA IS VLCFA->Rec_C27 Rec_C17 C17:0 or C15:0 are good choices General_Profile->Rec_C17 Rec_SIL Stable Isotope-Labeled (SIL) Standard is optimal High_Accuracy_Targeted->Rec_SIL

Figure 2. Decision-making flowchart for the selection of an appropriate internal standard for fatty acid analysis based on the analytical goals.

Conclusion

This compound (C27:0) can be a viable internal standard for fatty acid profiling, particularly when the focus of the analysis is on very-long-chain fatty acids. Its distinct retention time provides excellent separation from the more common endogenous fatty acids. However, for general fatty acid profiling, its different physicochemical properties compared to shorter-chain fatty acids may introduce variability in recovery and derivatization efficiency. For the highest level of accuracy and precision, especially in a complex biological matrix, stable isotope-labeled internal standards remain the gold standard. The choice of internal standard should always be guided by the specific analytical goals and validated to ensure the data is accurate and reliable.

References

A Guide to Inter-Laboratory Comparison of Heptacosanoic Acid Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Quantitative Data Summary

The following table summarizes hypothetical results from an inter-laboratory comparison for the analysis of heptacosanoic acid in a human serum reference material. The data reflects typical variations in accuracy and precision that can be expected among laboratories using different validated methods.

Laboratory IDAnalytical MethodMean Concentration (µg/mL)Standard Deviation (SD)Relative Standard Deviation (RSD)Accuracy (% Recovery)
Lab AGC-MS0.1520.0085.3%101.3%
Lab BGC-MS/MS0.1480.0064.1%98.7%
Lab CLC-MS/MS0.1610.0127.5%107.3%
Lab DGC-MS0.1390.0117.9%92.7%
Lab ELC-MS/MS0.1550.0095.8%103.3%
Assigned Value of Reference Material: 0.150 µg/mL

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible quantification of this compound. Below are representative protocols for the gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods cited in the data table.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This method is a widely-used approach for the analysis of fatty acids, including VLCFAs.

a) Sample Preparation and Lipid Extraction:

  • Internal Standard Addition: To 100 µL of serum, add an internal standard solution (e.g., heptadecanoic acid, C17:0, or a deuterated analog of a VLCFA).

  • Hydrolysis: Add 1 mL of 2.5 M methanolic HCl. Vortex and incubate at 80°C for 2 hours to hydrolyze fatty acids from complex lipids and simultaneously form fatty acid methyl esters (FAMEs).

  • Extraction: After cooling to room temperature, add 1.5 mL of n-hexane and vortex for 1 minute. Centrifuge at 2000 x g for 5 minutes to separate the layers.

  • Sample Collection: Transfer the upper hexane layer containing the FAMEs to a clean vial.

  • Drying and Reconstitution: Evaporate the hexane under a gentle stream of nitrogen. Reconstitute the dried extract in 50 µL of n-hexane for GC-MS analysis.

b) GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890 GC or equivalent.

  • Column: DB-1ms capillary column (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Injector: Splitless mode, 280°C.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 250°C at 20°C/min, then ramp to 320°C at 5°C/min, and hold for 5 minutes.

  • Mass Spectrometer: Agilent 5977 MS or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for this compound methyl ester and the internal standard.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS offers high sensitivity and specificity for the analysis of fatty acids without the need for derivatization to increase volatility.

a) Sample Preparation and Lipid Extraction:

  • Internal Standard Addition: Add an internal standard (e.g., a deuterated VLCFA) to 100 µL of serum.

  • Hydrolysis: Add 500 µL of 1 M KOH in 90% methanol. Vortex and incubate at 60°C for 30 minutes.

  • Acidification: Neutralize the mixture with 20 µL of 25% acetic acid.

  • Extraction: Perform a liquid-liquid extraction by adding 1 mL of methyl tert-butyl ether (MTBE), vortexing, and centrifuging.

  • Sample Collection and Reconstitution: Transfer the upper organic layer to a new tube, evaporate to dryness under nitrogen, and reconstitute in 100 µL of the mobile phase (e.g., 90:10 methanol:water).

b) LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatograph: Shimadzu Nexera or equivalent.

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.6 µm particle size).

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile/isopropanol (1:1) with 0.1% formic acid (B).

  • Flow Rate: 0.3 mL/min.

  • Mass Spectrometer: Sciex QTRAP 6500 or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) of the precursor-to-product ion transitions specific for this compound and the internal standard.

Visualizations

The following diagrams illustrate the experimental workflow for this compound analysis and the logical structure of an inter-laboratory comparison study.

experimental_workflow sample Sample Receipt (Serum) is_addition Addition of Internal Standard sample->is_addition hydrolysis Hydrolysis (Acidic or Basic) is_addition->hydrolysis extraction Liquid-Liquid Extraction hydrolysis->extraction derivatization Derivatization (for GC-MS) extraction->derivatization GC-MS Path analysis Instrumental Analysis (GC-MS or LC-MS/MS) extraction->analysis LC-MS/MS Path derivatization->analysis data_processing Data Processing (Integration & Quantification) analysis->data_processing reporting Final Report data_processing->reporting

Caption: Experimental workflow for this compound analysis.

interlab_comparison coordinator Study Coordinator sample_prep Sample Preparation & Distribution coordinator->sample_prep statistical_analysis Statistical Analysis coordinator->statistical_analysis lab_a Lab A sample_prep->lab_a lab_b Lab B sample_prep->lab_b lab_c Lab C sample_prep->lab_c lab_d Lab D sample_prep->lab_d data_submission Data Submission lab_a->data_submission lab_b->data_submission lab_c->data_submission lab_d->data_submission data_submission->coordinator final_report Final Comparison Report statistical_analysis->final_report

Caption: Logical flow of an inter-laboratory comparison study.

Heptacosanoic Acid and Very-Long-Chain Fatty Acids as Biomarkers for Peroxisomal Disorders: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and timely diagnosis of peroxisomal disorders, a group of severe genetic diseases, relies on the precise measurement of specific metabolic biomarkers. While a wide range of fatty acids are analyzed, very-long-chain fatty acids (VLCFAs) are the primary indicators of peroxisomal dysfunction. This guide provides a comparative overview of the statistical validation and utility of these biomarkers, with a focus on the established markers and a clarification on the role of less common fatty acids like heptacosanoic acid (C27:0).

Introduction to VLCFAs as Biomarkers

Peroxisomes are cellular organelles responsible for numerous metabolic processes, including the beta-oxidation of VLCFAs (fatty acids with 22 or more carbons).[1] Genetic defects in peroxisome biogenesis or in specific peroxisomal enzymes lead to the accumulation of VLCFAs in plasma and tissues.[2][3] This accumulation is the biochemical hallmark of peroxisomal disorders such as Zellweger spectrum disorders (ZSD) and X-linked adrenoleukodystrophy (X-ALD).[2][3]

While the initial query focused on this compound (C27:0), a comprehensive review of the scientific literature indicates that it is not a routinely used or statistically validated biomarker for these diseases. The diagnostic focus is overwhelmingly on hexacosanoic acid (C26:0), tetracosanoic acid (C24:0), and docosanoic acid (C22:0), along with the calculated ratios of C24:0/C22:0 and C26:0/C22:0.[3][4]

Comparative Analysis of Key VLCFA Biomarkers

The diagnostic power of VLCFA analysis lies in the significant elevation of specific fatty acids in affected individuals compared to healthy controls. The concentration of C26:0 and the ratio of C26:0/C22:0 are considered the most sensitive and specific markers for peroxisomal disorders.[5]

BiomarkerReference Range (Plasma/Serum)Pathological Significance in Peroxisomal Disorders
Hexacosanoic acid (C26:0) 0.20–0.71 µmol/LSignificantly elevated. Higher levels are associated with shorter survival time in some disorders.[5][6]
Tetracosanoic acid (C24:0) 30.3–72.0 µmol/LElevated.[6]
Docosanoic acid (C22:0) 32.0–73.4 µmol/LOften decreased in Zellweger syndrome.[4][6]
C24:0/C22:0 Ratio 0.75–1.28Elevated. This ratio helps to normalize for variations in total fatty acid levels.[6][7]
C26:0/C22:0 Ratio 0.005–0.0139Significantly elevated. Considered a highly sensitive diagnostic marker.[6][7]

Note: Reference ranges can vary between laboratories. The provided ranges are based on a study of the Chinese population.[6]

A recent study comparing the diagnostic performance of VLCFAs and C26:0-lysophosphatidylcholine (C26:0-LPC) showed that C26:0-LPC had a superior diagnostic performance, especially in identifying female carriers of X-ALD who may have normal VLCFA levels.[5]

Signaling Pathways and Experimental Workflows

The accumulation of VLCFAs in peroxisomal disorders is a direct consequence of defects in the peroxisomal beta-oxidation pathway.

Peroxisomal_Beta_Oxidation VLCFA Very-Long-Chain Fatty Acid (VLCFA) (e.g., C26:0) Acyl_CoA_Synthetase Acyl-CoA Synthetase VLCFA->Acyl_CoA_Synthetase Activation VLCFA_CoA VLCFA-CoA Acyl_CoA_Synthetase->VLCFA_CoA ABCD1 ABCD1 Transporter VLCFA_CoA->ABCD1 Transport Peroxisome Peroxisome Acyl_CoA_Oxidase Acyl-CoA Oxidase Peroxisome->Acyl_CoA_Oxidase Step 1: Oxidation ABCD1->Peroxisome Disease Peroxisomal Disorder (e.g., X-ALD, ZSD) ABCD1->Disease Mutation in ABCD1 gene causes X-ALD Enoyl_CoA_Hydratase Enoyl-CoA Hydratase Acyl_CoA_Oxidase->Enoyl_CoA_Hydratase Step 2: Hydration Hydroxyacyl_CoA_Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase Enoyl_CoA_Hydratase->Hydroxyacyl_CoA_Dehydrogenase Step 3: Oxidation Thiolase Thiolase Hydroxyacyl_CoA_Dehydrogenase->Thiolase Step 4: Thiolysis Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA Shorter_Acyl_CoA Shorter Acyl-CoA Thiolase->Shorter_Acyl_CoA Mitochondria Mitochondria for further oxidation Shorter_Acyl_CoA->Mitochondria Accumulation VLCFA Accumulation in Plasma & Tissues Disease->Accumulation

Peroxisomal Beta-Oxidation Pathway for VLCFAs.

The validation of VLCFAs as biomarkers involves a standardized workflow from sample collection to data analysis.

Biomarker_Validation_Workflow cluster_preanalytical Pre-analytical Phase cluster_analytical Analytical Phase cluster_postanalytical Post-analytical Phase Sample_Collection Patient Sample Collection (Plasma or Serum) Sample_Processing Sample Processing (Centrifugation, Aliquoting) Sample_Collection->Sample_Processing Sample_Storage Sample Storage (Freezing) Sample_Processing->Sample_Storage Lipid_Extraction Lipid Extraction and Hydrolysis Sample_Storage->Lipid_Extraction Derivatization Derivatization (e.g., Methylation for GC-MS) Lipid_Extraction->Derivatization Instrumental_Analysis Instrumental Analysis (GC-MS or LC-MS/MS) Derivatization->Instrumental_Analysis Data_Quantification Data Quantification (using internal standards) Instrumental_Analysis->Data_Quantification Ratio_Calculation Calculation of Ratios (C24:0/C22:0, C26:0/C22:0) Data_Quantification->Ratio_Calculation Statistical_Analysis Statistical Analysis (Comparison to reference ranges) Ratio_Calculation->Statistical_Analysis Clinical_Correlation Clinical Correlation and Diagnosis Statistical_Analysis->Clinical_Correlation

Workflow for VLCFA Biomarker Validation.

Experimental Protocols

The quantification of VLCFAs is typically performed using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Protocol 1: VLCFA Quantification by GC-MS

This established method provides robust quantification of VLCFAs.

  • Sample Preparation:

    • A small volume of plasma (e.g., 100 µL) is used.

    • Internal standards (deuterated analogs of the fatty acids of interest) are added for accurate quantification.

  • Hydrolysis and Extraction:

    • Fatty acids are hydrolyzed from their esterified forms using an acid or base.

    • The free fatty acids are then extracted from the plasma using an organic solvent (e.g., hexane).

  • Derivatization:

    • The carboxyl group of the fatty acids is derivatized to form fatty acid methyl esters (FAMEs). This increases their volatility for GC analysis.

  • GC-MS Analysis:

    • The FAMEs are separated on a gas chromatography column based on their boiling points and polarity.

    • The mass spectrometer detects and quantifies the individual FAMEs based on their mass-to-charge ratio.[2]

  • Data Analysis:

    • The concentrations of C22:0, C24:0, and C26:0 are determined by comparing their peak areas to those of the internal standards.

    • The diagnostic ratios (C24:0/C22:0 and C26:0/C22:0) are then calculated.

Protocol 2: VLCFA Quantification by LC-MS/MS

LC-MS/MS offers high sensitivity and specificity and can be adapted for high-throughput analysis.

  • Sample Preparation and Hydrolysis:

    • Similar to the GC-MS protocol, plasma samples are spiked with internal standards and subjected to acid hydrolysis to release the fatty acids.[8]

  • Derivatization (Optional but Recommended):

    • While direct analysis is possible, derivatization can improve ionization efficiency and sensitivity. One method involves creating trimethyl-amino-ethyl (TMAE) iodide ester derivatives.[8]

  • LC-MS/MS Analysis:

    • The derivatized fatty acids are separated using liquid chromatography, typically with a C18 reversed-phase column.

    • The eluting compounds are ionized (e.g., using electrospray ionization) and analyzed by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for high specificity.[8]

  • Quantification:

    • Quantification is achieved using a multi-point calibration curve, with normalization against the deuterated internal standards.[8]

Conclusion

The statistical validation of very-long-chain fatty acids, particularly C26:0 and the C26:0/C22:0 ratio, as biomarkers for peroxisomal disorders is well-established. These markers are critical for the diagnosis of conditions like Zellweger spectrum disorders and X-linked adrenoleukodystrophy. While this compound (C27:0) is not a focal point of current diagnostic protocols, the analytical methods described can be adapted to include a wider range of fatty acids for research purposes. The choice between GC-MS and LC-MS/MS will depend on the specific requirements of the laboratory, including sample throughput, sensitivity needs, and available instrumentation. The ongoing development of new biomarkers, such as C26:0-lysophosphatidylcholine, continues to improve the diagnostic accuracy for these devastating disorders.

References

Safety Operating Guide

Proper Disposal of Heptacosanoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Heptacosanoic acid, a long-chain saturated fatty acid, requires careful consideration for its proper disposal to ensure laboratory safety and environmental protection. While not classified as a hazardous substance by all assessments, adherence to established laboratory waste management protocols is essential.[1] This guide provides detailed procedures for the safe handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, gloves, and a lab coat.[2] Although one safety data sheet (SDS) indicates that this compound is not classified as hazardous, another suggests it may cause skin and eye irritation.[1] Therefore, it is prudent to handle the compound with care. In case of accidental contact, follow these first-aid measures:

  • Eye Contact: Rinse cautiously with water for several minutes. If irritation persists, seek medical attention.

  • Skin Contact: Wash the affected area with soap and water.[2]

  • Inhalation: Move to an area with fresh air.[2]

  • Ingestion: Rinse mouth with water and seek medical advice.[2]

Step-by-Step Disposal Procedures

The appropriate disposal method for this compound depends on the quantity of waste, local regulations, and the capabilities of your institution's Environmental Health and Safety (EHS) department.

Step 1: Waste Identification and Segregation

Properly identify the waste as this compound. Do not mix it with other chemical waste to avoid unintended reactions.[3] Store the waste in a clearly labeled, sealed, and compatible container.[4]

Step 2: Consultation of Safety Data Sheets (SDS) and Local Regulations

Always consult the specific SDS for the this compound you are using, as hazard classifications can vary between suppliers.[1] Additionally, familiarize yourself with your institution's and local authorities' chemical waste disposal guidelines.[3]

Step 3: Evaluation of Disposal Routes

There are three primary disposal routes for chemical waste in a laboratory setting:

  • Disposal via a Licensed Waste Management Contractor (Recommended): This is the most common and safest method for chemical waste.

    • Procedure:

      • Package the this compound waste in a securely sealed and accurately labeled container.

      • Store the container in a designated satellite accumulation area.[4][5]

      • Contact your institution's EHS department to arrange for pickup and disposal by a licensed hazardous waste contractor.[4]

  • Incineration: Some regulations may permit the incineration of non-hazardous chemical waste.

    • Procedure:

      • If permissible by local regulations and your facility's capabilities, this compound may be dissolved in a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.

      • This procedure should only be carried out by trained personnel in a properly equipped facility.

  • Drain Disposal (Use with Extreme Caution): While some non-hazardous chemicals can be disposed of down the drain, this is generally not recommended for long-chain fatty acids.[6] One SDS explicitly states to "avoid discharge into sewers."[1]

    • Conditions for Consideration:

      • Only if explicitly permitted by your institution's EHS department and local wastewater treatment authority.

      • For very small quantities.

      • The substance must be readily biodegradable and not harmful to aquatic life.[7] While fatty acids are biodegradable, high concentrations can disrupt wastewater treatment processes.[8]

Quantitative Data Summary

ParameterGuidelineCitation
Drain Disposal Limit (General Chemicals) A few hundred grams or milliliters per day for approved substances.[6]
pH Range for Drain Disposal (Acids/Bases) 5.5 to 10.5[6]
Satellite Accumulation Area Storage Time Up to 12 months for partially filled containers.[4]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated identify Identify and Segregate Waste in a Labeled, Sealed Container start->identify consult Consult SDS and Local Regulations identify->consult is_hazardous Is the waste classified as hazardous by SDS or local regulations? consult->is_hazardous ehs_pickup Arrange for EHS Pickup for Hazardous Waste Disposal is_hazardous->ehs_pickup Yes not_hazardous Non-Hazardous Waste Path is_hazardous->not_hazardous No end End: Waste Properly Disposed ehs_pickup->end check_drain_disposal Is drain disposal of small quantities explicitly permitted by EHS? not_hazardous->check_drain_disposal drain_dispose Dispose of very small quantities down the drain with copious amounts of water check_drain_disposal->drain_dispose Yes incineration_option Is incineration an available and permitted option? check_drain_disposal->incineration_option No drain_dispose->end incinerate Follow protocol for incineration via EHS incineration_option->incinerate Yes default_ehs Default to EHS pickup for proper disposal incineration_option->default_ehs No incinerate->end default_ehs->end

Caption: Decision workflow for the proper disposal of this compound.

References

Essential Safety and Logistical Information for Handling Heptacosanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of all laboratory chemicals is paramount. This document provides detailed procedural guidance on the necessary personal protective equipment (PPE), operational plans, and disposal methods for Heptacosanoic acid (CAS: 7138-40-1).

Chemical and Physical Properties

This compound is a long-chain saturated fatty acid. A clear understanding of its properties is fundamental to safe handling.

PropertyValueSource
CAS Number 7138-40-1[1][2][3]
Molecular Formula C₂₇H₅₄O₂[1][2][4]
Molecular Weight 410.72 g/mol [2][3]
Appearance White to almost white solid (powder or crystal)[4][5]
Melting Point 84 - 89 °C[4][5]
Solubility Insoluble in water. Slightly soluble in chloroform, DMF, and DMSO.[1][6]
Hazard Identification and Personal Protective Equipment (PPE)

While some suppliers do not classify this compound as hazardous, others indicate that it can cause skin and serious eye irritation.[7] Therefore, a cautious approach to handling is recommended. The following PPE is essential to minimize exposure and ensure personal safety.

PPE CategoryRecommended EquipmentJustification
Eye/Face Protection Tightly fitting safety goggles or safety glasses with side-shields.To prevent eye contact with dust particles which can cause serious irritation.[8]
Skin Protection Nitrile or latex gloves. A standard laboratory coat.To prevent skin contact which may cause irritation.[8] For extensive handling, impervious clothing may be considered.
Respiratory Protection Generally not required in well-ventilated areas. If dust is generated, a NIOSH-approved respirator for dusts is recommended.To prevent inhalation of dust particles.[8]

Operational and Disposal Plans

A systematic approach to handling and disposal is crucial for maintaining a safe laboratory environment.

Experimental Workflow for Handling this compound

The following diagram outlines the standard procedure for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_area Prepare Well-Ventilated Workspace (e.g., Fume Hood) prep_ppe->prep_area handling_weigh Weigh this compound (Minimize Dust Generation) prep_area->handling_weigh prep_sds Review Safety Data Sheet (SDS) prep_sds->prep_ppe handling_transfer Transfer to Reaction Vessel handling_weigh->handling_transfer cleanup_spill Clean Spills Immediately handling_transfer->cleanup_spill cleanup_dispose Dispose of Waste (Follow Institutional Guidelines) cleanup_spill->cleanup_dispose cleanup_ppe Remove and Dispose of PPE Properly cleanup_dispose->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Standard Operating Procedure for Handling this compound
Detailed Methodologies

1. Preparation:

  • Review SDS: Before handling, thoroughly review the Safety Data Sheet (SDS) for this compound.[7][8]

  • Don PPE: Put on all required personal protective equipment as specified in the table above.

  • Prepare Workspace: Ensure work is conducted in a well-ventilated area, such as a chemical fume hood, to minimize inhalation of any dust.

2. Handling:

  • Weighing: When weighing the solid material, handle it gently to avoid creating airborne dust. Use a spatula for transferring the powder.

  • Transfer: Carefully transfer the weighed this compound to the appropriate experimental container.

3. Cleanup and Disposal:

  • Spill Response: In the event of a spill, avoid generating dust. Gently sweep the solid material into a designated waste container.[7]

  • Waste Disposal: Dispose of unused this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. It should be treated as chemical waste.

  • Decontamination: After handling, properly remove and dispose of gloves and other disposable PPE. Wash hands thoroughly with soap and water.

First Aid Measures

In case of accidental exposure, follow these first-aid procedures:

Exposure RouteFirst Aid Procedure
Eye Contact Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[9]
Skin Contact Wash off immediately with plenty of soap and water while removing all contaminated clothing. If skin irritation occurs, get medical advice/attention.[9]
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[9]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Seek medical attention.[9]

By adhering to these safety protocols, researchers can minimize risks and ensure a safe laboratory environment when working with this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.